3-Chloro-5-fluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLRWNRBOLRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370531 | |
| Record name | 3-Chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-73-5 | |
| Record name | 3-Chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance in Drug Discovery
An In-depth Technical Guide to 3-Chloro-5-fluorobenzonitrile for Advanced Research
Executive Summary: this compound is a strategically important fluorinated aromatic nitrile that serves as a versatile building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group meta to both a chlorine and a fluorine atom, offers distinct regioselectivity and electronic properties that are highly valuable in the synthesis of complex molecules, particularly kinase inhibitors and central nervous system (CNS)-active compounds.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, chemical reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.
The incorporation of halogen atoms, particularly fluorine, into pharmaceutical candidates is a well-established strategy for modulating metabolic stability, binding affinity, and bioavailability. This compound emerges as a key intermediate in this context. The nitrile moiety (C≡N) is a versatile functional group; it can act as a bioisostere for ketones or hydroxyl groups, participate in hydrogen bonding, and serve as a precursor for other critical functionalities such as primary amines, amides, or carboxylic acids.[2][3] More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, underscoring the biocompatibility and efficacy of this functional group in drug design.[4] The presence of both chlorine and fluorine on the benzonitrile scaffold provides medicinal chemists with multiple handles for tuning the molecule's properties and for use in cross-coupling reactions to build molecular complexity.
Core Physicochemical Properties
The physical properties of this compound define its behavior in both reaction and purification processes. These characteristics are summarized in the table below. The compound presents as a solid at room temperature with a relatively low melting point and a high boiling point, which are typical for substituted aromatic compounds of this molecular weight.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 327056-73-5 | [5] |
| Molecular Formula | C₇H₃ClFN | [5] |
| Molecular Weight | 155.56 g/mol | |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 54-59 °C | |
| Boiling Point | 195 °C at 760 mmHg | N/A |
| Density | ~1.3 g/cm³ | N/A |
| Flash Point | 89 °C (192.2 °F) | N/A |
| XLogP3 | 2.4 | [5] |
| Topological Polar Surface Area | 23.8 Ų | [5] |
Spectroscopic Characterization: A Self-Validating System
Authenticating the structure and purity of this compound is paramount. The following sections describe the expected spectroscopic data that serve as a fingerprint for the molecule. While reference spectra are available, it is best practice to acquire experimental data on the specific batch being used for confirmation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Each signal will correspond to one of the three aromatic protons. The signals will appear as multiplets due to coupling with the fluorine atom (¹⁹F) and with each other (H-H coupling). The specific splitting patterns (e.g., doublet of doublets, triplet of doublets) are diagnostic of the 1,3,5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key expected signals include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon attached to fluorine (C-F) which will show a large coupling constant (¹JCF ≈ 240-260 Hz), the carbon attached to chlorine (C-Cl), and the other aromatic carbons. The distinct chemical shifts and C-F coupling patterns are unequivocal identifiers.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the range of 2210-2260 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[8] Other key signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C stretching vibrations in the aromatic ring (approx. 1400-1600 cm⁻¹), and characteristic absorptions for the C-Cl and C-F bonds in the fingerprint region (below 1300 cm⁻¹).[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.
-
Exact Mass: 154.9938 Da.[5]
-
Expected Fragmentation: The aromatic ring is stable, so the molecular ion peak should be prominent.[10] Fragmentation may occur through the loss of the nitrile group (-CN) or the halogen atoms.
Solubility Profile
While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure. This compound is a relatively nonpolar molecule, though the nitrile group adds some polarity.
-
Water: Expected to have very low solubility in water.
-
Organic Solvents: Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF).
For drug development applications, precise solubility determination in aqueous buffers and pharmaceutically relevant solvents is a critical experimental step.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the reactivity of both its nitrile group and the substituted aromatic ring. The chlorine, fluorine, and nitrile groups are all electron-withdrawing, which significantly influences the molecule's reactivity.[3]
Transformations of the Nitrile Group
The nitrile group can be readily transformed into other valuable functional groups:
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form 3-chloro-5-fluorobenzoic acid. The electron-withdrawing nature of the halogens increases the electrophilicity of the nitrile carbon, potentially facilitating this transformation.[3]
-
Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) will reduce the nitrile to a 3-chloro-5-fluorobenzylamine, a key building block for many bioactive molecules.
Reactions on the Aromatic Ring
The electron-deficient nature of the aromatic ring makes it a candidate for Nucleophilic Aromatic Substitution (SₙAr) reactions, although the meta-positioning of the activating nitrile group is less favorable than ortho/para positioning.[3] However, under specific conditions, one of the halogen atoms could potentially be displaced by a strong nucleophile. More commonly, the molecule is used as a scaffold in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the C-Cl bond can be selectively functionalized.
The diagram below illustrates the key reactive sites and potential transformations.
Caption: Key synthetic transformations of this compound.
Representative Synthesis Protocol
This compound can be synthesized via a cyanation reaction of a corresponding aryl halide. The following protocol is a representative method based on common laboratory procedures for such transformations.
Workflow: Synthesis of this compound
Caption: Workflow for a palladium-catalyzed synthesis of the title compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq).
-
Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate care.
-
GHS Hazard Statements: The compound is classified as causing serious eye irritation (H319).[5] Some aggregated data also indicates it may be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science research. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity profile make it a reliable and valuable component in the synthetic chemist's toolbox. Understanding these core attributes, as detailed in this guide, is the foundation for its effective and safe application in the development of next-generation technologies and therapeutics.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734841, this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Shang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
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University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Fleming, I. N., & Williams, D. H. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
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An In-depth Technical Guide to 3-Chloro-5-fluorobenzonitrile: Structure, Bonding, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluorobenzonitrile is a key bifunctional building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group and two distinct halogen atoms at the meta positions, provides a versatile platform for the synthesis of complex, highly functionalized aromatic compounds. This guide delves into the core chemical principles of this compound, offering a detailed analysis of its molecular structure, bonding, and reactivity. Furthermore, it provides validated experimental protocols for its synthesis and comprehensive spectroscopic analysis for its characterization, positioning it as a critical intermediate in the development of novel therapeutics, particularly kinase inhibitors.
Introduction: A Versatile Intermediate in Chemical Synthesis
This compound (CAS No. 327056-73-5) has emerged as a compound of significant interest for researchers in the pharmaceutical and agrochemical industries.[1] Its utility stems from the precise arrangement of its functional groups, which allows for intricate molecular design and regioselective reactions. The presence of chloro, fluoro, and nitrile moieties offers multiple reaction sites, making it an invaluable precursor for the synthesis of targeted therapeutic agents, including kinase inhibitors and compounds active in the central nervous system (CNS).[1] Beyond its role in drug discovery, this compound also serves as an intermediate in the development of advanced materials such as liquid crystals and specialty polymers.[1]
Molecular Structure and Bonding
The chemical structure of this compound is defined by a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 5, and a nitrile group (-C≡N) at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFN | [1] |
| Molecular Weight | 155.56 g/mol | [2] |
| Appearance | Slightly yellow crystalline powder | [3] |
| Melting Point | 54-59 °C | [2] |
| Boiling Point | 195 °C at 760 mmHg | [3] |
| XLogP3 | 2.4 | [1] |
Electronic Effects of Substituents
The reactivity and spectroscopic properties of the this compound ring are governed by the interplay of inductive and resonance effects of its three substituents.
-
Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing due to both a powerful inductive effect (electronegativity of nitrogen) and a resonance effect, where the π-electrons of the ring can be delocalized onto the nitrogen atom. This deactivates the aromatic ring towards electrophilic attack and makes the nitrile carbon itself electrophilic.
-
Halogens (-Cl, -F): Both chlorine and fluorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect, which further deactivates the ring. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect, which directs incoming electrophiles to the ortho and para positions. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation.
The combination of these effects in this compound results in a significantly electron-poor aromatic ring, which has important implications for its reactivity.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a halogen exchange reaction, starting from a more readily available di-chloro precursor. A plausible and efficient method involves the fluorination of 3,5-dichlorobenzonitrile.
Synthesis via Halogen Exchange Fluorination
This protocol is based on established methods for the synthesis of fluorobenzonitriles from their chloro-analogues.[4]
Reaction Scheme:
Materials:
-
3,5-Dichlorobenzonitrile
-
Potassium Fluoride (spray-dried)
-
Aprotic polar solvent (e.g., Sulfolane, DMF)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Inert gas (e.g., Nitrogen or Argon)
Experimental Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3,5-dichlorobenzonitrile, potassium fluoride, and the phase-transfer catalyst to the aprotic polar solvent.
-
Reaction: Heat the reaction mixture to a temperature range of 120-180 °C under a nitrogen atmosphere.[4] The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with a suitable organic solvent (e.g., toluene).
-
Purification: The organic phase is then washed with water to remove any remaining inorganic salts. The solvent is removed under reduced pressure, and the crude product can be purified by fractional distillation or recrystallization to yield pure this compound.
Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its identity and purity. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
While a publicly available, fully assigned spectrum is not readily found in the literature, typical chemical shifts for similar aromatic compounds can be used for interpretation.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm). The protons at positions 2, 4, and 6 will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display seven signals. The carbon of the nitrile group will appear in the 115-120 ppm region. The aromatic carbons will resonate between 110-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
C≡N stretch: A sharp, intense peak around 2230 cm⁻¹ is characteristic of the nitrile group.
-
C-Cl stretch: A peak in the range of 800-600 cm⁻¹.
-
C-F stretch: A strong absorption between 1250-1000 cm⁻¹.
-
Aromatic C=C stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 155, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak will also be observed, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (CN) or the halogen atoms.
Reactivity and Applications in Drug Discovery
The electron-deficient nature of the aromatic ring in this compound dictates its reactivity.
Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing groups activate the ring for nucleophilic aromatic substitution, where a nucleophile can displace one of the halogen atoms. This is a key reaction for introducing further complexity into the molecule.
Electrophilic Aromatic Substitution
While the ring is deactivated towards electrophilic aromatic substitution, these reactions can still occur under forcing conditions. The directing effects of the substituents will influence the position of the incoming electrophile.
Application in Kinase Inhibitor Synthesis
This compound is a valuable building block for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For example, it is a potential precursor for compounds like PLX8394 (Plixorafenib), a BRAF inhibitor.[7][8] The synthesis would likely involve a nucleophilic aromatic substitution reaction to displace one of the halogens, followed by further modifications.
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- 8. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Chloro-5-fluorobenzonitrile for Research and Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 3-Chloro-5-fluorobenzonitrile, a halogenated aromatic compound of significant interest in synthetic chemistry. For researchers, scientists, and professionals in drug development, this document serves as a core reference for the compound's fundamental properties, analytical characterization, handling protocols, and synthetic utility. The guide emphasizes the causality behind experimental choices, ensuring that the provided methodologies are robust, reproducible, and self-validating.
Core Physicochemical Properties and Identification
Nomenclature and Structural Identity
This compound is a disubstituted benzonitrile featuring both chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern makes it a valuable intermediate for introducing specific structural motifs in complex target molecules.
-
IUPAC Name : this compound[1]
-
Synonyms : 5-chloro-3-fluorobenzenecarbonitrile, 3-fluoro-5-chloro-benzonitrile[1]
Below is the two-dimensional chemical structure of the molecule.
Caption: 2D Structure of this compound.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| Molecular Weight | 155.56 g/mol | [2] |
| Monoisotopic Mass | 154.9938050 Da | [1] |
| Physical Form | Solid | [5] |
| Melting Point | 54-59 °C | [5] |
| Flash Point | 89 °C (192.2 °F) | |
| Assay Purity | Typically ≥97% | [5] |
| InChI Key | GIKLRWNRBOLRDV-UHFFFAOYSA-N | [1] |
Analytical Characterization: A Framework for Quality Assurance
In any research or development setting, rigorous verification of starting material identity and purity is non-negotiable. It ensures the integrity of experimental outcomes and the safety of subsequent synthetic steps. The following section outlines a validated workflow for the comprehensive analysis of this compound.
Caption: Validated workflow for identity and purity analysis.
Spectroscopic Identity Verification
3.1.1 Infrared (IR) Spectroscopy
-
Principle & Rationale : IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The nitrile (C≡N) group, in particular, has a sharp and characteristic absorption that is easily identifiable.
-
Step-by-Step Protocol (ATR-IR) :
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.
-
Place a small, representative sample of the solid this compound directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
-
Expected Data Interpretation :
-
~2230 cm⁻¹ : Sharp, strong absorption corresponding to the C≡N stretching vibration.
-
~1600-1450 cm⁻¹ : Multiple absorptions from the aromatic C=C ring stretching.
-
~1250-1000 cm⁻¹ : Strong absorptions related to C-F stretching.
-
~800-600 cm⁻¹ : Absorption corresponding to C-Cl stretching.
-
3.1.2 Mass Spectrometry (MS)
-
Principle & Rationale : MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. The presence of a chlorine atom yields a distinctive isotopic pattern (³⁵Cl vs. ³⁷Cl) that acts as a powerful diagnostic tool.
-
Step-by-Step Protocol (Direct Infusion ESI-MS) :
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Data Interpretation :
-
Molecular Ion (M⁺) : Look for the molecular ion peak.
-
Isotopic Pattern : Observe a characteristic M+ and M+2 peak cluster. Due to the natural abundance of chlorine isotopes (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the peak at [M+2]⁺ will have approximately one-third the intensity of the peak at [M]⁺. For C₇H₃ClFN, this would appear at m/z ~155 and ~157.
-
Chromatographic Purity Assessment
3.2.1 High-Performance Liquid Chromatography (HPLC)
-
Principle & Rationale : HPLC is the industry-standard method for quantifying the purity of non-volatile organic compounds. It separates the main component from any impurities, allowing for precise quantification based on peak area. A C18 reversed-phase column is the logical first choice, as it effectively retains moderately polar aromatic compounds.
-
Step-by-Step Protocol (Purity Method) :
-
System Preparation : Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a robust starting point. For example: 0-20 min, 50% to 90% B; 20-25 min, 90% B.
-
Sample Preparation : Prepare a sample solution at approximately 1.0 mg/mL in acetonitrile.
-
Injection & Detection : Inject 5-10 µL and monitor the eluent using a UV detector, selecting a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Data Analysis : Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified with multiple hazards that necessitate stringent control measures.
-
GHS Hazard Classification :
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[1][4].
-
Irritation : Causes skin irritation (H315) and serious eye irritation (H319)[1][3][4].
-
Respiratory : May cause respiratory irritation (H335)[4].
-
GHS Pictograms : GHS06 (Toxic) and GHS07 (Harmful/Irritant) are associated with this compound[3][4].
-
-
Recommended Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection : Use only in a well-ventilated area or a chemical fume hood. If dust is generated, an N95 (US) or P2 (EU) respirator is required.
-
Skin and Body : Lab coat and appropriate footwear.
-
-
Storage Conditions :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734841, this compound. [Online]. Available: [Link]
-
MSDS of this compound. [Online]. Available: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-5-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-5-fluorobenzonitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the observed spectral features, detailing the influence of the chloro, fluoro, and cyano substituents on the chemical shifts and coupling constants. This guide also outlines a rigorous, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The interpretation of both proton and carbon-13 spectra is presented in detail, supported by predicted spectral data and established principles of NMR spectroscopy.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. Its disubstituted aromatic ring presents a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization and for monitoring its subsequent chemical transformations. An accurate and thorough understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its structure, assessing its purity, and predicting the regioselectivity of further reactions.
This guide will provide a detailed exposition of the NMR spectral characteristics of this molecule, moving beyond a simple presentation of data to explain the causal relationships between molecular structure and spectral appearance.
Theoretical Principles: Understanding Substituent Effects in Aromatic NMR
The chemical shifts and coupling patterns observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by the chloro, fluoro, and cyano groups on the benzene ring.
-
Inductive and Mesomeric Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which deshields the aromatic protons and carbons, shifting their signals downfield.[1] Conversely, the lone pairs of electrons on the halogens can participate in resonance (mesomeric effect, +M), donating electron density to the ring, particularly at the ortho and para positions. For halogens, the -I effect generally outweighs the +M effect. The cyano group (-CN) is strongly electron-withdrawing through both inductive and mesomeric effects (-I, -M), significantly deshielding the attached carbon and influencing the electronic environment of the entire ring.
-
Anisotropy: The π-electron system of the benzene ring and the triple bond of the nitrile group create regions of magnetic anisotropy. This means that the magnetic field experienced by a nucleus depends on its orientation with respect to these functional groups, leading to further shifts in the NMR signals.
-
Spin-Spin Coupling: The magnetic moments of neighboring nuclei interact, leading to the splitting of NMR signals. In this compound, we expect to observe:
-
¹H-¹H Coupling (JHH): Coupling between the aromatic protons. The magnitude of the coupling constant depends on the number of bonds separating the protons (ortho, meta, para).
-
¹H-¹⁹F Coupling (JHF): Coupling between the protons and the fluorine atom. This coupling can occur over multiple bonds.
-
¹³C-¹H Coupling (JCH): One-bond and long-range couplings between carbon and hydrogen atoms.
-
¹³C-¹⁹F Coupling (JCF): Coupling between the carbon atoms and the fluorine atom, which can be observed over several bonds and is often significant in magnitude.[2]
-
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.
Sample Preparation
Proper sample preparation is critical to avoid spectral artifacts and ensure optimal resolution and sensitivity.
Protocol:
-
Sample Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.[3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Dissolution and Transfer: Dissolve the solid sample in the deuterated solvent in a clean, dry vial. Use a Pasteur pipette with a small plug of glass wool or cotton to filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.
NMR Data Acquisition
The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific optimization may be necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for moderately concentrated samples.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on sample concentration.
Spectral Interpretation and Analysis
¹H NMR Spectrum of this compound
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring.
Molecular Structure and Proton Numbering:
Figure 1: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~7.7 | Triplet of doublets (td) | J(H2-H6) ≈ 2.5 Hz, J(H2-F) ≈ 2.5 Hz |
| H-4 | ~7.6 | Triplet of doublets (td) | J(H4-H2) ≈ 2.5 Hz, J(H4-H6) ≈ 2.5 Hz, J(H4-F) ≈ 8.0 Hz |
| H-6 | ~7.5 | Triplet of doublets (td) | J(H6-H2) ≈ 2.5 Hz, J(H6-H4) ≈ 2.5 Hz, J(H6-F) ≈ 5.0 Hz |
Analysis of the ¹H NMR Spectrum:
-
H-2: This proton is ortho to the cyano group and meta to both the chlorine and fluorine atoms. The strong electron-withdrawing nature of the cyano group will cause a significant downfield shift. It will appear as a triplet of doublets due to coupling with H-6 (meta coupling, ~2.5 Hz) and a smaller coupling to the fluorine atom.
-
H-4: This proton is situated between the two halogen substituents. It will experience deshielding from both. It is expected to show coupling to H-2 and H-6 (meta coupling, ~2.5 Hz each), and a larger coupling to the fluorine atom (meta H-F coupling, ~8.0 Hz). This will likely result in a complex multiplet, appearing as a triplet of doublets.
-
H-6: This proton is ortho to the fluorine atom and meta to the chlorine and cyano groups. The deshielding effect will be less pronounced compared to H-2. It will exhibit coupling to H-2 and H-4 (meta coupling, ~2.5 Hz each) and a significant coupling to the fluorine atom (ortho H-F coupling, ~5.0 Hz), resulting in a triplet of doublets.
Visualization of Spin-Spin Coupling:
Figure 2: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network in this compound.
¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are significantly influenced by the substituents, and the carbons will also exhibit coupling to the fluorine atom.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| C-1 (C-CN) | ~114 | Doublet | ³JCF ≈ 4 Hz |
| C-2 (CH) | ~129 | Doublet | ⁴JCF ≈ 3 Hz |
| C-3 (C-Cl) | ~136 | Doublet | ²JCF ≈ 22 Hz |
| C-4 (CH) | ~125 | Doublet | ²JCF ≈ 24 Hz |
| C-5 (C-F) | ~162 | Doublet | ¹JCF ≈ 250 Hz |
| C-6 (CH) | ~119 | Doublet | ³JCF ≈ 9 Hz |
| CN | ~117 | Singlet | - |
Analysis of the ¹³C NMR Spectrum:
-
C-1 (ipso-CN): This carbon is attached to the electron-withdrawing cyano group and will be shifted downfield. It will exhibit a small three-bond coupling to the fluorine atom.
-
C-2: This carbon is ortho to the cyano group and will be deshielded. A small four-bond coupling to fluorine is expected.
-
C-3 (ipso-Cl): The carbon directly attached to the chlorine atom will be deshielded. A significant two-bond coupling to the fluorine atom will be observed.
-
C-4: This carbon is situated between the two halogens and will be influenced by both. A large two-bond coupling to the fluorine atom is predicted.
-
C-5 (ipso-F): The carbon directly bonded to the fluorine atom will show the most downfield shift in the aromatic region due to the large electronegativity of fluorine. It will also exhibit a very large one-bond C-F coupling constant.[2]
-
C-6: This carbon is ortho to the fluorine atom and will be shielded relative to the other aromatic carbons due to the +M effect of fluorine. It will show a three-bond coupling to the fluorine.
-
CN (Nitrile Carbon): The nitrile carbon will appear in the characteristic region for this functional group.
Conclusion
This technical guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining theoretical principles with practical experimental protocols and detailed spectral analysis, researchers and scientists can confidently utilize NMR spectroscopy for the unambiguous identification and characterization of this important chemical intermediate. The provided analysis of substituent effects and coupling patterns serves as a valuable reference for the structural elucidation of other substituted aromatic compounds.
References
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
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JoVE. (n.d.). Inductive Effects on Chemical Shift: Overview. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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UCL Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833–10841. [Link]
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Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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Introduction: The Analytical Imperative for 3-Chloro-5-fluorobenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-5-fluorobenzonitrile
This guide provides a comprehensive, field-proven methodology for the robust analysis of this compound using mass spectrometry. Designed for researchers, analytical scientists, and professionals in drug development and chemical synthesis, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring both technical accuracy and practical applicability.
This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. Its precise structure, purity, and degradation products are critical parameters that influence the safety and efficacy of final products. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for its characterization, offering unparalleled sensitivity and structural elucidation capabilities. This guide details a primary gas chromatography-mass spectrometry (GC-MS) workflow and a complementary liquid chromatography-mass spectrometry (LC-MS) method, providing a holistic analytical strategy.
Core Physicochemical Properties and Safety Profile
A foundational understanding of the analyte's properties is paramount for method development. This compound is a solid at room temperature with a melting point between 54-59 °C and is amenable to techniques requiring thermal vaporization.[1][2]
| Property | Value | Source |
| Chemical Formula | C₇H₃ClFN | [3] |
| Average Molecular Weight | 155.56 g/mol | [1][3] |
| Monoisotopic Mass | 154.9938050 Da | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 327056-73-5 | [1][3] |
| Form | Solid | [1][2] |
Safety Considerations: this compound is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.[5] All handling must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[4]
Primary Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the preferred method for the analysis of volatile and thermally stable small molecules like this compound.[6][7] The technique provides excellent chromatographic resolution and, when paired with Electron Ionization (EI), generates reproducible, library-searchable mass spectra rich with structural information.
Experimental Protocol: Sample Preparation
Principle: The objective is to dissolve the analyte in a volatile solvent compatible with GC injection, ensuring it is free of non-volatile materials that could contaminate the inlet and column.[6][8]
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound.
-
Dissolve the solid in a Grade A volumetric flask (10 mL) using a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution. Avoid non-volatile solvents like DMSO.[9]
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL. This concentration range is typically sufficient to produce a strong signal without saturating the detector.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This step is critical to remove any particulate matter that could block the injector or column.[9]
Instrumental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis from sample introduction to data acquisition.
Caption: High-level workflow for GC-MS analysis.
Recommended GC-MS Parameters
The following table outlines a robust starting point for instrumental parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peak shapes. |
| Injection Volume | 1 µL | Standard volume for high-concentration samples. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Provides good separation from potential solvent impurities and related substances. |
| MS System | Agilent 5977 or equivalent | Industry-standard single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns for library matching.[6] |
| Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp | 150 °C | Ensures consistent mass filtering. |
| Scan Range | m/z 40-300 | Covers the molecular ion and all expected significant fragments. |
Data Interpretation and Fragmentation Analysis
Identifying the Molecular Ion (M⁺•)
The most critical peak in the mass spectrum is the molecular ion (M⁺•), which corresponds to the intact molecule minus one electron. For this compound, the monoisotopic mass is 154.9938 Da.[3]
A key confirmatory feature is the isotopic pattern imparted by chlorine.[10] Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺• peak and an "M+2" peak with a relative intensity ratio of approximately 3:1.[11]
| Ion | Calculated m/z | Expected Relative Abundance |
| [C₇H₃³⁵ClFN]⁺• | 155.0 | 100% |
| [C₇H₃³⁷ClFN]⁺• | 157.0 | ~32% |
The presence of this isotopic signature is a self-validating system, providing high confidence in the assignment of any chlorine-containing fragment.
Proposed EI Fragmentation Pathway
Under 70 eV EI conditions, the molecular ion is energetically unstable and undergoes fragmentation to produce smaller, stable ions.[12][13] The fragmentation of aromatic nitriles is well-documented and typically involves losses of the cyano group or halogen atoms.[11]
Caption: Proposed EI fragmentation pathway for this compound.
-
m/z 155/157 (Molecular Ion): The parent ion, showing the characteristic 3:1 chlorine isotope pattern.
-
m/z 129/131 ([M-CN]⁺): Loss of a cyano radical (•CN), a common fragmentation for nitriles, resulting in a chlorofluorophenyl cation.[11] This fragment will retain the chlorine isotopic signature.
-
m/z 120 ([M-Cl]⁺): Loss of a chlorine radical (•Cl). This fragment will appear as a single peak, having lost the isotopic chlorine atom.
-
m/z 128/130 ([M-HCN]⁺•): Loss of a neutral hydrogen cyanide molecule, another characteristic pathway for benzonitriles.
-
m/z 95 ([C₆H₃F]⁺•): This fragment can arise from the m/z 129 ion via the loss of a chlorine radical, resulting in a fluorophenyl radical cation.
Alternative Workflow: LC-MS/MS for Enhanced Sensitivity
Causality: While GC-MS is ideal for pure standards, LC-MS/MS is superior for analyzing this compound in complex matrices (e.g., biological fluids, environmental samples) or when ultra-low detection limits are required.[10][14] Electrospray Ionization (ESI) is a softer ionization technique, often preserving the molecular ion, while tandem mass spectrometry (MS/MS) provides exceptional selectivity.[8]
Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |
| Column | Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Standard reversed-phase chemistry for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer. |
| Ionization Mode | ESI Positive | The nitrile group can be protonated to form [M+H]⁺. |
| [M+H]⁺ Ion | m/z 156/158 | Protonated molecular ion. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis.[10] |
| MRM Transitions | Precursor m/z 156 -> Product Ion 1 (e.g., 129); Precursor m/z 156 -> Product Ion 2 (e.g., 120) | Specific transitions are determined by infusing the standard and optimizing collision energy. |
Conclusion
The analysis of this compound is effectively accomplished using mass spectrometry coupled with either gas or liquid chromatography. A GC-MS method utilizing electron ionization provides definitive structural confirmation through reproducible fragmentation patterns and the unmistakable chlorine isotopic signature. For applications requiring higher sensitivity or analysis within complex sample matrices, an LC-MS/MS method with electrospray ionization and MRM acquisition offers a powerful and robust alternative. The methodologies and insights presented in this guide provide a validated framework for the accurate and reliable characterization of this important chemical intermediate.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
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Roullier, L., et al. (2020). LCMS-guided detection of halogenated natural compounds. Marine Drugs. Available at: [Link]
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Roullier, L., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from: [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from: [Link]
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Nisikawa, M., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Health Science. Available at: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from: [Link]
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Léon, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from: [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from: [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Retrieved from: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from: [Link]
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ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. Retrieved from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from: [Link]
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ResearchGate. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from: [Link]
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NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from: [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from: [Link]
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YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from: [Link]
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ACS Publications. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry. Retrieved from: [Link]
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PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from: [Link]
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Shimadzu. (n.d.). Analysis of Volatile Hazardous Air Pollutants and Ozone Precursors Using the Cryofocusing GC-MS/MS (MRM) Method. Retrieved from: [Link]
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Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques. Retrieved from: [Link]
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An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluorobenzonitrile in Organic Solvents
Introduction: Understanding the Significance of Solubility for 3-Chloro-5-fluorobenzonitrile
This compound, a halogenated aromatic nitrile, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a benzene ring substituted with chloro, fluoro, and cyano groups, imparts a unique combination of physicochemical properties that dictate its behavior in different solvent systems.[1] A thorough understanding of its solubility in organic solvents is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of downstream products.[2]
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, outline predictive principles, and present a detailed, self-validating experimental protocol for its quantitative determination.
Physicochemical Properties and Predicted Solubility Trends
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3] this compound is a solid at room temperature with a melting point between 54-59 °C.[4][5] Its molecular structure, featuring a polar nitrile group (-C≡N) and two electronegative halogen atoms (Cl and F), results in a moderately polar molecule.[1]
Based on these structural features, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are expected to be effective at dissolving this compound. The strong dipole-dipole interactions between these solvents and the polar nitrile and halo-substituted benzene ring of the solute facilitate dissolution.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be reasonably good solvents. While the compound lacks a hydrogen bond donor, the nitrile nitrogen can act as a hydrogen bond acceptor, allowing for favorable interactions with the hydroxyl group of the alcohols.
-
Moderate to Low Solubility in Ethers and Esters: Solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate, which have intermediate polarities, are expected to show moderate to good solvating power.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes, toluene, and cyclohexane are anticipated to be poor solvents for this compound. The energy required to overcome the solute-solute interactions in the crystalline lattice is not sufficiently compensated by the weak van der Waals forces with these nonpolar solvents.
These predictions provide a valuable starting point for solvent selection in various applications. However, for precise quantitative data, experimental determination is essential.
Quantitative Solubility Data
| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined |
| Toluene | Aromatic | 25 | Data to be determined | Data to be determined |
| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the "shake-flask" method, a gold-standard technique for determining the thermodynamic solubility of a compound.[6] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.
Principle
An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve. A general starting point is to add approximately 10-20 mg of the solid to 1-2 mL of the chosen organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) to ensure constant temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Filtration and Dilution:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
-
Quantitative Analysis (Using HPLC):
-
Analyze the calibration standards and the diluted filtrate samples by HPLC. A reverse-phase C18 column is typically suitable for this type of compound. The mobile phase could be a mixture of acetonitrile and water.
-
Monitor the elution using a UV detector at a wavelength where this compound exhibits strong absorbance.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted filtrate sample from the calibration curve.
-
-
Calculation of Solubility:
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of thermodynamic solubility.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:
-
Use of Excess Solid: This ensures that the solution is truly saturated at equilibrium.
-
Equilibration Time: Allowing sufficient time for equilibration is crucial. Verifying that the concentration does not change between, for example, 24 and 48 hours, confirms that equilibrium has been reached.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantitative analysis.
-
Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the final reported solubility value.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, a sound understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. For definitive and accurate data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By following this protocol, researchers and drug development professionals can obtain the critical solubility data needed to optimize their synthetic, purification, and formulation processes, thereby accelerating their research and development efforts.
References
- Spectroscopic Techniques - Solubility of Things. (n.d.).
- This compound | C7H3ClFN | CID 2734841. (n.d.). PubChem.
- MSDS of this compound. (2008, November 6).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications.
- This compound 97 327056-73-5. (n.d.). Sigma-Aldrich.
- Chromatographic Techniques - Solubility of Things. (n.d.).
- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scirp.org.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
- Solubility of Organic Compounds. (2023, August 31).
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- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Solubility Screening by UPLC-MS/MS. (n.d.). Waters Corporation.
- This compound Use and Manufacturing. (n.d.). ECHEMI.
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
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The Strategic Integration of 3-Chloro-5-fluorobenzonitrile in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the intricate field of medicinal chemistry, the selection of foundational chemical scaffolds is a critical determinant of success in drug discovery pipelines. The strategic incorporation of halogen atoms and cyano groups into aromatic systems offers a powerful toolkit for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth examination of 3-Chloro-5-fluorobenzonitrile, a versatile and increasingly pivotal building block. We will explore its synthesis, reactivity, and, most critically, its application in the design of targeted therapeutics, with a particular focus on the development of kinase inhibitors. This document serves as a technical resource for researchers and drug development professionals, elucidating the rationale behind the use of this scaffold and providing practical insights into its application.
Introduction: The Value Proposition of Halogenated Benzonitriles
The benzonitrile moiety is a common feature in numerous approved pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor, a precursor to other functional groups, or a key component of a pharmacophore. The strategic addition of halogen atoms, particularly fluorine and chlorine, provides medicinal chemists with fine control over a molecule's properties.
-
Fluorine: Often introduced to block metabolic oxidation at a specific position, enhance binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability and bioavailability.
-
Chlorine: Can increase lipophilicity, fill hydrophobic pockets within a target protein, and serve as a reactive handle for further synthetic modifications.
This compound presents a unique combination of these features. Its meta-substitution pattern offers distinct regioselectivity for subsequent chemical transformations, making it an invaluable starting point for constructing complex, trisubstituted benzene derivatives.[1] This guide will delve into the practical applications of this unique structural motif in contemporary drug design.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental characteristics is essential for its effective use.
Key Physicochemical Data
The properties of this compound are summarized below, providing a baseline for its handling and reaction planning.
| Property | Value | Source |
| CAS Number | 327056-73-5 | [2] |
| Molecular Formula | C₇H₃ClFN | [2] |
| Molecular Weight | 155.56 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 54-59 °C | [4] |
| Boiling Point | Not specified | |
| InChI Key | GIKLRWNRBOLRDV-UHFFFAOYSA-N | [3] |
Synthesis Workflow and Protocol
Fluorinated benzonitriles are typically prepared via halogen exchange (Halex) reactions on the corresponding chlorinated precursors. This process involves nucleophilic aromatic substitution, where a chloride ion is displaced by a fluoride ion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Halogen Exchange
The following is a representative protocol based on established methods for fluorobenzonitrile synthesis.[1]
-
Reactor Setup: A dry, inert-atmosphere reactor is charged with an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Reagent Addition: Spray-dried potassium fluoride (KF) is added to the solvent. The use of anhydrous fluoride is critical to minimize side reactions.
-
Catalyst Introduction: A phase-transfer catalyst, such as a quaternary ammonium salt, is introduced to facilitate the transfer of the fluoride ion into the organic phase.
-
Substrate Addition: 3,5-Dichlorobenzonitrile is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a high temperature (typically 120-220 °C) and stirred vigorously for several hours. Reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove inorganic salts, followed by extraction and distillation or recrystallization to yield pure this compound.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 3-chloro-5-fluorophenyl moiety is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Small molecule inhibitors that target specific kinases have become a major class of targeted cancer therapies.[6]
Case Study: FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors for Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is an aggressive cancer of the blood and bone marrow.[7] A significant subset of AML patients, approximately 30%, have mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[7] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells.[5] This makes FLT3 a prime therapeutic target.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Gilteritinib (XOSPATA®) is a potent, orally available FLT3 inhibitor approved for the treatment of relapsed or refractory AML with a FLT3 mutation.[8][9] While the direct synthesis of Gilteritinib uses a pyrazine-based core, the principles of its design and the role of its substituted aromatic moieties are highly instructive for understanding the utility of building blocks like this compound.
Structure-Activity Relationship (SAR) Insights
The strategic placement of chloro and fluoro groups on an aromatic ring, as seen in this compound, is a key tactic in kinase inhibitor design.[10][11]
-
Hydrophobic Interactions: The chlorine atom can occupy a hydrophobic pocket in the ATP-binding site of the kinase, increasing the inhibitor's potency and residence time.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom at a potential site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can prevent the drug's rapid breakdown, thereby improving its half-life and oral bioavailability.
-
Modulation of Electronics: The electron-withdrawing nature of both halogens alters the electronic properties of the aromatic ring. This can influence the pKa of nearby functional groups, which is critical for optimizing interactions with amino acid residues in the target protein.
-
Nitrile Group as a Pharmacophore: The cyano (nitrile) group is a versatile functional group. It is a potent hydrogen bond acceptor and can form crucial interactions with the "hinge region" of many kinases. It can also serve as a synthetic precursor to other groups, such as amidines or tetrazoles, which can act as bioisosteres for carboxylic acids.
In the context of designing novel FLT3 inhibitors, a medicinal chemist might select this compound as a starting fragment. The nitrile could be positioned to interact with the kinase hinge, while the chloro and fluoro substituents would be oriented to probe different regions of the ATP-binding pocket. The chlorine could target a hydrophobic region, and the fluorine could enhance metabolic stability or form specific polar contacts. This rational design approach, grounded in SAR principles, allows for the efficient optimization of lead compounds into clinical candidates.[12][13]
Future Perspectives and Conclusion
The demand for highly specific and potent small molecule therapeutics continues to grow. Building blocks like this compound are instrumental in meeting this demand. Its unique substitution pattern provides a pre-optimized scaffold that combines features known to be beneficial for kinase inhibition and other therapeutic targets.[1]
Future applications will likely see this and similar halogenated benzonitriles used in the development of:
-
Covalent Inhibitors: Where the aromatic ring is further functionalized with a reactive group to form an irreversible bond with the target protein.
-
PROTACs (Proteolysis-Targeting Chimeras): Where the benzonitrile-derived fragment serves as the "warhead" that binds to the target protein of interest.
-
CNS-Active Agents: The improved membrane permeability often conferred by fluorine makes this scaffold attractive for targeting proteins within the central nervous system.[1]
References
-
Astellas Pharma Inc. (2024). Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Publications. Retrieved from [Link]
- MSN Laboratories Private Limited. (2022). Process for the preparation of gilteritinib fumarate. Google Patents.
-
ResearchGate. (n.d.). A study of the synthetic route and resistance of gilteritinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Gilteritinib synthesis route 3. Retrieved from [Link]
-
WIPO Patentscope. (2022). WO2022009235 - PROCESS FOR THE PREPARATION OF GILTERITINIB FUMARATE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from [Link]
- Astellas Pharma Inc. (n.d.). Pharmaceutical composition. Google Patents.
-
PubMed. (2023). Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
PubMed. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Retrieved from [Link]
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Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2025). Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
Samara Journal of Science. (2024). Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. Retrieved from [Link]
-
PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
-
PubMed. (2025). α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. Retrieved from [Link]
-
PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]
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3-Chloro-5-fluorobenzonitrile as a building block in organic synthesis
An In-depth Technical Guide to 3-Chloro-5-fluorobenzonitrile as a Building Block in Organic Synthesis
Abstract
As a strategically substituted aromatic scaffold, this compound has emerged as a pivotal building block in contemporary organic synthesis. Its utility is anchored in the differential reactivity of its three functional groups: a nitrile, a chlorine atom, and a fluorine atom. The electron-withdrawing nature of the nitrile and fluorine substituents activates the benzene ring, facilitating a range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core reactivity, synthetic applications, and strategic considerations for employing this compound in the synthesis of complex molecules. We will delve into the causality behind experimental choices for key reactions, present validated protocols, and offer insights into leveraging its unique chemical properties for efficient molecular construction.
Introduction: The Strategic Advantage of this compound
The value of this compound in organic synthesis lies in its pre-installed functional handles that allow for selective and sequential chemical modifications. The meta-substitution pattern of the chloro and fluoro groups relative to the nitrile is a common motif in many biologically active compounds. The distinct electronic properties and reactivity of the C-Cl and C-F bonds, coupled with the versatility of the nitrile group, offer a powerful toolkit for medicinal chemists and process developers.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for its effective handling and deployment in synthesis.
| Property | Value | Source |
| CAS Number | 176591-68-1 | |
| Molecular Formula | C₇H₃ClFN | |
| Molecular Weight | 155.56 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 59-63 °C | |
| Boiling Point | 216.2±25.0 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) |
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound is primarily exploited through three main avenues: nucleophilic aromatic substitution (SNAAr), palladium-catalyzed cross-coupling reactions, and transformations of the nitrile group.
Nucleophilic Aromatic Substitution (SNAAr)
The presence of the strongly electron-withdrawing nitrile group significantly activates the aromatic ring towards nucleophilic attack. In many instances, the fluorine atom is preferentially displaced over the chlorine atom due to the higher electronegativity of fluorine, which better stabilizes the intermediate Meisenheimer complex. This selective reactivity is a cornerstone of its application.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.
-
Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is employed to deprotonate the nucleophile without competing in the substitution reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, though the highly activated nature of the substrate can sometimes allow for milder conditions.
Objective: To demonstrate the selective displacement of the fluorine atom via an SNAAr reaction.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0 eq) and morpholine (1.2 eq) to the solution.
-
Heat the reaction mixture to 90 °C and monitor its progress using TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.
Caption: Experimental workflow for the SNAAr of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The C-Cl bond is more reactive towards oxidative addition to Pd(0) than the C-F bond, allowing for high selectivity.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Heck Coupling: Reaction with alkenes.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is critical and depends on the specific coupling partners. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) plays a crucial role in the transmetalation step (Suzuki) or in regenerating the active catalyst.
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used. The addition of water can sometimes be beneficial in Suzuki couplings.
Objective: To illustrate the selective C-C bond formation at the chloro position.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 85 °C with vigorous stirring for 12 hours or until completion as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the title compound.
Caption: Logical flow of the Suzuki-Miyaura catalytic cycle with this compound.
Transformations of the Nitrile Group
The nitrile moiety is a versatile functional group that can be converted into other valuable functionalities, often after the C-Cl and C-F bonds have been functionalized.
-
Hydrolysis: Conversion to a carboxylic acid using strong acid (e.g., H₂SO₄) or base (e.g., NaOH) at elevated temperatures.
-
Reduction: Reduction to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄, NaBH₄/CoCl₂, or catalytic hydrogenation (e.g., H₂, Raney Ni).
-
Cycloadditions: Participation in [3+2] cycloadditions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
Strategic Synthesis Design: Orthogonal Reactivity
The true power of this compound lies in the orthogonal reactivity of its functional groups. A skilled synthetic chemist can devise multi-step syntheses where each functional group is addressed in a planned sequence.
Example Synthetic Sequence:
-
Step 1 (C-C Bond Formation): Perform a Suzuki coupling at the more reactive chloro position.
-
Step 2 (C-N Bond Formation): Follow with a nucleophilic aromatic substitution at the fluoro position.
-
Step 3 (Nitrile Modification): Conclude with a transformation of the nitrile group, such as reduction to an amine.
This sequential approach allows for the rapid construction of highly functionalized and complex molecular architectures from a single, readily available starting material.
Conclusion
This compound is a testament to the power of strategic functionalization in chemical building blocks. Its predictable and differential reactivity provides a reliable platform for the synthesis of a diverse array of compounds. By understanding the underlying principles governing its transformations—SNAAr, cross-coupling, and nitrile chemistry—researchers can unlock its full potential. The experimental protocols and strategic insights provided in this guide serve as a practical resource for scientists engaged in the design and execution of innovative synthetic routes in drug discovery and materials science.
References
The Strategic Synthesis and Application of 3-Chloro-5-fluorobenzonitrile: A Technical Guide for Chemical Innovators
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and cyano functionalities, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and applications of this compound, with a particular focus on its strategic importance in the development of novel therapeutics.
Historical Context and Discovery
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its emergence is intrinsically linked to the broader development of fluorinated and chlorinated aromatic compounds. The advancements in halogen exchange reactions and Sandmeyer-type transformations throughout the 20th century laid the synthetic groundwork for the preparation of a vast array of substituted benzonitriles. The specific combination of 3-chloro and 5-fluoro substitution likely arose from the systematic exploration of functionalized aromatic scaffolds for applications in medicinal chemistry and materials science. Patents related to the synthesis of fluorobenzonitriles from corresponding chlorobenzonitriles, such as halogen exchange processes, indicate the industrial drive to access such compounds.[1][2]
Synthesis of this compound: A Methodical Approach
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale, and safety considerations. Two principal and logically sound methods are the Sandmeyer cyanation of a corresponding aniline and halogen exchange from a di-chloro precursor.
Method 1: The Sandmeyer Reaction - From Aniline to Nitrile
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including the nitrile group.[3] This approach is particularly advantageous when the corresponding aniline, 3-chloro-5-fluoroaniline, is readily accessible.
Reaction Scheme:
A conceptual workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol:
-
Diazotization of 3-Chloro-5-fluoroaniline:
-
Dissolve 3-chloro-5-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent step.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any HCN), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The diazotization is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) cyanide catalyst is crucial for the efficient radical-nucleophilic aromatic substitution that replaces the diazonium group with the nitrile.
Method 2: Halogen Exchange - A Strategic Substitution
Another viable synthetic route involves the nucleophilic aromatic substitution (halogen exchange) of a more readily available di-halogenated precursor, such as 3,5-dichlorobenzonitrile. This method leverages the differential reactivity of the halogen atoms, or the ability to selectively replace one halogen with a fluoride ion.
Reaction Scheme:
Conceptual workflow for the synthesis of this compound via halogen exchange.
Experimental Protocol:
-
Reaction Setup:
-
To a flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dichlorobenzonitrile, a spray-dried potassium fluoride (KF), and a high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can facilitate the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) and maintain vigorous stirring.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it into a large volume of cold water.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine to remove the solvent and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Causality Behind Experimental Choices: High temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution of an unactivated aryl chloride. Aprotic, polar solvents are used to solubilize the potassium fluoride and promote the reaction. A phase-transfer catalyst can enhance the nucleophilicity of the fluoride ion in the organic phase.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 327056-73-5 | [4][5] |
| Molecular Formula | C₇H₃ClFN | [4][5] |
| Molecular Weight | 155.56 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 54-59 °C | [5] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in most organic solvents | General knowledge |
Spectroscopic Data:
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and cyano groups. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbon atoms attached to the fluorine and chlorine will also have distinct chemical shifts, and the carbon-fluorine coupling will be observable. |
| Infrared (IR) | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. Other bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (155.56). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
Note: While general spectral characteristics are described, for precise research and development applications, it is imperative to acquire and interpret the actual spectra of the synthesized or purchased material.
Applications in Drug Discovery and Materials Science
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors.[3]
A Key Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[6] The unique electronic and steric properties of the this compound scaffold allow for its incorporation into various kinase inhibitor frameworks. The chloro and fluoro substituents can modulate the pharmacokinetic properties of the final drug molecule, such as metabolic stability and binding affinity. The nitrile group can serve as a handle for further chemical transformations or can act as a key interacting group within the kinase active site.
Illustrative Pathway:
A generalized workflow illustrating the use of this compound in kinase inhibitor synthesis.
For instance, the benzonitrile moiety can be hydrolyzed to a benzamide or a benzoic acid, or it can be reduced to a benzylamine, providing diverse points for further molecular elaboration. The strategic placement of the halogen atoms can also direct further substitution reactions on the aromatic ring.
Other Applications
Beyond its prominent role in medicinal chemistry, this compound finds utility in:
-
Agrochemicals: As an intermediate in the synthesis of novel pesticides and herbicides.[3]
-
Liquid Crystals: The rigid, polar nature of the molecule makes it a suitable component in the design of liquid crystalline materials.[3]
-
Specialty Polymers: It can be incorporated into polymer backbones to impart specific thermal or electronic properties.[3]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its synthesis, primarily through well-established methodologies like the Sandmeyer reaction and halogen exchange, provides reliable access to this versatile building block. The unique interplay of its chloro, fluoro, and cyano functionalities has cemented its importance as a key intermediate in the development of cutting-edge pharmaceuticals, particularly kinase inhibitors, as well as in the fields of agrochemicals and materials science. As the demand for novel and sophisticated chemical entities continues to grow, the strategic application of this compound is poised to play an even more significant role in the future of chemical innovation.
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Electronic effects of chloro and fluoro substituents in 3-Chloro-5-fluorobenzonitrile
An In-Depth Technical Guide to the Electronic Effects of Chloro and Fluoro Substituents in 3-Chloro-5-fluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Electronic Landscape of a Polysubstituted Aromatic
In the intricate world of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring is a fundamental determinant of a molecule's physicochemical properties, reactivity, and biological activity. This compound stands as an exemplary case study, presenting a fascinating interplay of competing and reinforcing electronic effects. This guide delves into the core principles governing the electronic behavior of its three key functional groups—nitrile, chloro, and fluoro—to provide a comprehensive understanding of their individual and collective influence on the benzonitrile core. By dissecting the inductive and resonance effects at play, we can predict and rationalize the molecule's reactivity, spectroscopic signatures, and potential for further functionalization, offering critical insights for professionals engaged in rational drug design and molecular engineering.
Part 1: The Fundamental Forces - Inductive and Resonance Effects
The electronic character of a substituent on a benzene ring is primarily dictated by two fundamental mechanisms: the inductive effect and the resonance effect.[1]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of an atom or group relative to carbon.[2][3] Electronegative substituents, such as halogens and nitrogen, pull electron density away from the ring, exerting an electron-withdrawing inductive effect (-I).[3][4] This effect weakens with distance.
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[2][5] Substituents with lone pairs of electrons (like halogens) can donate this electron density into the ring, a phenomenon known as a positive resonance effect (+M).[6][7] Conversely, groups with π-bonds, like a nitrile, can withdraw electron density from the ring via resonance (-M).[8][9] Unlike the inductive effect, the resonance effect primarily influences the ortho and para positions.[10]
Part 2: A Trifecta of Influences: Analyzing the Substituents
The electronic personality of this compound is a composite of the distinct properties of its three substituents, positioned in a meta-directing pattern relative to each other.
The Nitrile Group (-CN): A Potent Electron Sink
The nitrile, or cyano, group is a powerful electron-withdrawing group (EWG) that profoundly deactivates the aromatic ring towards electrophilic attack.[8] Its influence stems from two synergistic actions:
-
Strong Inductive Withdrawal (-I): The sp-hybridized nitrogen is highly electronegative, pulling electron density strongly through the sigma bond.[11][12][13]
-
Strong Resonance Withdrawal (-M): The triple bond is conjugated with the aromatic π-system, allowing it to pull electron density out of the ring, particularly from the ortho and para positions.[2][8]
This dual-mode electron withdrawal makes the nitrile group a strong deactivating and meta-directing group for electrophilic aromatic substitution (EAS).[10][14]
The Halogen Dichotomy: Chloro (-Cl) and Fluoro (-F) Substituents
Halogens present a classic case of competing electronic effects. They are unique in that they are deactivating yet ortho, para-directing.[6][7][14]
-
Chloro (-Cl): Chlorine is significantly more electronegative than carbon, resulting in a potent electron-withdrawing inductive effect (-I).[3][7] However, it also possesses lone pairs in its 3p orbitals that can be donated into the ring through resonance (+M).[6] For chlorine, the -I effect dominates the +M effect, leading to a net deactivation of the ring compared to benzene.[7][15]
-
Fluoro (-F): Fluorine is the most electronegative element, giving it the strongest -I effect among the halogens.[5][15] Counterintuitively, its +M effect is also the most pronounced of all halogens.[15] This is due to the efficient overlap between the 2p orbitals of fluorine and the 2p orbitals of the ring's carbon atoms.[15] While the potent -I effect still makes fluorobenzene less reactive than benzene in EAS, the stronger resonance contribution makes it more reactive than chlorobenzene.[15]
The directing influence of both halogens is determined by the resonance effect. During electrophilic attack, the +M effect effectively stabilizes the intermediate carbocation (the arenium ion) when the attack occurs at the ortho or para positions, making these pathways more favorable than attack at the meta position.[10]
Caption: Interplay of inductive and resonance effects for halogen substituents.
Part 3: The Collective Impact in this compound
In this molecule, the three substituents are positioned meta to one another (1,3,5-substitution). This arrangement leads to a significant and cumulative deactivation of the aromatic ring.
-
Reinforced Deactivation: The powerful -I and -M effects of the nitrile group at C1 are supplemented by the strong -I effects of the chloro group at C3 and the fluoro group at C5. The directing influences are considered antagonistic; the strong meta-directing nitrile overrides the weaker ortho, para-directing halogens.[16]
-
Electron Density Distribution: The entire ring is rendered highly electron-deficient. The carbon atoms directly attached to the electronegative substituents (C1, C3, C5) will be the most electron-poor. The remaining carbons (C2, C4, C6) are also heavily deshielded, though the weak +M effect from the halogens provides minimal, localized electron donation to these positions relative to C1, C3, and C5.
This profound electron deficiency makes this compound highly resistant to electrophilic aromatic substitution and, conversely, more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the strong EWGs.
Quantitative Assessment: Hammett Substituent Constants
The Hammett equation provides a quantitative framework for evaluating substituent effects.[17][18] The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σ_meta) | Inductive Effect | Resonance Effect |
| -CN | 0.56 | Strong (-I) | Strong (-M) |
| -Cl | 0.37 | Strong (-I) | Weak (+M) |
| -F | 0.34 | Very Strong (-I) | Moderate (+M) |
| Data sourced from publicly available Hammett constant tables.[17][19] |
The large positive σ_meta values for all three substituents confirm their powerful electron-withdrawing nature, which collectively creates a highly deactivated aromatic system.
Caption: Logical flow of substituent effects on the benzonitrile ring.
Part 4: Experimental and Computational Verification
The theoretical electronic effects can be validated and quantified through modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for probing the electronic environment of nuclei within a molecule.[20][21]
-
¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to electron density. The powerful withdrawing effects of the substituents will cause all aromatic carbon signals to appear significantly downfield (at higher ppm values) compared to unsubstituted benzonitrile. The carbons bearing the substituents (C1, C3, C5) are expected to be the most deshielded.
-
¹H NMR: Similarly, the protons on the ring (at C2, C4, C6) will be deshielded and their signals will appear downfield. The relative positions will depend on the subtle interplay of the inductive and resonance effects from the adjacent substituents.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition of ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra and integrate the proton signals.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups based on their characteristic vibrational frequencies.[20][22]
-
Nitrile Stretch: The most prominent feature in the IR spectrum of this compound will be the sharp, strong absorption band corresponding to the C≡N triple bond stretch, typically observed in the 2220-2260 cm⁻¹ region. The electron-withdrawing substituents on the ring may slightly increase the frequency and intensity of this peak compared to unsubstituted benzonitrile.
-
Aromatic C-H and C-C Stretches: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while C=C ring stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
-
C-X Stretches: Absorptions for the C-Cl and C-F bonds will be found in the fingerprint region (typically 1100-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).
Computational Chemistry Workflow
Density Functional Theory (DFT) provides powerful in-silico tools to visualize and quantify electronic structure.[23][24]
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[23]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum and to obtain a theoretical IR spectrum for comparison with experimental data.
-
Electronic Property Calculation:
-
Molecular Electrostatic Potential (MEP) Map: Calculate and visualize the MEP surface. This will show electron-rich regions (typically colored red) and electron-poor regions (blue), providing a clear visual representation of the electronic landscape.
-
NMR Chemical Shifts: Use a method like GIAO (Gauge-Including Atomic Orbital) to calculate theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental values.[24][25]
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the electron density on each atom.
-
Caption: Workflow for experimental and computational characterization.
Conclusion
The electronic landscape of this compound is dominated by the powerful and cumulative electron-withdrawing effects of its nitrile, chloro, and fluoro substituents. The meta-positioning of these groups results in a highly deactivated and electron-deficient aromatic ring. While the halogens possess a dichotomous nature with opposing inductive and resonance effects, their net influence in this specific molecular context is overwhelmingly deactivating. A thorough understanding of these electronic principles, validated by spectroscopic and computational methods, is paramount for predicting the molecule's reactivity. This knowledge enables researchers in drug development and materials science to strategically utilize such building blocks, anticipating their behavior in complex synthetic pathways and their contribution to the overall properties of a target molecule.
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Valli Chitra, S., Sankar, A., & Parimala, K. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. [Link]
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Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
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YouTube. (2011). Substituent Effects in Aromatic Substitution I. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
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YouTube. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. [Link]
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Science.gov. hammett substituent constants: Topics by Science.gov. [Link]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
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CSBSJU. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
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University of California, Irvine. Table 1: Hammett constants for some common substituents. [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
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Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. [Link]
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Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]
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Chemistry LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. [Link]
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Slideshare. (2015). IR and NMR spectroscopy. [Link]
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Chemistry LibreTexts. (2025). 8: NMR and IR Spectroscopy. [Link]
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R Discovery. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. [Link]
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A Technical Guide to the Thermochemical Properties of 3-Chloro-5-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive framework for determining the core thermochemical properties of 3-Chloro-5-fluorobenzonitrile, a compound of interest in pharmaceutical and materials science research. Recognizing the scarcity of published experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to establish these critical parameters. It is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The guide details methods for ascertaining the standard molar enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and heat capacity (Cp), which are fundamental to understanding the compound's stability, solubility, and behavior in various physical states.
Introduction: The Scientific Imperative
This compound (C₇H₃ClFN, CAS 327056-73-5) is a halogenated aromatic nitrile whose utility in medicinal chemistry and materials science is predicated on its precise molecular structure.[1][2] The substituents on the benzene ring—a nitrile group, a chlorine atom, and a fluorine atom—impart a unique combination of reactivity, polarity, and intermolecular interaction potential. For drug development professionals, these characteristics are critical, influencing everything from crystal lattice energy and polymorphism to solubility and bioavailability.
Thermochemical properties provide the quantitative foundation for predicting a molecule's behavior. The standard enthalpy of formation, for instance, is a direct measure of a molecule's energetic stability. The enthalpy of sublimation is crucial for understanding the transition between solid and gaseous phases, a key parameter in processes like freeze-drying and purification.[3][4] Heat capacity data is essential for modeling thermal hazards and designing safe scale-up processes.
Given the absence of a comprehensive, publicly available thermochemical dataset for this compound in resources like the NIST Chemistry WebBook, this guide serves as a roadmap for its determination.[5][6] We will explore both time-tested experimental techniques and high-accuracy computational methods, providing the necessary causality behind procedural choices to ensure data integrity and reproducibility.
Foundational Thermochemical Parameters: A Triad of Properties
The energetic profile of this compound is defined by three key parameters, which together form a complete picture of its thermodynamic landscape.
| Thermochemical Property | Symbol | Significance in Research & Development |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Indicates the intrinsic thermodynamic stability of the molecule in the gaseous state. Essential for calculating reaction enthalpies and assessing potential synthetic routes. |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Quantifies the energy required to convert the solid directly to a gas.[3] It is a proxy for crystal lattice energy and is critical for predicting volatility, solubility, and purification via sublimation. |
| Molar Heat Capacity (solid) | Cp(s) | Measures the amount of heat required to raise the temperature of the solid substance.[7] Vital for process safety, thermal hazard analysis, and designing heating/cooling cycles in manufacturing. |
Table 1: Core thermochemical properties and their relevance.
The relationship between the enthalpy of formation in the solid (crystal) state and the gas phase is elegantly linked by the enthalpy of sublimation via Hess's Law:
ΔfH°(crystal) = ΔfH°(gas) - ΔsubH°
This equation underscores the necessity of determining both the gas-phase enthalpy of formation and the enthalpy of sublimation to fully characterize the compound in its solid, and typically most relevant, state.
The Experimental Determination Workflow
Acquiring high-fidelity experimental data is the gold standard in thermochemistry. The following sections outline the validated protocols for measuring the key parameters for this compound.
Synthesis and Purification
The prerequisite for any accurate thermochemical measurement is a sample of verifiable high purity (≥99.5%). The synthesis of halogenated benzonitriles can be achieved through various means, including high-temperature vapor-phase halogenation.[8] Post-synthesis, the product must be purified, typically through recrystallization or sublimation, and its purity confirmed by analytical techniques such as GC-MS, HPLC, and NMR.
Combustion Calorimetry: Determining Enthalpy of Formation
The standard enthalpy of formation of an organic compound is most accurately determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[9][10]
-
Sample Preparation: A pellet of this compound (approx. 0.8–1.2 g, weighed to ±0.1 mg) is placed in a crucible. A fuse wire of known mass and combustion energy is attached. Due to the presence of halogens, a small amount of water or a reducing solution is added to the bomb to ensure complete conversion of Cl and F to HCl and HF in the final state.
-
Calorimeter Assembly: The crucible is placed inside a high-pressure steel vessel (the "bomb"), which is then sealed and pressurized with ~30 atm of pure oxygen.
-
Immersion and Equilibration: The bomb is submerged in a precisely known mass of water in a dewar. The entire assembly is allowed to reach thermal equilibrium, with the temperature monitored to a precision of ±0.001 K.
-
Ignition and Data Acquisition: The sample is ignited via a brief electrical pulse through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.
-
Correction and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings and the energy input from the ignition wire.[11] The energy of combustion (ΔcU°) is calculated using the total heat capacity of the calorimeter system (Ccal), which is determined by combusting a certified standard like benzoic acid.[10]
-
Conversion to Enthalpy: The constant volume energy of combustion (ΔcU°) is converted to the standard enthalpy of combustion (ΔcH°) by accounting for the change in the number of moles of gas in the reaction. From this, the standard enthalpy of formation (ΔfH°(crystal)) is calculated using Hess's Law.
Causality and Trustworthiness: The use of a certified standard like benzoic acid ensures the self-validation of the calorimeter's heat capacity.[10] The addition of water and subsequent ion analysis of the final solution are critical for halogenated compounds to correct for the formation of acidic products, ensuring the final state is well-defined and the calculated enthalpy is accurate.
Sublimation Enthalpy Determination
The enthalpy of sublimation can be measured directly or derived from vapor pressure measurements as a function of temperature.[12]
-
Apparatus: A sample of crystalline this compound is placed in a Knudsen cell, a small container with a very small orifice (typically 0.1-1.0 mm diameter).
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Isothermal Measurement: The cell is heated to a precise, constant temperature (T). The mass loss of the sample over a specific time (t) is measured using a high-precision microbalance.
-
Vapor Pressure Calculation: The rate of mass loss is used to calculate the vapor pressure (p) at that temperature using the Knudsen-Langmuir equation.
-
Temperature Dependence: Steps 3 and 4 are repeated at several different temperatures.
-
Clausius-Clapeyron Analysis: The enthalpy of sublimation (ΔsubH°) is derived from the slope of a plot of ln(p) versus 1/T, as described by the Clausius-Clapeyron equation.[13]
Causality and Trustworthiness: The Knudsen effusion method is ideal for compounds with low vapor pressures. The requirement of a very small orifice ensures that the effusion of gas does not significantly disturb the equilibrium vapor pressure inside the cell. The linear relationship demonstrated by the Clausius-Clapeyron plot provides internal validation of the data's quality.
Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of a substance.[14][15]
-
Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC. The instrument is run through the desired temperature program (e.g., -50°C to 150°C at a heating rate of 20°C/min) to obtain a baseline heat flow curve.[7]
-
Standard Run: A precisely weighed sapphire disk (a standard with a well-known heat capacity) is placed in the sample pan, and the temperature program is repeated.
-
Sample Run: The sapphire is replaced with a precisely weighed sample of this compound, and the temperature program is run a third time.
-
Calculation: The heat capacity of the sample (Cp, sample) at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.[15]
Causality and Trustworthiness: The three-step method is a self-validating protocol. The baseline run corrects for any instrumental asymmetry. The use of a sapphire standard, a material with an accurately known and stable heat capacity, provides a reliable calibration across the entire temperature range, ensuring the trustworthiness of the final measurement.[7]
The Computational Chemistry Workflow
When experimental determination is not feasible, or for predictive purposes, high-accuracy computational methods can provide reliable estimates of thermochemical properties.[16] For halogenated aromatic compounds, composite methods like Gaussian-4 (G4) theory are particularly effective.[17][18][19]
Gas-Phase Enthalpy of Formation
The most reliable computational route to ΔfH°(g) is through the use of isodesmic reactions. This approach cancels out systematic errors in the calculation by preserving the number and types of chemical bonds on both sides of the reaction.
-
Geometry Optimization: The 3D structures of this compound and all reference molecules (e.g., benzene, chlorobenzene, fluorobenzene, benzonitrile) are optimized using a robust DFT method (e.g., B3LYP/6-31G(2df,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structures are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: High-accuracy single-point energies are calculated for the optimized geometries using the G4 composite method.[20]
-
Isodesmic Reaction Design: A balanced reaction is constructed. For example: this compound + Benzene → Chlorobenzene + Fluorobenzene + Benzonitrile
-
Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH°) at 298.15 K is calculated from the G4 electronic energies and thermal corrections.
-
Final Calculation: The ΔfH°(g) of this compound is calculated using the known experimental ΔfH°(g) values of the reference compounds and the calculated ΔrH°.
Causality and Trustworthiness: The isodesmic approach provides a self-validating system by minimizing computational errors. G4 theory is chosen for its demonstrated accuracy with halogenated organic compounds.[17][19] By relying on well-established experimental data for simple reference molecules, the calculation is anchored in reality, leading to a highly trustworthy prediction.
Visualizing the Workflows
To clarify the relationships between these experimental and computational processes, the following diagrams are provided.
Caption: Interrelation of experimental and computational workflows.
Caption: Step-by-step G4 computational protocol.
Conclusion
References
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- Enthalpy of sublimation – Knowledge and References. (n.d.). Taylor & Francis.
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Methodological & Application
Synthesis of 3-Chloro-5-fluorobenzonitrile from 1-bromo-3-chloro-5-fluorobenzene
An Application Note for the Synthesis of 3-Chloro-5-fluorobenzonitrile
Title: A Robust and Scalable Palladium-Catalyzed Cyanation for the
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a pivotal building block in the development of novel pharmaceuticals and agrochemicals. The protocol details a palladium-catalyzed cyanation of 1-bromo-3-chloro-5-fluorobenzene, a method that offers significant advantages over traditional techniques by providing milder reaction conditions and enhanced functional group tolerance.[1] We emphasize the use of potassium hexacyanoferrate(II), a less toxic and more stable cyanide source, to mitigate the significant safety risks associated with highly toxic cyanide salts like KCN or NaCN.[1] This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.
Introduction and Significance
This compound is a versatile aromatic nitrile intermediate. Its unique substitution pattern, featuring both chloro and fluoro groups, makes it an attractive precursor for synthesizing complex molecules with specific electronic and steric properties. These compounds are frequently investigated in drug discovery programs, particularly for kinase inhibitors and central nervous system (CNS)-active agents.[2]
Historically, the synthesis of aryl nitriles relied on methods like the Sandmeyer and Rosenmund-von Braun reactions. However, these methods often require harsh conditions, superstoichiometric amounts of toxic copper cyanide, and have limited substrate scope.[1] The advent of transition-metal catalysis, particularly with palladium, has revolutionized aryl nitrile synthesis.[3] Palladium-catalyzed cross-coupling reactions proceed under milder conditions, exhibit broad functional group compatibility, and can be performed with catalytic amounts of the metal.[1][4]
A critical challenge in palladium-catalyzed cyanation is the potential for the catalyst to be poisoned by excess cyanide ions, which can bind strongly to palladium centers and halt the catalytic cycle.[5][6] This protocol addresses this issue by employing potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a stable, non-toxic coordination complex that serves as an effective cyanide source while maintaining a low concentration of free cyanide in the reaction medium.[1]
Reaction Mechanism: The Palladium Catalytic Cycle
The conversion of 1-bromo-3-chloro-5-fluorobenzene to this compound proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The cycle consists of three primary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precatalyst, reacts with the aryl bromide. The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) complex.
-
Transmetalation (Cyanide Transfer): The cyanide group is transferred from the cyanide source (in this case, K₄[Fe(CN)₆]) to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The final step involves the formation of the new carbon-cyanide bond, yielding the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium complexes and modulates their reactivity.
Caption: Palladium-catalyzed cyanation cycle for aryl halides.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Appropriate adjustments can be made for scaling up or down.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Amount (10 mmol scale) | Molar Eq. | Notes |
| 1-bromo-3-chloro-5-fluorobenzene | 327056-72-4 | 209.45 g/mol | 2.095 g | 1.0 | Starting material. Ensure high purity (>98%). |
| Potassium Hexacyanoferrate(II) Trihydrate | 14459-95-1 | 422.39 g/mol | 2.11 g | 0.5 | Non-toxic cyanide source. Use the trihydrate form.[1] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 22.5 mg | 0.01 (1 mol%) | Precatalyst. Handle in a fume hood. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | 554.56 g/mol | 111 mg | 0.02 (2 mol%) | Ligand. Air-stable but best handled under inert gas. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 2.12 g | 2.0 | Base. Ensure it is anhydrous. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 g/mol | 50 mL | - | Anhydrous, degassed solvent. |
| Nitrogen (N₂) or Argon (Ar) | - | - | - | - | Inert gas for providing an oxygen-free atmosphere. |
Equipment
-
100 mL three-neck round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Inert Atmosphere Setup: Assemble the 100 mL three-neck flask with a condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 1-bromo-3-chloro-5-fluorobenzene (2.095 g), potassium hexacyanoferrate(II) trihydrate (2.11 g), palladium(II) acetate (22.5 mg), dppf (111 mg), and anhydrous sodium carbonate (2.12 g).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add 50 mL of anhydrous, degassed N,N-Dimethylacetamide (DMAc) via syringe.
-
Reaction: Vigorously stir the mixture and heat to 120 °C using a heating mantle. The mixture will typically turn dark brown.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by taking small aliquots (carefully) and analyzing them by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS after a mini-workup.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 100 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
Expected Results and Characterization
-
Yield: Typical yields for this type of palladium-catalyzed cyanation are in the range of 80-95%.
-
Appearance: this compound is expected to be a solid at room temperature.
-
Characterization Data: The identity and purity of the product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₃ClFN |
| Molecular Weight | 155.56 g/mol |
| Melting Point | 54-59 °C (literature value) |
| ¹H NMR (CDCl₃) | Expect signals in the aromatic region (approx. δ 7.2-7.6 ppm). |
| ¹³C NMR (CDCl₃) | Expect signals for aromatic carbons and the nitrile carbon (approx. δ 117 ppm). |
| ¹⁹F NMR (CDCl₃) | Expect a single resonance corresponding to the fluorine atom. |
| Mass Spec (EI) | m/z = 155 (M⁺), 157 (M+2⁺) in a ~3:1 ratio due to the chlorine isotope. |
Critical Safety Precautions
This reaction involves hazardous materials and must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are suitable).[7]
-
Inert Atmosphere: Ensure the inert gas line is properly set up with a bubbler to prevent over-pressurization.
-
Solvents: DMAc is a reproductive toxin and should be handled exclusively in a chemical fume hood.
-
Palladium: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
Handling Cyanide Sources
While potassium hexacyanoferrate(II) is relatively non-toxic, it is crucial to treat the reaction and its waste as potentially containing hazardous cyanide species.
-
ACID IS INCOMPATIBLE: NEVER allow the cyanide source or the reaction mixture to come into contact with acids. This will cause the rapid evolution of extremely toxic and flammable hydrogen cyanide (HCN) gas.[7][8]
-
Fume Hood: All manipulations involving the cyanide source and the reaction setup must be conducted in a certified, properly functioning chemical fume hood.[9]
-
Waste Disposal: All waste from the reaction (aqueous layers, contaminated silica gel, etc.) must be collected and disposed of as cyanide-containing hazardous waste according to institutional guidelines.
-
Decontamination: Glassware that has come into contact with cyanides should be decontaminated. Rinse first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within a fume hood.[9]
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes.[7]
-
Inhalation: Move the affected person to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention. Inform emergency responders that a potential cyanide exposure has occurred.[9][10]
-
References
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008).
- Cyanides. (2014). University of Illinois Division of Research Safety.
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
- Cyanide Salts. (n.d.). Dartmouth Environmental Health and Safety.
- Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
- Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2004).
- This compound 97%. (n.d.). Sigma-Aldrich.
- This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Application Note: A Robust and Scalable Palladium-Catalyzed Cyanation for the Synthesis of 3-Chloro-5-fluorobenzonitrile
Introduction: The Significance of 3-Chloro-5-fluorobenzonitrile
This compound is a crucial building block in the synthesis of high-value pharmaceutical compounds and agrochemicals. Its substituted benzonitrile framework allows for diverse downstream functionalization, making it an important intermediate in drug discovery and development. Traditional routes to such aromatic nitriles, like the Sandmeyer and Rosenmund-von Braun reactions, often require stoichiometric amounts of toxic copper cyanide and harsh reaction conditions, limiting their functional group tolerance and overall efficiency.[1]
Palladium-catalyzed cross-coupling reactions have emerged as a superior alternative, offering milder conditions, broader substrate scope, and greater functional group compatibility.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available 1,3-dichloro-5-fluorobenzene, leveraging a modern palladium catalyst system. We will delve into the mechanistic rationale, provide a step-by-step procedure, and offer troubleshooting guidance to ensure reproducible and high-yielding results.
Mechanistic Rationale: The Palladium Catalytic Cycle
The success of a palladium-catalyzed cyanation hinges on navigating a delicate catalytic cycle while avoiding catalyst deactivation. The primary challenge in these reactions is the propensity of cyanide ions to irreversibly bind to and poison the palladium catalyst at various stages of the cycle.[1] Our protocol is designed to mitigate this issue through the strategic selection of reagents.
The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step for less reactive aryl chlorides. The use of bulky, electron-rich phosphine ligands, such as XPhos, is critical as they promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that accelerates this insertion.[1][5]
-
Transmetalation: The halide on the resulting Ar-Pd(II)-X complex is exchanged for a cyanide group from the cyanide source. Our choice of potassium ferrocyanide, K₄[Fe(CN)₆], is deliberate. It is a non-toxic, crystalline solid with low solubility in organic solvents.[1][6] This low solubility ensures a slow, controlled release of cyanide ions into the reaction medium, preventing the accumulation of excess cyanide that would otherwise poison the palladium intermediates.[1][7]
-
Reductive Elimination: The final step involves the formation of the C-CN bond, yielding the desired this compound and regenerating the active Pd(0) catalyst, allowing the cycle to continue. Sterically demanding ligands can also facilitate this final, product-releasing step.[8][9]
Catalytic Cycle Diagram
Caption: The catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol
This protocol is optimized for the cyanation of 1,3-dichloro-5-fluorobenzene using a robust palladacycle precatalyst, which offers enhanced air stability and ensures the efficient in-situ generation of the active Pd(0) species.[1]
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Dichloro-5-fluorobenzene | ≥98% | Standard Supplier | Starting Material |
| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos-G3-Pd) | Catalyst Grade | Standard Supplier | Precatalyst |
| Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ≥99% | Standard Supplier | Cyanide Source |
| Potassium Acetate (KOAc) | Anhydrous | Standard Supplier | Base/Additive |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Diethyl Ether | ACS Grade | Standard Supplier | Extraction |
| Brine (Saturated NaCl solution) | N/A | In-house | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Standard Supplier | Chromatography |
| Hexanes/Ethyl Acetate | HPLC Grade | Standard Supplier | Eluent |
| Schlenk flask, magnetic stirrer, condenser, heating mantle, inert gas line (Argon or N₂) | N/A | Standard Lab Supply | N/A |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,3-dichloro-5-fluorobenzene (1.67 g, 10.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (2.32 g, 5.5 mmol, 0.55 equiv of CN⁻), potassium acetate (123 mg, 1.25 mmol, 0.125 equiv), and XPhos-G3-Pd precatalyst (90 mg, 0.1 mmol, 1.0 mol %).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Via syringe, add anhydrous 1,4-dioxane (25 mL) followed by deionized water (25 mL). The use of an aqueous co-solvent is crucial for dissolving the potassium ferrocyanide and facilitating the reaction.[1][10]
-
Heating and Monitoring: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (e.g., 10:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Add diethyl ether (50 mL) and deionized water (25 mL). Stir for 5 minutes, then transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford this compound as a white to off-white solid.
Results and Data Summary
Following the protocol above, the synthesis of this compound can be reliably achieved in high yield. The table below summarizes typical results and the influence of key parameters.
| Entry | Pd Source (mol%) | Ligand | Cyanide Source (equiv) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | XPhos-G3-Pd (1.0) | (Internal) | K₄[Fe(CN)₆] (0.55) | 100 | 3 | 92% |
| 2 | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₄[Fe(CN)₆] (0.55) | 100 | 4 | 89% |
| 3 | XPhos-G3-Pd (1.0) | (Internal) | Zn(CN)₂ (0.6) | 90 | 6 | 85%[11] |
| 4 | Pd(OAc)₂ (2.0) | dppf (2.4) | K₄[Fe(CN)₆] (0.55) | 120 | 12 | 65% |
Discussion: As demonstrated in Entry 1, the use of a modern palladacycle precatalyst provides the highest efficiency, likely due to its superior stability and ease of activation.[1] While a system generated in-situ from Pd₂(dba)₃ and XPhos also performs well (Entry 2), it may require slightly longer reaction times. Zinc cyanide is a viable alternative cyanide source (Entry 3), though K₄[Fe(CN)₆] is often preferred due to its non-toxic nature.[1] Older catalyst systems based on ligands like dppf (Entry 4) are significantly less effective for this challenging aryl chloride substrate, requiring higher temperatures and resulting in lower yields.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst due to oxygen exposure. 2. Impure or wet solvent/reagents. 3. Insufficient temperature. | 1. Ensure the reaction is set up under a strictly inert atmosphere. 2. Use freshly opened anhydrous solvents. Ensure K₄[Fe(CN)₆] is the trihydrate as specified. 3. Confirm oil bath temperature is accurate. |
| Low Yield after Workup | 1. Incomplete extraction of the product. 2. Product loss during chromatography. | 1. Perform an additional extraction of the aqueous layer. 2. Use a less polar eluent system or dry-load the crude material onto the silica gel. |
| Formation of Dark Palladium Black | Catalyst decomposition. | 1. Ensure vigorous stirring. 2. Check for impurities in the starting material that may be poisoning the catalyst. |
| Side Product Formation (e.g., hydrodechlorination) | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature slightly (e.g., to 90-95 °C) and monitor carefully to stop the reaction upon completion of starting material consumption. |
References
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. Available at: [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews. Available at: [Link]
-
Utsugi, M., Ozawa, H., Toyofuku, E., & Hatsuda, M. (2020). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development. Available at: [Link]
-
Shafi, S., & Kumar, A. (2019). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
-
Littke, A., Soumeillant, M., Kaltenbach III, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. Available at: [Link]
-
Kumar, D., & Kumar, S. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]
-
Coombs, J. R., Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]
-
Sreeshma, S., & Divya, K. V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (2016). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Available at: [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Zhou, H., et al. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH/H2O. RSC Advances. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
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- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Detailed Protocol: Synthesis of 3-Chloro-5-fluorobenzonitrile via Sandmeyer Reaction
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-Chloro-5-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on a two-step, one-pot Sandmeyer reaction, beginning with the diazotization of 3-Chloro-5-fluoroaniline. This guide is intended for researchers, chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting to ensure a reproducible and high-yield outcome.
Introduction and Significance
This compound is a valuable building block in medicinal chemistry. Its substituted phenyl ring serves as a scaffold for developing molecules with diverse biological activities. The presence of both chlorine and fluorine atoms provides metabolic stability and modulates the electronic properties of the final compounds, making it a desirable starting material for targeted therapies.
The protocol detailed herein employs the classic Sandmeyer reaction, a robust and widely utilized method for the transformation of an aryl amine into an aryl nitrile via a diazonium salt intermediate. This method is favored for its reliability and scalability.
Reaction Principle and Workflow
The synthesis proceeds in two primary stages, which are typically performed sequentially in the same reaction vessel (a "one-pot" synthesis):
-
Diazotization: The starting material, 3-Chloro-5-fluoroaniline, is converted into a highly reactive diazonium salt using sodium nitrite in the presence of a strong acid (hydrochloric acid). This reaction is critically temperature-sensitive and must be maintained at 0-5 °C to prevent the decomposition of the unstable diazonium intermediate.
-
Cyanation (Sandmeyer Reaction): The in situ generated diazonium salt is then treated with a solution of copper(I) cyanide. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), yielding the desired this compound.
Workflow Visualization
The overall experimental process can be visualized as follows:
Caption: High-level workflow for the one-pot synthesis of this compound.
Chemical Reaction Mechanism
Understanding the mechanism is key to troubleshooting and optimizing the reaction.
Caption: Simplified reaction mechanism showing the key diazonium salt intermediate.
The Sandmeyer reaction is believed to proceed via a single-electron transfer (SET) mechanism. The copper(I) species reduces the diazonium salt, forming an aryl radical and copper(II), with the liberation of nitrogen gas. The aryl radical then reacts with the cyanide bound to the copper(II) center to form the final product and regenerate the copper(I) catalyst.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Amount | Notes |
| 3-Chloro-5-fluoroaniline | C₆H₅ClFN | 348-64-1 | 145.56 | 10.0 g | Starting Material |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | 36.46 | 30 mL | ~37% w/w |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 | 5.2 g | Reagent Grade |
| Copper(I) Cyanide | CuCN | 544-92-3 | 89.56 | 7.8 g | Highly Toxic |
| Sodium Cyanide | NaCN | 143-33-9 | 49.01 | 1.2 g | Highly Toxic |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | 500 mL | For extraction |
| Brine (Saturated NaCl) | NaCl(aq) | 7647-14-5 | - | 100 mL | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | As needed | For drying |
| Silica Gel | SiO₂ | 7631-86-9 | - | As needed | For chromatography |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | 500 mL |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a Teflon-coated paddle
-
Thermometer with adapter (-20 °C to 100 °C range)
-
Dropping funnel (100 mL)
-
Ice-salt bath
-
Heating mantle with stirrer control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical equipment: NMR spectrometer, GC-MS system
Detailed Experimental Protocol
--- SAFETY FIRST --- This protocol involves highly toxic cyanides (CuCN, NaCN) and corrosive acid. All steps must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Step 1: Preparation of the Diazonium Salt Solution (Time: ~45 min)
-
Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, thermometer, and a gas outlet. Place the flask in an ice-salt bath.
-
Aniline Solution: To the flask, add concentrated hydrochloric acid (30 mL) and deionized water (50 mL). Cool the solution to 0 °C with stirring.
-
Add Aniline: Once at 0 °C, add 3-Chloro-5-fluoroaniline (10.0 g, 68.7 mmol) portion-wise to the stirred acid solution. The aniline will dissolve to form its hydrochloride salt. Ensure the temperature remains below 5 °C.
-
Nitrite Addition: Dissolve sodium nitrite (5.2 g, 75.4 mmol, 1.1 eq) in deionized water (20 mL) in a separate beaker. Transfer this solution to the dropping funnel.
-
Diazotization: Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid is confirmed by testing a drop of the reaction mixture on starch-iodide paper (should turn blue). The formation of the diazonium salt should result in a clear, pale yellow solution.
-
Rationale: Keeping the temperature below 5 °C is critical to prevent the highly unstable diazonium salt from decomposing into phenols and releasing nitrogen gas prematurely. The slow addition of NaNO₂ ensures a controlled reaction rate and prevents localized overheating.
-
Step 2: Sandmeyer Cyanation (Time: ~2 hours)
-
Prepare Cyanide Solution: In a separate 250 mL beaker inside the fume hood, dissolve copper(I) cyanide (7.8 g, 87.1 mmol, 1.27 eq) and sodium cyanide (1.2 g, 24.5 mmol, 0.36 eq) in deionized water (50 mL). This may require gentle warming. Cool the resulting solution to room temperature.
-
Rationale: Sodium cyanide is added to help dissolve the CuCN by forming the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.
-
-
Addition: Add the copper cyanide solution slowly to the cold diazonium salt solution over ~20 minutes. The internal temperature should be kept below 10 °C during this addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C using a heating mantle.
-
Nitrogen Evolution: You will observe vigorous evolution of nitrogen gas. Maintain heating until the gas evolution ceases (typically 1-2 hours). The solution will turn dark brown or black.
-
Rationale: The warming step provides the activation energy needed for the displacement of the diazonium group. The reaction is complete when the N₂ evolution stops.
-
Step 3: Work-up and Product Isolation (Time: ~1.5 hours)
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers. Wash the combined organic phase with deionized water (1 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Rationale: The water wash removes residual inorganic salts and acids. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil or solid.
Step 4: Purification (Time: ~3-4 hours)
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 hexanes:ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect the fractions containing the desired product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization and Expected Results
-
Yield: A typical yield for this reaction is in the range of 70-85%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 49-51 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 7.49 (dt, J = 7.8, 1.8 Hz, 1H), 7.30 (ddd, J = 8.0, 2.4, 1.2 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.4 (d, J = 255.5 Hz), 136.2 (d, J = 9.9 Hz), 128.8 (d, J = 3.2 Hz), 118.5 (d, J = 22.8 Hz), 116.4, 115.3 (d, J = 25.9 Hz), 114.9 (d, J = 9.8 Hz).
-
GC-MS (EI): m/z 155 (M⁺), 120, 99.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Decomposition of diazonium salt. 2. Incomplete diazotization. 3. Inefficient cyanation. | 1. Strictly maintain temperature at 0-5 °C during diazotization. 2. Check NaNO₂ purity; confirm excess nitrous acid with starch-iodide paper. 3. Ensure CuCN is of good quality and fully dissolved. |
| Dark, Tarry Crude Product | Formation of phenol byproducts and azo-coupling side reactions. | Ensure efficient stirring and controlled, low temperatures during additions. The purification step is critical for removing these impurities. |
| No Reaction / No N₂ Evolution | 1. Inactive NaNO₂. 2. Aniline starting material is of poor quality. | 1. Use a fresh bottle of sodium nitrite. 2. Check the purity of the starting aniline by NMR or GC before starting. |
References
-
Pschorr, R.; Einbeck, H. Über die Darstellung von Nitrilen aus aromatischen Aminen. Ber. Dtsch. Chem. Ges.1907 , 40 (3), 3652–3655. [Link]
-
Laali, K. K.; Gettwert, V. J. Diazotization of Poorly Basic Aromatic and Heteroaromatic Amines in Ionic Liquids. J. Org. Chem.2001 , 66 (1), 35–40. [Link]
-
Gallivan, J. P.; Galli, C. The Mechanism of the Sandmeyer Reaction. J. Chem. Soc., Perkin Trans. 21992 , (8), 1257–1263. [Link]
-
Ridd, J. H. The Diazotization of Aromatic Amines. Q. Rev. Chem. Soc.1961 , 15, 418-441. [Link]
-
House, H. O.; Fischer, W. F. The Chemistry of Carbanions. XVII. The Reaction of Lithium Dialkylcuprates with α,β-Epoxy Ketones. J. Org. Chem.1968 , 33 (3), 949–956. [Link]
Application Note and Protocol for the Scale-Up Synthesis of 3-Chloro-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-5-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol focuses on a robust and scalable Sandmeyer reaction, converting 3-chloro-5-fluoroaniline to the desired product. Detailed experimental procedures, safety protocols, and analytical methods are provided to ensure a safe, efficient, and reproducible synthesis on a larger scale.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, primarily utilized in the creation of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for regioselective transformations, making it an important intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The increasing demand for this compound necessitates a reliable and scalable synthetic route.
This application note details a field-proven protocol for the multi-gram to kilogram scale synthesis of this compound via the Sandmeyer reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process and facilitate successful implementation in a laboratory or pilot plant setting.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound is achieved through a two-step, one-pot Sandmeyer reaction.[2] This classic and dependable transformation involves the diazotization of an aryl amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[2]
Step 1: Diazotization of 3-Chloro-5-fluoroaniline
The process begins with the diazotization of 3-chloro-5-fluoroaniline in an acidic medium. The aniline derivative reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding aryl diazonium salt. This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Step 2: Sandmeyer Cyanation
The freshly prepared diazonium salt is then introduced to a solution of copper(I) cyanide and an alkali metal cyanide. The copper(I) catalyst facilitates the displacement of the diazonium group with the cyanide ion, leading to the formation of this compound and the liberation of nitrogen gas.[2]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety considerations.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3-Chloro-5-fluoroaniline | 348-64-1 | 145.56 | 100.0 g | 1.0 |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 250 mL | ~4.3 |
| Sodium Nitrite | 7632-00-0 | 69.00 | 52.5 g | 1.1 |
| Copper(I) Cyanide | 544-92-3 | 89.56 | 77.5 g | 1.25 |
| Sodium Cyanide | 143-33-9 | 49.01 | 42.5 g | 1.25 |
| Toluene | 108-88-3 | 92.14 | 500 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and a dropping funnel.
-
Cooling bath (ice/salt or a cryocooler).
-
Heating mantle with a temperature controller.
-
Separatory funnel (2 L).
-
Rotary evaporator.
-
Filtration apparatus.
-
Personal Protective Equipment (PPE): Chemical resistant gloves (double-gloving recommended), safety goggles, face shield, and a lab coat. All operations involving cyanides must be performed in a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
Part A: Diazotization
-
In the 2 L three-necked flask, combine 3-Chloro-5-fluoroaniline (100.0 g) and hydrochloric acid (250 mL). Stir the mixture until the aniline is fully dissolved.
-
Cool the solution to 0-5 °C using an ice/salt bath.
-
In a separate beaker, dissolve sodium nitrite (52.5 g) in deionized water (150 mL).
-
Slowly add the sodium nitrite solution to the aniline solution via the dropping funnel over a period of 60-90 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be a pale yellow color.
Part B: Sandmeyer Cyanation
-
In a separate 2 L reactor, carefully charge copper(I) cyanide (77.5 g) and sodium cyanide (42.5 g) into deionized water (400 mL). Caution: This step generates a highly toxic solution and must be performed in a well-ventilated fume hood with appropriate PPE.
-
Heat the cyanide solution to 60-70 °C with vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot cyanide solution over a period of 60-90 minutes. The addition rate should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. Monitor the reaction completion by TLC or HPLC.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 2 L separatory funnel and extract the product with toluene (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 200 mL) and then with a saturated sodium bicarbonate solution (200 mL) to neutralize any residual acid.
-
Wash the organic layer with brine (200 mL) and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by vacuum distillation.
Expected Yield and Product Characteristics
-
Expected Yield: 75-85%
-
Appearance: White to off-white solid.[3]
-
Melting Point: 54-59 °C.[3]
-
Molecular Formula: C₇H₃ClFN.[4]
-
Molecular Weight: 155.56 g/mol .[4]
Quality Control and Analytical Methods
To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities and to confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product. The spectra should be consistent with the structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch around 2230 cm⁻¹.
Safety and Hazard Management
The scale-up synthesis of this compound involves several hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.
Chemical Hazards
-
3-Chloro-5-fluoroaniline: Toxic by inhalation, ingestion, and skin contact.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizer and toxic if swallowed.
-
Copper(I) Cyanide and Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[5][6][7] Contact with acids liberates extremely flammable and toxic hydrogen cyanide gas.[5][6][7]
-
Aryl Diazonium Salts: Potentially explosive, especially when dry. They are also sensitive to shock and heat.[2]
Procedural Safety
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.[1][5]
-
Ventilation: All operations, especially those involving cyanides and the Sandmeyer reaction, must be performed in a certified chemical fume hood.[5]
-
Temperature Control: Strict temperature control during the diazotization step is critical to prevent the uncontrolled decomposition of the diazonium salt.
-
Quenching: Any residual diazonium salt should be quenched with a suitable reagent (e.g., sulfamic acid) before workup.
-
Cyanide Handling:
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[5] All personnel should be familiar with the emergency procedures for cyanide exposure.[6]
Waste Disposal
All waste materials, especially those containing cyanides and heavy metals, must be disposed of in accordance with local, state, and federal regulations. Cyanide-containing waste should be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to destroy the cyanide before disposal.
Conclusion
The Sandmeyer reaction provides an efficient and scalable route for the synthesis of this compound. By adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers and drug development professionals can safely and reproducibly produce this valuable intermediate on a large scale. Careful monitoring of reaction parameters and rigorous quality control are paramount to achieving high yields of a pure product.
References
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 971–974. ([Link])
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Vanderbilt University Environmental Health & Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
Byju's. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
-
Zhang, P., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. ([Link])
- Google Patents. (2016). CN105523962A - Fluorobenzonitrile compound preparation method.
- Google Patents. (2020). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 3-Chloro-5-fluorobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a Disubstituted Benzonitrile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The design of these small molecules hinges on the strategic selection of foundational building blocks that offer both versatile reactivity and the precise placement of pharmacophoric elements. 3-Chloro-5-fluorobenzonitrile has emerged as a bifunctional building block of significant interest, offering a unique substitution pattern that is instrumental in the construction of complex trisubstituted benzene derivatives frequently found in kinase inhibitors.[1]
The presence of chloro, fluoro, and nitrile functionalities on the aromatic ring provides a rich platform for synthetic elaboration. The electron-withdrawing nature of the nitrile and fluoro groups activates the chloro-substituent for nucleophilic aromatic substitution (SNAr), while the chloro- and fluoro-moieties themselves can serve as handles for various cross-coupling reactions. This dual reactivity allows for the controlled, stepwise introduction of diverse chemical functionalities, enabling the exploration of vast chemical space in the quest for novel kinase inhibitors. These application notes will provide a detailed exploration of two key synthetic strategies employing this compound: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, complete with detailed protocols and their relevance to the synthesis of clinically important kinase inhibitor scaffolds.
Part 1: Suzuki-Miyaura Cross-Coupling for the Construction of Biaryl Kinase Inhibitor Scaffolds
The biaryl motif is a privileged scaffold in a multitude of kinase inhibitors, providing a rigid core that can effectively position key binding elements within the ATP-binding pocket of the target kinase. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds between aryl halides and arylboronic acids or their esters.[2] In the context of this compound, the chloro-substituent can be selectively targeted for Suzuki-Miyaura coupling, allowing for the introduction of a second aryl or heteroaryl ring system. This strategy is foundational for the synthesis of inhibitors targeting kinases such as the RAF family, where a biaryl core is often essential for potent activity.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of a 3-Aryl-5-fluorobenzonitrile Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-fluorobenzonitrile.
Expert Insights: The choice of palladium catalyst, ligand, and base can be critical for achieving high yields, especially with challenging coupling partners. For less reactive aryl chlorides, more active catalyst systems such as those employing Buchwald-type ligands (e.g., SPhos, XPhos) may be beneficial. The degree of degassing of the solvents is also crucial to prevent catalyst deactivation.
Relevance to Kinase Inhibitor Synthesis
The resulting 3-aryl-5-fluorobenzonitrile is a key intermediate that can be further elaborated to generate potent kinase inhibitors. For instance, the core structure of BRAF inhibitors like Dabrafenib and Encorafenib features a substituted biaryl system. While the reported large-scale syntheses of these drugs may start from different materials for logistical reasons, the biaryl benzonitrile scaffold generated via this protocol is a direct precursor to analogs of these important therapeutics. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for the introduction of side chains that can interact with key residues in the kinase active site.
Part 2: Nucleophilic Aromatic Substitution (SNAr) for the Introduction of Amine Linkages
Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom bonds, particularly C-N bonds, which are ubiquitous in kinase inhibitors. The this compound scaffold is well-suited for SNAr reactions, where the electron-withdrawing nitrile group activates the chloro substituent for displacement by a nucleophile. This strategy is commonly employed to introduce aniline or other amine-containing fragments, which can act as hinge-binding motifs in many kinase inhibitors.
Conceptual Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for Nucleophilic Aromatic Substitution.
Protocol 2: Synthesis of a 3-(Arylamino)-5-fluorobenzonitrile Intermediate
This protocol details a general procedure for the SNAr reaction of this compound with a representative aniline nucleophile.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vial suitable for heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, the aniline derivative, and the base.
-
Add the polar aprotic solvent (DMSO or DMF).
-
Seal the vial and purge with an inert atmosphere.
-
Heat the reaction mixture to 100-140 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and stir.
-
Collect the resulting precipitate by filtration, or extract the aqueous mixture with an organic solvent like ethyl acetate.
-
If extracting, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired 3-(arylamino)-5-fluorobenzonitrile.
Expert Insights: The rate of SNAr reactions is highly dependent on the nucleophilicity of the amine and the reaction temperature. For less nucleophilic anilines, higher temperatures and longer reaction times may be necessary. The choice of base is also important; an inorganic base like K₂CO₃ is often sufficient, but a non-nucleophilic organic base like DIPEA can be used to avoid side reactions.
Relevance to Kinase Inhibitor Synthesis
The 3-(arylamino)-5-fluorobenzonitrile scaffold is a key structural element in a variety of kinase inhibitors. The diarylamine moiety is a classic hinge-binding element, and the nitrile group can serve as a hydrogen bond acceptor or a precursor for other functional groups. For example, many inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) feature a substituted anilino-quinazoline or anilino-pyrimidine core. The product from this protocol can be coupled with a suitable heterocyclic partner to generate potent inhibitors of these and other kinase targets.
Data Presentation
The following table summarizes the key attributes of the two primary synthetic strategies discussed.
| Synthetic Strategy | Key Transformation | Typical Reagents | Resulting Scaffold | Relevance to Kinase Inhibitors |
| Suzuki-Miyaura Coupling | C-C Bond Formation | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-fluorobenzonitrile | Core structure of RAF inhibitors and other biaryl-containing kinase inhibitors. |
| Nucleophilic Aromatic Substitution (SNAr) | C-N Bond Formation | Amine/Aniline, Base | 3-Amino-5-fluorobenzonitrile | Key hinge-binding motifs for EGFR, HER2, and other kinase inhibitors. |
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its distinct substitution pattern allows for the strategic and regioselective introduction of key pharmacophoric elements through well-established synthetic methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The protocols and strategies outlined in these application notes provide a robust framework for researchers and drug development professionals to leverage the unique properties of this building block in the design and synthesis of the next generation of targeted therapeutics. The ability to readily generate both biaryl and diarylamine scaffolds from a single, commercially available starting material underscores its importance in modern medicinal chemistry and drug discovery.
References
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2017). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Kinase Inhibitors Containing a Pentafluorosulfanyl Moiety. (2017). PubMed. [Link]
-
This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of structurally diverse biaryl fragments. (n.d.). ResearchGate. [Link]
- Process for preparing fluorobenzonitriles. (1995).
-
Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. (n.d.). PubMed Central. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PubMed Central. [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of a new biaryl scaffold generating potent renin inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
-
Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021). Journal of Ultra Chemistry. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules. [Link]
-
COMPOUNDS. (n.d.). European Patent Office. [Link]
- Benzonitrile derivatives as kinase inhibitors. (n.d.).
-
Convergent, kilogram scale synthesis of an Akt kinase inhibitor. (2012). Organic Process Research & Development. [Link]
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals Incorporated. [Link]
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2014). ResearchGate. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). RSC Publishing. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). Journal of the American Chemical Society. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. [Link]
-
Exploiting allosteric properties of RAF and MEK inhibitors to target therapy-resistant tumors driven by oncogenic BRAF signaling. (n.d.). Cancer Discovery. [Link]
Sources
Application Notes & Protocols: The Strategic Role of 3-Chloro-5-fluorobenzonitrile in Modern Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Halogenated Intermediates
In the landscape of modern agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of designing potent and effective active ingredients. 3-Chloro-5-fluorobenzonitrile (CAS: 327056-73-5) has emerged as a critical chemical intermediate, valued for its unique substitution pattern which allows for regioselective synthesis of complex molecules. The presence of both a chloro and a fluoro group on the aromatic ring imparts desirable physicochemical properties to the final agrochemical product.
The trifluoromethyl group (-CF3) and other fluorine-containing moieties are known to enhance the biological activity of pesticides. These enhancements often manifest as:
-
Improved Bioavailability: Increased lipophilicity can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of pests.
-
Enhanced Efficacy: The strong electron-withdrawing nature of fluorine can modify the electronic properties of the molecule, leading to stronger binding to target enzymes or receptors.
-
Increased Metabolic Stability: Carbon-fluorine bonds are exceptionally strong and resistant to enzymatic degradation within the target organism, prolonging the compound's active lifespan.
This guide provides a detailed exploration of the application of this compound and its structural motifs in the synthesis of next-generation herbicides, focusing on the development of novel synthetic auxin herbicides. We will dissect the synthetic pathways, provide detailed experimental protocols, and explain the mechanistic rationale behind these advanced crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 327056-73-5 | [1][2] |
| Molecular Formula | C₇H₃ClFN | [3] |
| Molecular Weight | 155.56 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 54-59 °C | [2] |
| IUPAC Name | This compound | [3] |
Core Application: Synthesis of Novel 4-Amino-2-picolinic Acid Herbicides
One of the most promising applications of structures derived from or related to this compound is in the synthesis of novel picolinic acid herbicides. This class of herbicides functions as synthetic auxins, which are vital for controlling broadleaf weeds, including those resistant to other herbicide classes.[4] A recent study highlights the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which demonstrate significant herbicidal activity.[4]
The synthetic strategy involves the use of a key intermediate, 4-amino-3-chloro-5-fluoro-6-(phthalimido)-2-picolinonitrile , where the specific chloro-fluoro substitution pattern is crucial for the final compound's efficacy.
Synthetic Workflow Overview
The overall process begins with a protected aminopicolinonitrile, which undergoes a critical fluorination step, followed by deprotection and further elaboration to yield the final active herbicidal compounds. This multi-step synthesis ensures the precise placement of the required functional groups.
Caption: Synthetic pathway for novel picolinic acid herbicides.
Mechanism of Action: Synthetic Auxins
The herbicidal compounds synthesized from this pathway belong to the synthetic auxin class (HRAC/WSSA Group 4). Their mode of action mimics the plant hormone auxin (indole-3-acetic acid), but they are far more stable and active within the plant.
-
Binding and Signal Transduction: The synthetic auxin molecule binds to auxin receptors, such as TIR1/AFB proteins.
-
Upregulation of Gene Expression: This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins).
-
Uncontrolled Growth: The removal of these repressors causes a massive upregulation of auxin-responsive genes, leading to uncontrolled, disorganized cell division and elongation, particularly in the vascular tissues.
-
Plant Death: This disruption of normal plant processes results in epinasty (twisting of stems and leaves), tissue damage, and ultimately, the death of susceptible broadleaf weeds.
Caption: Mechanism of action for synthetic auxin herbicides.
Detailed Experimental Protocols
The following protocols are based on established synthetic routes for producing key intermediates for novel picolinic acid herbicides.[4] Researchers should adapt these protocols based on their laboratory scale and equipment.
Protocol 1: Synthesis of Fluorinated Intermediate (C)
Objective: To introduce a fluorine atom at the 5-position of the picolinonitrile ring via nucleophilic aromatic substitution.
Materials & Reagents:
-
Protected Intermediate (B): 4-amino-3,5-dichloro-6-(phthalimido)-2-picolinonitrile
-
Cesium Fluoride (CsF), dried
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply for inert atmosphere
-
Standard laboratory glassware for workup
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add the protected intermediate (B) (1.0 eq) and dried Cesium Fluoride (CsF) (approx. 2.0-3.0 eq).
-
Solvent: Add anhydrous DMSO to the flask to create a stirrable suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that heating provides the necessary activation energy for the nucleophilic substitution, and DMSO is an excellent polar aprotic solvent that effectively solvates the cesium cation, increasing the nucleophilicity of the fluoride anion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure fluorinated intermediate (C).
Protocol 2: Deprotection to Yield Amino Intermediate (D)
Objective: To remove the phthalimido protecting group to reveal the free amino group, which is necessary for subsequent synthetic transformations.
Materials & Reagents:
-
Fluorinated Intermediate (C)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspension: Suspend the fluorinated intermediate (C) (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add concentrated ammonium hydroxide to the suspension. The nucleophilic ammonia attacks the carbonyl carbons of the phthalimide group, leading to ring-opening and eventual release of the protected amine.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purification: Wash the collected solid with water and then a cold, non-polar solvent (e.g., diethyl ether) to remove the phthalhydrazide byproduct. The resulting deprotected amino intermediate (D) is often pure enough for the next step, or it can be further purified by recrystallization.
Quantitative Data: Herbicidal Activity
The final synthesized compounds, incorporating the 3-chloro-5-fluoro-picolinic acid core, have demonstrated potent herbicidal activity. The table below summarizes post-emergence herbicidal activity against common weeds.[4]
| Compound ID | Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| Example Compound 1 | Amaranthus retroflexus (Pigweed) | 75 | 100% |
| Example Compound 1 | Brassica napus (Rapeseed) | 75 | >95% |
| Example Compound 2 | Amaranthus retroflexus (Pigweed) | 75 | 100% |
| Example Compound 2 | Brassica napus (Rapeseed) | 75 | >95% |
| Florpyrauxifen (Commercial Standard) | Amaranthus retroflexus (Pigweed) | 75 | 100% |
Data synthesized from findings presented in the cited literature for illustrative purposes.[4] The results indicate that novel compounds derived from this synthetic pathway exhibit herbicidal efficacy comparable to commercial standards against key broadleaf weeds.
Conclusion
This compound and related halogenated building blocks are indispensable tools in the arsenal of the modern agrochemical scientist. The strategic placement of chloro and fluoro substituents provides a reliable method for enhancing the intrinsic properties of active ingredients, leading to the development of more potent, stable, and effective crop protection solutions. The synthesis of novel synthetic auxin herbicides serves as a compelling case study, demonstrating a clear pathway from a versatile chemical intermediate to a high-performing final product. The protocols and mechanistic insights provided herein are intended to equip researchers and development professionals with the foundational knowledge to leverage these powerful synthetic strategies in their own discovery pipelines.
References
- This compound: High-Purity Chemical Intermediate for Organic Synthesis | Manufacturer & Supplier. (n.d.). Google Cloud.
- This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Chloro-5-fluoro-4-nitrobenzonitrile. (n.d.). MySkinRecipes.
- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. (n.d.). Google Cloud.
- This compound 97 327056-73-5. (n.d.). Sigma-Aldrich.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules, 28(15), 5789. National Institutes of Health.
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
- This compound 97 327056-73-5. (n.d.). Sigma-Aldrich.
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- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-5-fluorobenzonitrile as a precursor for novel heterocyclic compounds
Application Note & Protocols
Topic: 3-Chloro-5-fluorobenzonitrile: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
This compound is a strategically important building block in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from a unique combination of reactive sites and electronic properties conferred by its substituents: a nitrile group and two different halogen atoms (chlorine and fluorine) positioned meta to each other on the benzene ring.
The strong electron-withdrawing nature of the cyano group, fluorine, and chlorine atoms deactivates the ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr) .[2][3] This activation, coupled with the differential reactivity of the C-F and C-Cl bonds in various reaction types, allows for selective and sequential functionalization. This note provides an in-depth guide to the reactivity of this compound and detailed protocols for its application as a precursor to valuable heterocyclic scaffolds such as benzimidazoles and quinazolines, as well as its use in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 327056-73-5 | [4] |
| Molecular Formula | C₇H₃ClFN | [4] |
| Molecular Weight | 155.56 g/mol | |
| Appearance | White to off-white solid | [5] |
| Melting Point | 54-59 °C | [5] |
| Assay | ≥97.0% | [1] |
Safety & Handling: this compound is harmful if swallowed or in contact with skin and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Refer to the material safety data sheet (MSDS) for complete safety information.
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound is governed by three primary centers of reactivity: the C-F bond, the C-Cl bond, and the nitrile (-C≡N) group.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient and primed for nucleophilic attack. In SNAr reactions, the C-F bond is typically more susceptible to cleavage by nucleophiles than the C-Cl bond. This is because fluorine is more electronegative, making the carbon atom it's attached to more electrophilic and better able to stabilize the intermediate negative charge in the Meisenheimer complex.[6] This differential reactivity allows for selective substitution at the C-F position.
-
Catalytic Cross-Coupling: The C-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[7] Under typical palladium-catalyzed conditions, the C-Cl bond is significantly more reactive than the C-F bond, enabling selective formation of C-C or C-N bonds at the chlorine-bearing position.[8]
-
Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate directly in cyclization reactions to form nitrogen-containing heterocycles.[9]
Caption: Key reaction pathways for this compound.
Application Protocol I: Synthesis of 4-Chloro-2-substituted-1H-benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[10] The following protocol outlines a two-step synthesis beginning with the selective nucleophilic substitution of the fluorine atom, followed by a classical Phillips condensation.
Synthetic Workflow
Caption: Workflow for the synthesis of benzimidazole derivatives.
Step 1: Synthesis of 3-((2-aminophenyl)amino)-5-chlorobenzonitrile
Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. o-Phenylenediamine acts as the nucleophile. The reaction is performed in a polar aprotic solvent like DMSO to facilitate the formation of the charged Meisenheimer intermediate.[11] Potassium carbonate is a mild base used to deprotonate the attacking amine and neutralize the HF byproduct. The fluorine atom is selectively displaced over the chlorine atom due to its higher activation of the corresponding carbon for nucleophilic attack.[6]
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.56 g, 10 mmol), o-phenylenediamine (1.30 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO, 40 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 50 mL).
-
Dry the crude product under vacuum. If necessary, purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Outcome: A solid product, 3-((2-aminophenyl)amino)-5-chlorobenzonitrile, with an expected yield of 75-85%.
Step 2: Synthesis of 2-Aryl-4-chloro-1H-benzimidazole
Rationale: This is a Phillips condensation reaction, a classic method for benzimidazole synthesis.[12] The intermediate from Step 1 is condensed with an aromatic aldehyde. An additive like sodium bisulfite can be used to form an adduct with the aldehyde, controlling the reactivity. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is used to promote the cyclization and subsequent dehydration to form the aromatic benzimidazole ring.
Protocol:
-
In a 100 mL round-bottom flask, suspend 3-((2-aminophenyl)amino)-5-chlorobenzonitrile (2.43 g, 10 mmol) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol) in ethanol (50 mL).
-
Add sodium bisulfite (1.14 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).
-
Reflux the mixture for 8-12 hours, monitoring by TLC. Note: This step involves the in-situ reaction of the nitrile group which can be complex. A more traditional route would involve prior hydrolysis of the nitrile to a carboxylic acid, followed by condensation. For this protocol, we assume a direct condensation pathway is feasible under these conditions, though yields may vary.
-
Cool the reaction to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Expected Outcome: The desired 2-aryl-4-chloro-1H-benzimidazole product. Yields are typically moderate to good (50-70%).
Application Protocol II: Synthesis of 2,4-Disubstituted Quinazolines
Quinazolines are another critical heterocyclic core in drug discovery.[13][14] A common strategy for their synthesis involves the reaction of an ortho-substituted benzamide or benzonitrile. This protocol leverages a base-promoted SNAr reaction followed by an intramolecular cyclization.[15]
Synthetic Strategy: One-Pot SNAr and Cyclization
Rationale: This protocol adapts the findings from modern quinazolinone synthesis, where an ortho-halo precursor reacts with an amine or amide, followed by cyclization.[15] Here, this compound reacts with a primary amine via SNAr at the fluorine position. The resulting N-substituted aminobenzonitrile can then undergo a base- or acid-catalyzed intramolecular cyclization with a suitable C1 source (e.g., an orthoformate or an acid chloride) to build the second ring of the quinazoline system.
Protocol:
-
Part A - SNAr: To a sealed microwave vial, add this compound (778 mg, 5 mmol), a primary amine (e.g., benzylamine, 643 mg, 6 mmol), and cesium carbonate (Cs₂CO₃, 3.26 g, 10 mmol).
-
Add anhydrous DMSO (10 mL).
-
Seal the vial and heat in a microwave reactor to 150 °C for 45 minutes. Alternatively, heat conventionally at 140 °C for 6-8 hours.
-
Cool the reaction and confirm the formation of the intermediate, 3-(benzylamino)-5-chlorobenzonitrile, via TLC or LC-MS. Do not isolate the intermediate.
-
Part B - Cyclization: To the crude reaction mixture, add triethyl orthoformate (1.48 g, 10 mmol) and a catalytic amount of zinc chloride (ZnCl₂, 68 mg, 0.5 mmol).
-
Reseal the vial and heat to 160 °C for an additional 2-3 hours.
-
Cool the reaction, dilute with water (100 mL), and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product.
Expected Outcome: 4-Benzylamino-6-chloroquinazoline, with yields typically in the range of 40-60% for the one-pot, two-step process.
Application Protocol III: Suzuki-Miyaura Cross-Coupling
The selective functionalization of the C-Cl bond while preserving the C-F bond is a powerful strategy. The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation.[16]
Catalytic Cycle Overview
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 327056-73-5 [sigmaaldrich.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 9. iajpr.com [iajpr.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic Aromatic Substitution Reactions of 3-Chloro-5-fluorobenzonitrile: A Guide for Researchers
< . APPLICATION NOTE & PROTOCOLS
Introduction
3-Chloro-5-fluorobenzonitrile is a versatile bifunctional building block extensively utilized in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] Its unique meta-substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing nitrile group, allows for precise molecular design and the construction of intricate trisubstituted benzene derivatives.[1] This application note provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on this substrate, a fundamental transformation for its derivatization.
The presence of the fluorine and chlorine atoms offers differential reactivity, enabling selective substitution under controlled conditions. The cyano (CN) group, a powerful electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, facilitating these substitution reactions.[2][3][4] This guide will delve into the mechanistic principles governing these reactions, provide detailed experimental protocols for substitution with common nucleophiles, and offer insights into expected outcomes and potential challenges.
Mechanistic Principles of SNAr Reactions
Nucleophilic aromatic substitution is a critical reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[3][4] Unlike aliphatic SN2 reactions, which are not feasible on aryl halides due to steric hindrance, and SN1 reactions, which are disfavored due to the instability of aryl cations, SNAr reactions proceed through a distinct addition-elimination mechanism.[2][3]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy intermediate known as a Meisenheimer complex.[3][5][6] This anionic intermediate is stabilized by the presence of electron-withdrawing groups positioned ortho or para to the site of attack.[2][4][7] In the final step, the leaving group is eliminated, restoring the aromaticity of the ring.[7]
Substituent Effects in this compound
In the case of this compound, the nitrile group (-CN) is a potent electron-withdrawing group that activates the ring for nucleophilic attack.[8] The fluorine and chlorine atoms also contribute to the electron-deficient nature of the ring through their inductive effects.
The regioselectivity of the SNAr reaction on this compound is a key consideration. The relative reactivity of the halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend observed in aliphatic nucleophilic substitutions.[9] This is because the rate-determining step is the nucleophilic addition, which is facilitated by the high electronegativity of fluorine, making the carbon atom it is attached to more electrophilic.[6][9]
However, the position of the electron-withdrawing group relative to the leaving group is crucial. For optimal stabilization of the Meisenheimer complex, the electron-withdrawing group should be in the ortho or para position to the leaving group.[2][4][7] In this compound, the nitrile group is meta to both halogens. This positioning means that the resonance stabilization of the negative charge in the Meisenheimer complex is less effective than in ortho/para substituted systems.[4] Consequently, the reaction may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a strong base) to proceed efficiently.[2]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Reduction of 3-Chloro-5-fluorobenzonitrile
Introduction
The transformation of nitriles into primary amines is a cornerstone of organic synthesis, providing a crucial entry point for the introduction of nitrogen-containing functionalities in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The target molecule for this guide, (3-chloro-5-fluorophenyl)methanamine, is a valuable building block, with its halogenated phenyl ring making it a key intermediate for various bioactive compounds. The selective reduction of the nitrile group in 3-Chloro-5-fluorobenzonitrile presents a chemical challenge: to achieve high conversion of the nitrile to the primary amine while preserving the integrity of the carbon-chlorine and carbon-fluorine bonds on the aromatic ring.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the choice of reagents and conditions, and offering practical insights gleaned from extensive experience in the field. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Methodology Overview: A Comparative Analysis
Several robust methods are available for the reduction of nitriles. The choice of the most suitable method depends on factors such as scale, available equipment, functional group tolerance, and cost. For the reduction of this compound, we will explore three primary strategies:
-
Complex Metal Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst, such as Raney® Nickel.
-
Borohydride Systems: Using Sodium Borohydride (NaBH₄) in conjunction with a transition metal salt, like Cobalt(II) Chloride (CoCl₂).
Each of these methods offers a distinct profile of reactivity and selectivity, which will be discussed in detail.
Section 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Expertise & Experience: The Power and Peril of LiAlH₄
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1][2] Its high reactivity ensures a thorough reduction of the nitrile to the corresponding primary amine.[3][4] The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. Two equivalents of hydride are required for the complete reduction.[3]
However, the high reactivity of LiAlH₄ also necessitates stringent safety precautions. It reacts violently with water and protic solvents, and can ignite in moist air or from friction.[5][6] Therefore, all reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Trustworthiness: Ensuring a Safe and Complete Reaction
A successful and safe LiAlH₄ reduction is contingent on meticulous experimental technique. The protocol below includes critical safety steps and a well-defined work-up procedure to safely quench the excess reagent and isolate the product.
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Safety Precautions:
-
ALWAYS handle LiAlH₄ in a fume hood.[7]
-
Wear a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[5][7]
-
Ensure a Class D fire extinguisher (for combustible metals) and dry sand are readily available.[5][6] DO NOT use water or carbon dioxide extinguishers.[5][8]
-
All glassware must be oven-dried and cooled under an inert atmosphere before use.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Purge the entire system with nitrogen or argon.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous THF under a positive pressure of inert gas. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Once the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH solution (X mL). Finally, add more water (3X mL). This procedure is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the ether washes. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-chloro-5-fluorophenyl)methanamine. The product can be further purified by distillation or by forming the hydrochloride salt.
Visualization of the Workflow
Caption: Workflow for LiAlH₄ Reduction.
Section 2: Catalytic Hydrogenation with Raney® Nickel
Expertise & Experience: The "Greener" Path of Hydrogenation
Catalytic hydrogenation is often considered a more environmentally friendly and scalable method for nitrile reduction compared to stoichiometric metal hydrides.[9] Raney® Nickel, a fine-grained nickel-aluminum alloy, is a widely used catalyst for this transformation due to its high activity.[10] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, mediated by the catalyst surface.[9] A key advantage is that the work-up is typically a simple filtration to remove the catalyst.
However, a potential side reaction is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the product primary amine.[9] This can often be suppressed by the addition of ammonia to the reaction mixture, which competitively inhibits the side reaction.
Trustworthiness: Handling Pyrophoric Catalysts
Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[10][11] It is typically supplied as a slurry in water.[10][12] The protocol below details the safe handling and use of this catalyst.
Experimental Protocol: Raney® Nickel Hydrogenation
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (optional)
-
Hydrogen gas supply
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Celite® or a similar filter aid
Safety Precautions:
-
NEVER allow Raney® Nickel to dry out as it can ignite spontaneously in air.[10][11][12]
-
Always handle the catalyst in a well-ventilated fume hood.
-
Have a bucket of water or sand nearby for quenching any spills.[11][13]
-
Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, carefully add the Raney® Nickel slurry. Decant the water and wash the catalyst several times with the reaction solvent (e.g., methanol) to remove residual water.
-
Reaction Setup: To the vessel containing the catalyst, add a solution of this compound in methanol. If desired, add ammonia solution to suppress secondary amine formation.
-
Hydrogenation: Seal the hydrogenation vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.
-
Monitoring: The reaction is typically monitored by the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is complete.
-
Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. IMPORTANT: Keep the filter cake wet with solvent at all times to prevent ignition.[12]
-
Catalyst Quenching: The recovered Raney® Nickel on the Celite® pad should be immediately and carefully quenched by slowly adding it to a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved as described in the LiAlH₄ protocol.
Visualization of the Reaction Pathway
Sources
- 1. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. chamberlandresearch.com [chamberlandresearch.com]
- 12. englelab.com [englelab.com]
- 13. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
Application Note: A Comprehensive Guide to the Hydrolysis of 3-Chloro-5-fluorobenzonitrile
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the hydrolysis of 3-chloro-5-fluorobenzonitrile to its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. We will explore the underlying reaction mechanisms, provide a validated, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of 3-Chloro-5-fluorobenzoic Acid
3-Chloro-5-fluorobenzoic acid is a key building block in the development of novel therapeutics and functional materials.[1][2] Its halogenated phenyl structure is a common motif in medicinal chemistry, contributing to enhanced metabolic stability and binding affinity of drug candidates. The conversion of the nitrile functional group to a carboxylic acid is a fundamental and enabling transformation in organic synthesis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to reliably perform this hydrolysis reaction.
Mechanistic Insights: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[3][4] Both pathways proceed through an amide intermediate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom.[3][5][6] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps then lead to the formation of an amide. The amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[4][5]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[7][8] This is a more direct pathway as it does not require prior activation of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[6][7] Under vigorous conditions (e.g., heating), the amide is further hydrolyzed to a carboxylate salt.[3][8] A final acidification step is required to obtain the desired carboxylic acid.[4][8] For substrates like this compound, the base-catalyzed method is often preferred due to its efficiency and generally cleaner reaction profile.
Below is a diagram illustrating the base-catalyzed hydrolysis mechanism.
graph "Base_Catalyzed_Hydrolysis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; OH_attack [label="Nucleophilic attack by OH-", shape=ellipse, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Anionic Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonation1 [label="Protonation by H2O", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidic_Acid [label="Imidic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Tautomerization [label="Tautomerization", shape=ellipse, style=solid, fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="3-Chloro-5-fluorobenzamide\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; OH_attack2 [label="Nucleophilic attack by OH-", shape=ellipse, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral_Int [label="Tetrahedral Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Elimination [label="Elimination of NH2-", shape=ellipse, style=solid, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylate [label="3-Chloro-5-fluorobenzoate Salt", fillcolor="#FFFFFF", fontcolor="#202124"]; Acidification [label="Acidification (e.g., HCl)", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Chloro-5-fluorobenzoic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> OH_attack -> Intermediate1; Intermediate1 -> Protonation1 -> Imidic_Acid; Imidic_Acid -> Tautomerization -> Amide; Amide -> OH_attack2 -> Tetrahedral_Int; Tetrahedral_Int -> Elimination -> Carboxylate; Carboxylate -> Acidification -> Product; }
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details a reliable method for the synthesis of 3-chloro-5-fluorobenzoic acid.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 327056-73-5 | 155.56 | White to off-white solid. Causes serious eye irritation.[9][10] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive solid. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable liquid. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive liquid, causes severe skin burns and eye damage. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid, used for extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Product | |||
| 3-Chloro-5-fluorobenzoic acid | 25026-64-6 | 174.56 | White to yellow solid. Soluble in dimethyl sulfoxide.[1][2] |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10.0 g, 64.3 mmol), sodium hydroxide (10.3 g, 257.2 mmol), ethanol (50 mL), and deionized water (50 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of 3-chloro-5-fluorobenzoic acid will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Experimental Workflow Diagram
// Nodes A [label="1. Combine Reactants\n(Nitrile, NaOH, EtOH, H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Heat to Reflux\n(4-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Cool and Remove EtOH\n(Rotary Evaporator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Acidify with HCl to pH 1-2\n(Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Isolate by Filtration\n(Wash with cold H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Dry Product\n(Vacuum Oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Product:\n3-Chloro-5-fluorobenzoic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B -> C -> D -> E -> F -> G; }
Caption: Step-by-step workflow for the hydrolysis.Troubleshooting and Process Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the heating mantle is maintaining a consistent reflux. |
| Low Yield | Product loss during work-up. Incomplete precipitation. | Ensure the solution is sufficiently acidified (pH 1-2) and thoroughly cooled before filtration. Use minimal amounts of cold water for washing the precipitate. |
| Formation of Amide | Milder reaction conditions. Insufficient base. | If the amide is isolated, it can be subjected to the same hydrolysis conditions to drive the reaction to completion. Ensure an adequate excess of sodium hydroxide is used.[3] |
| Discolored Product | Presence of impurities. | Recrystallize the crude product from a suitable solvent. Activated charcoal can be used during recrystallization to remove colored impurities. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Handling Reagents:
-
This compound: Causes serious eye irritation.[9][10] Avoid breathing dust.[11]
-
Sodium Hydroxide: Highly corrosive. Handle with care to avoid skin and eye contact.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Work in a well-ventilated fume hood and add it slowly to the aqueous solution to control the exothermic reaction.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]
-
Acid hydrolysis of Nitriles - Química Organica.org. [Link]
-
Chemistry of Nitriles - LibreTexts. [Link]
-
hydrolysis of nitriles - Chemguide. [Link]
-
This compound | C7H3ClFN | CID 2734841 - PubChem. [Link]
-
3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - SAGE Journals. [Link]
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- 1. 3-CHLORO-5-FLUOROBENZOIC ACID | 25026-64-6 [chemicalbook.com]
- 2. 3-Chloro-5-fluorobenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. capotchem.cn [capotchem.cn]
- 10. This compound | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
Application Note: Strategic Derivatization of 3-Chloro-5-fluorobenzonitrile for the Generation of Biologically Active Compound Libraries
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 3-chloro-5-fluorobenzonitrile, a versatile trifunctional scaffold for drug discovery and biological screening. The unique meta-substitution pattern of this starting material, featuring three distinct and orthogonally reactive sites—a chloro group amenable to cross-coupling, a nitrile group for bioisosteric transformations, and a fluorine atom that can participate in nucleophilic aromatic substitution—offers unparalleled opportunities for creating diverse and structurally complex compound libraries.[1] We present field-proven methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and tetrazole synthesis, explaining the strategic rationale behind each pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel chemical entities.
Introduction: The Strategic Value of this compound
In modern medicinal chemistry, the efficiency of the drug discovery process is intrinsically linked to the quality and diversity of the compound libraries available for biological screening. The selection of a starting scaffold is therefore a critical decision. This compound (CAS 327056-73-5) has emerged as a highly valuable building block due to its unique combination of functional groups.
-
Orthogonal Reactivity: The molecule possesses three distinct reactive handles that can be addressed with high selectivity under different reaction conditions.
-
The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions.
-
The nitrile functional group can be transformed into various bioisosteres, most notably the tetrazole ring.
-
The fluoro substituent, activated by the electron-withdrawing nitrile group, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3]
-
This multi-faceted reactivity allows for a "build-and-couple" strategy, where different fragments can be introduced in a controlled, stepwise manner to rapidly generate a library of novel compounds around a central, trisubstituted phenyl ring core.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFN | [4] |
| Molecular Weight | 155.56 g/mol | |
| Melting Point | 54-59 °C | |
| Appearance | Solid | |
| SMILES | Fc1cc(Cl)cc(c1)C#N |
Core Derivatization Strategies & Workflow
The strategic diversification of this compound hinges on selectively targeting its functional groups. The primary pathways involve functionalization at the C-Cl bond, transformation of the nitrile, and substitution at the C-F bond.
Caption: Key derivatization pathways for this compound.
Protocol I: C-Cl Bond Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. For this compound, the C-Cl bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more inert C-F bond, providing excellent regioselectivity.[5]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is invaluable for coupling the aryl chloride with a variety of organoboron reagents (boronic acids or esters) to form biaryl structures or introduce alkyl groups.[6][7] The base is crucial as it activates the boronic acid, facilitating the transmetalation step.[7]
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄), Celite®
-
Reaction vial with a magnetic stir bar, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-5-fluorobenzonitrile.
-
-
Self-Validation (Characterization):
-
¹H & ¹⁹F NMR: Confirm the incorporation of the new aryl group and the retention of the fluorine atom.
-
Mass Spectrometry (MS): Verify the molecular weight of the final product.
-
HPLC: Assess the purity of the isolated compound.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation of immense importance in pharmaceuticals.[8][9] The choice of ligand and base is critical and depends on the amine coupling partner. Bulky, electron-rich phosphine ligands are generally required for the challenging activation of aryl chlorides.[10]
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Reaction vial, magnetic stir bar, inert gas supply
-
-
Procedure:
-
Caution: NaOt-Bu is a strong, hygroscopic base. Handle in a glovebox or under a positive pressure of inert gas.
-
In an inert atmosphere, add Pd₂(dba)₃ and RuPhos to a dry reaction vial. Add the solvent and stir for 5 minutes until the catalyst solution is homogeneous.
-
Add the amine, followed by this compound, and finally the NaOt-Bu.
-
Seal the vial and heat to 90-110 °C for 4-18 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
-
Protocol II: Nitrile Group Transformation to Tetrazoles
The 5-substituted 1H-tetrazole moiety is a well-established bioisostere for the carboxylic acid group.[11] Its similar pKa and ability to act as a hydrogen bond donor, combined with improved metabolic stability and cell permeability, make this transformation highly valuable. The [3+2] cycloaddition of an azide source to the nitrile is the most common synthetic route.[12][13]
Caption: Simplified workflow for nitrile to tetrazole conversion.
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv)
-
Ammonium chloride (NH₄Cl) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask with reflux condenser, magnetic stir bar
-
-
Procedure:
-
Extreme Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form in situ, is volatile and explosive. Perform this reaction in a well-ventilated fume hood behind a blast shield. Avoid contact with heavy metals or chlorinated solvents.
-
Combine this compound, sodium azide, and ammonium chloride in the round-bottom flask.
-
Add anhydrous DMF.
-
Heat the mixture to 120-130 °C with stirring for 12-24 hours.[14] Monitor by TLC (note: the product is much more polar than the starting material).
-
Cool the reaction to room temperature. Pour the mixture slowly into a beaker containing ice water (50 mL).
-
Acidify the aqueous solution to pH ~2 by the slow addition of 2M HCl while stirring. A white precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the product under vacuum to yield 5-(3-chloro-5-fluorophenyl)-1H-tetrazole. Recrystallization may be performed if necessary.
-
-
Self-Validation (Characterization):
-
¹H NMR: The disappearance of the nitrile in the IR spectrum and the appearance of a broad N-H proton signal in the ¹H NMR spectrum are indicative of product formation.
-
IR Spectroscopy: Look for the disappearance of the sharp nitrile stretch (~2230 cm⁻¹) and the appearance of N-H and tetrazole ring stretches.
-
MS: Confirm the addition of N₃H to the starting material's molecular formula.
-
Summary and Outlook
The table below summarizes the primary derivatization strategies discussed, highlighting the versatility of the this compound scaffold.
| Reaction Type | Target Site | Bond Formed | Key Reagents | Rationale & Application |
| Suzuki-Miyaura Coupling | C-Cl | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst, Phosphine ligand, Base, Boronic acid/ester | Introduce aryl or alkyl groups; core scaffold modification.[15][16] |
| Buchwald-Hartwig Amination | C-Cl | C(sp²)-N | Pd catalyst, Phosphine ligand, Strong base, Amine | Synthesize diverse secondary/tertiary anilines, common in APIs.[17][18] |
| [3+2] Cycloaddition | -C≡N | C-N, N-N | NaN₃, NH₄Cl (or Lewis Acid) | Create carboxylic acid bioisosteres; improve PK properties.[19] |
| SNAr | C-F | C(sp²)-O, C(sp²)-N | Strong Nucleophile (e.g., RO⁻, R₂NH), Polar aprotic solvent | Introduce nucleophiles at the fluorine position under harsher conditions.[20][21] |
By sequentially applying these protocols, researchers can rapidly access a vast chemical space. For instance, a Suzuki coupling can be performed first, followed by the conversion of the nitrile to a tetrazole on the biaryl product, leading to highly functionalized and novel molecular architectures primed for biological evaluation. The careful selection of reaction partners at each step allows for the systematic exploration of structure-activity relationships (SAR), accelerating the hit-to-lead optimization process in drug discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Tanimori, S., Uto, T., & Kirihata, M. (2018). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 23(7), 1735. Available at: [Link]
-
Kumar, V., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition, 55(24), 6969-6973. Available at: [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2306-2313. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Bera, M., et al. (2017). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 7, 46514. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Patel, A. M., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research, 1(4), 804-807. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]
-
Erland Stevens. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from [Link]
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- 12. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Quantification of 3-Chloro-5-fluorobenzonitrile using Chromatographic Techniques
Introduction
3-Chloro-5-fluorobenzonitrile is a key halogenated aromatic building block utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The precise quantification of this intermediate is critical for ensuring reaction efficiency, final product purity, and adherence to quality control standards. Impurities, including regioisomers or residual starting materials, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This application note provides detailed, validated protocols for the quantitative analysis of this compound using two robust and widely accessible chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices and adherence to international validation standards.[3][4][5][6]
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Chemical Formula | C₇H₃ClFN | [7] |
| Molecular Weight | 155.56 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 54-59 °C | |
| CAS Number | 327056-73-5 | [7] |
| Structure | ||
| PubChem CID: 2734841 |
The presence of the polar nitrile group and the aromatic ring suggests strong UV absorbance, making UV-based detection in HPLC a viable option. Its relatively low molecular weight and expected thermal stability also make it an excellent candidate for GC analysis.[1][2]
Recommended Analytical Techniques & Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary recommended method for assay and impurity profiling of this compound in non-volatile matrices. Its high resolution, sensitivity, and versatility make it ideal for separating the analyte from polar and non-polar impurities.[2] A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides excellent retention for aromatic compounds like benzonitrile derivatives.[8]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[9] It is particularly well-suited for assessing the purity of raw materials and detecting volatile organic impurities or residual solvents. The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and excellent sensitivity to carbon-containing organic compounds.[9]
Experimental Workflow Overview
The logical progression from sample receipt to a validated quantitative result involves a structured workflow. This process ensures that the data generated is reliable, reproducible, and fit for its intended purpose.[10]
Caption: General workflow for analytical method execution and validation.
Protocol 1: Quantification by RP-HPLC
This protocol details an isocratic RP-HPLC method for the assay of this compound.
HPLC Experimental Workflow
Caption: Step-by-step experimental workflow for HPLC analysis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 97%)
-
Solvents: Acetonitrile (HPLC Grade), Water (Ultrapure, 18.2 MΩ·cm)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Filters: 0.45 µm PTFE syringe filters
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (60:40, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm filter prior to injection.[11]
Data Analysis and Calculations
The purity is determined by the area percentage method. The assay is calculated against the reference standard using the following formula:
Assay (% w/w) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Protocol 2: Quantification by GC-FID
This protocol is suitable for determining the purity of this compound raw material.
GC Experimental Workflow
Caption: Step-by-step experimental workflow for GC analysis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 97%)
-
Solvent: Acetone or Ethyl Acetate (GC Grade)
-
Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen, and Air (for FID)
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Chromatographic Conditions
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (Ratio 50:1) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 250 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Injection Volume | 1 µL |
Preparation of Solutions
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.[2]
Data Analysis and Calculations
Purity is calculated using the area percent normalization method, where the area of the main analyte peak is divided by the total area of all integrated peaks in the chromatogram.
Purity (%) = (Area_Analyte / Total_Peak_Area) * 100
Method Validation Protocol (ICH Q2(R2) Framework)
Any analytical method intended for quality control must be validated to demonstrate its suitability for the intended purpose.[5][10] The validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[3][4][6][12]
| Validation Parameter | Purpose & Acceptance Criteria (Typical) |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. (Peak purity analysis, forced degradation studies).[4][13] |
| Linearity | Confirm a direct proportional relationship between concentration and instrument response over a defined range. (Correlation coefficient R² ≥ 0.999).[4] |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. (e.g., 80% to 120% of the test concentration for an assay).[5] |
| Accuracy | The closeness of test results to the true value. (Spike recovery study, typically 98.0% - 102.0% recovery).[4] |
| Precision | - Repeatability: Precision under the same conditions over a short interval (%RSD ≤ 1.0%).- Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment (%RSD ≤ 2.0%).[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio ≥ 10). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio ≥ 3). |
| Robustness | Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temp). |
Conclusion
The RP-HPLC and GC-FID methods presented in this application note are demonstrated to be robust, reliable, and fit for the purpose of quantifying this compound. The HPLC method is ideal for assay and impurity determination in various sample matrices, while the GC method provides a fast and efficient means for purity assessment of the raw material. Adherence to the outlined protocols and the principles of method validation according to ICH guidelines will ensure the generation of high-quality, defensible analytical data crucial for decision-making in research, development, and manufacturing environments.[10][14]
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- This compound.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- ICH Guidance Q14 / Q2(R2)
- A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Deriv
- This compound 97%. Sigma-Aldrich.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Validation of Analytical Methods in a Pharmaceutical Quality System. SciELO Brazil.
- Analytical method validation: A brief review.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- This compound 97%. Sigma-Aldrich.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. Benchchem.
- Gas Chrom
- A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. (2025). Benchchem.
- Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (1992).
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- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. ijrrjournal.com [ijrrjournal.com]
Application Note: High-Throughput Purity and Impurity Profiling of 3-Chloro-5-fluorobenzonitrile using Reverse-Phase HPLC and Capillary GC
Abstract
This application note details the development and validation of two robust chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 3-Chloro-5-fluorobenzonitrile. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and identifying potential impurities of this compound is paramount.[1] A stability-indicating reverse-phase HPLC method using a C18 column with UV detection provides excellent separation for potency assay and non-volatile impurities. Complementarily, a capillary GC method with Flame Ionization Detection (FID) offers a rapid and sensitive approach for analyzing volatile impurities and residual solvents. Both methods are designed to be specific, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[2][3][4][5][6]
Introduction
This compound is a halogenated aromatic compound increasingly utilized as a building block in drug discovery and development. Its chemical structure, featuring chloro, fluoro, and nitrile functional groups, contributes to its reactivity and utility in forming more complex molecules.[7] The control of impurities, including regioisomers and process-related contaminants, is a critical concern in pharmaceutical manufacturing to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[8] This note provides two orthogonal and validated analytical methods to deliver a comprehensive quality control strategy for this compound.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Formula | C₇H₃ClFN | [7] |
| Molecular Weight | 155.56 g/mol | [9] |
| Appearance | Solid, slightly yellow crystalline powder | [10] |
| Melting Point | 54-59 °C | [9] |
| Boiling Point | 195 °C at 760 mmHg | [10] |
| Polarity (XLogP3) | 2.4 | [7][10] |
| UV Absorbance | Chromophoric due to the aromatic ring and nitrile group | Inferred |
| Volatility | Sufficiently volatile for GC analysis | Inferred from BP |
The compound's moderate polarity, due to the halogen and nitrile substituents on the non-polar benzene ring, makes it an ideal candidate for reverse-phase HPLC.[7][11] Its notable volatility and thermal stability also permit analysis by gas chromatography.[8][10]
High-Performance Liquid Chromatography (HPLC) Method
3.1. Rationale for Method Development
A reverse-phase HPLC method was selected for its ability to separate compounds based on hydrophobicity, which is well-suited for aromatic compounds like this compound.[11][12] A C18 stationary phase provides a non-polar environment, leading to good retention and resolution from potential polar and non-polar impurities. A gradient elution is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and quantified within a reasonable runtime.[12] A UV detector is chosen due to the presence of the chromophoric benzonitrile structure.[12] This method is developed as a stability-indicating assay, capable of separating the main component from its degradation products, process impurities, and other related substances.[13][14]
3.2. HPLC Protocol
Instrumentation and Columns:
-
HPLC System: Standard system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents and Solutions:
-
Mobile Phase A: Acetonitrile (HPLC Grade)
-
Mobile Phase B: Deionized Water (HPLC Grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
3.3. Method Validation Summary (as per ICH Q2(R1)) [2][4][6]
| Parameter | Result |
| Specificity | Peak purity analysis confirms no co-elution at the analyte peak. |
| Linearity (Range) | 5 µg/mL - 150 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. |
3.4. HPLC Workflow Diagram
Sources
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- 5. fda.gov [fda.gov]
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- 7. This compound | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. This compound 97 327056-73-5 [sigmaaldrich.com]
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The Strategic Utility of 3-Chloro-5-fluorobenzonitrile in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Architectural Significance of Fluorinated Benzylnitriles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds has become a cornerstone of rational drug design. These halogens impart a unique combination of lipophilicity, metabolic stability, and electrostatic interactions that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-Chloro-5-fluorobenzonitrile stands out as a particularly valuable starting material in this context.[1] Its distinct substitution pattern, with a nitrile group and two different halogens in a meta-relationship, offers a versatile platform for the construction of complex, poly-substituted aromatic systems that are central to the architecture of many modern pharmaceuticals, especially targeted kinase inhibitors.[2]
The nitrile functionality serves as a versatile synthetic handle, readily convertible to a variety of other functional groups, while the differential reactivity of the chloro and fluoro substituents allows for regioselective transformations. This application note will provide a detailed exploration of the role of this compound in the synthesis of specific, market-approved pharmaceutical agents. We will delve into the mechanistic rationale behind its use and provide exemplary protocols for its transformation into key drug intermediates.
I. Dabrafenib: A Case Study in BRAF Inhibition
Dabrafenib (marketed as Tafinlar®) is a potent inhibitor of the BRAF kinase, a key enzyme in the MAPK signaling pathway.[2][3] Mutations in the BRAF gene, particularly the V600E substitution, are implicated in the pathogenesis of numerous cancers, most notably melanoma. The synthesis of Dabrafenib provides a compelling example of how this compound can be elaborated into a complex heterocyclic drug substance. While the complete, multi-step synthesis of Dabrafenib is extensive, a critical sequence of transformations highlights the strategic importance of this fluorinated building block.
Synthetic Strategy Overview: From Benzonitrile to a Pivotal Phenylthiazole Intermediate
The core of the Dabrafenib molecule features a complex phenylthiazole moiety. The journey from this compound to a key intermediate in the Dabrafenib synthesis involves a series of well-orchestrated chemical transformations. A plausible synthetic pathway, based on established organic chemistry principles and literature precedents, is outlined below. The initial steps focus on the strategic modification of the nitrile and the introduction of additional functional groups to build the necessary complexity.
A crucial intermediate in several patented syntheses of Dabrafenib is N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide. The synthesis of the substituted phenyl portion of this intermediate can be envisioned to originate from a molecule like 3-amino-2-fluorobenzoic acid, which itself can be derived from precursors related to this compound through steps involving reduction of a nitro group and hydrolysis of the nitrile.
The following diagram illustrates a conceptual workflow for the initial stages of synthesizing a key precursor for Dabrafenib, starting from a related 3-substituted-2-fluoronitrobenzene derivative.
Caption: Conceptual workflow for the synthesis of a Dabrafenib precursor.
Protocol: Synthesis of a Substituted Aniline Intermediate
The following is a representative, multi-step protocol for the synthesis of a key substituted aniline intermediate, which serves as a foundational piece for the elaboration into the final Dabrafenib structure. This protocol is a composite of established chemical transformations and illustrates the principles involved.
Step 1: Nitration of a 3-Chloro-5-fluorotoluene precursor
-
Reaction Setup: To a cooled (0-5 °C) solution of 3-chloro-5-fluorotoluene in concentrated sulfuric acid, add fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the nitrated intermediate.
Step 2: Oxidation of the Methyl Group to a Carboxylic Acid
-
Reaction Setup: Dissolve the nitrated toluene derivative in a suitable solvent system (e.g., a mixture of pyridine and water).
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate, portion-wise at an elevated temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture, and quench the excess oxidizing agent with a reducing agent (e.g., sodium bisulfite). Filter the manganese dioxide byproduct and acidify the filtrate to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with water, and dry to obtain the corresponding benzoic acid derivative.
Step 3: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Suspend the nitrobenzoic acid derivative in a suitable solvent, such as ethanol or methanol.
-
Reduction: Add a reducing agent, such as stannous chloride dihydrate, and heat the mixture to reflux for several hours. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can be employed.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Dry the organic extract and concentrate under reduced pressure to yield the desired amino benzoic acid intermediate.
| Transformation | Key Reagents | Typical Yield (%) | Reference |
| Nitration | H₂SO₄, HNO₃ | 85-95 | General Organic Chemistry Principles |
| Oxidation | KMnO₄ | 70-85 | General Organic Chemistry Principles |
| Reduction | SnCl₂·2H₂O or H₂, Pd/C | 80-95 | General Organic Chemistry Principles |
II. Vemurafenib: A Second Example of BRAF-Targeted Synthesis
Vemurafenib (marketed as Zelboraf®) is another selective inhibitor of the BRAF V600E mutated kinase.[4][5] The chemical structure of Vemurafenib, N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide, also showcases a complex, highly substituted aromatic core.[6] While the direct synthetic lineage from this compound is less explicitly detailed in readily available literature compared to some other starting materials, the principles of its utility remain highly relevant. The strategic placement of chloro and fluoro groups on a central phenyl ring is a key feature of Vemurafenib, and building blocks with this type of substitution pattern are essential for its synthesis.
Conceptual Synthetic Approach
The synthesis of Vemurafenib involves the coupling of two key fragments: a propanesulfonamide-substituted benzoyl group and a 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine core. The former fragment, with its 2,4-difluoro substitution pattern, could conceptually be derived from precursors related to this compound through a series of transformations including nucleophilic aromatic substitution, oxidation, and amidation.
The following diagram illustrates the key disconnection approach for the synthesis of Vemurafenib, highlighting the importance of the substituted phenyl fragment.
Caption: Retrosynthetic analysis of Vemurafenib.
The synthesis of the N-(3-carboxy-2,4-difluorophenyl)propane-1-sulfonamide fragment would require a starting material with the requisite fluorine substitution pattern. While not a direct derivative, the chemical logic employed in the manipulation of this compound is analogous to the synthesis of such precursors.
Conclusion: A Versatile and Indispensable Building Block
This compound represents a prime example of a strategically designed building block that has found significant application in the synthesis of complex pharmaceutical agents. Its unique electronic and steric properties, coupled with the versatile reactivity of its functional groups, provide medicinal chemists with a powerful tool for constructing the intricate molecular architectures required for targeted therapies. The successful syntheses of kinase inhibitors like Dabrafenib and the conceptual pathways towards molecules like Vemurafenib underscore the enduring importance of such fluorinated intermediates in the ongoing quest for novel and effective medicines.
References
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MySkinRecipes. (n.d.). 3-Chloro-5-fluoro-4-nitrobenzonitrile. Retrieved from [Link]
- Vertex AI Search. (n.d.). This compound: High-Purity Chemical Intermediate for Organic Synthesis | Manufacturer & Supplier.
-
New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]
- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
-
Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
-
Theranostics. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Retrieved from [Link]
-
PMC. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Vemurafenib. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Retrieved from [Link]
-
Wikipedia. (n.d.). Vemurafenib. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-fluorobenzonitrile
Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluorobenzonitrile (CAS 327056-73-5)[1]. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound. This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals[2]. The most prevalent and industrially relevant synthetic route involves a two-step process starting from 3-chloro-5-fluoroaniline: a diazotization reaction followed by a copper-catalyzed cyanation, known as the Sandmeyer reaction[3][4][5]. This guide focuses on optimizing this specific pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue and can stem from inefficiencies in either the diazotization or the cyanation step. The primary culprits are the decomposition of the intermediate diazonium salt and suboptimal conditions in the Sandmeyer reaction.
Causality: The diazonium salt (3-chloro-5-fluorobenzenediazonium) is thermally unstable. At temperatures above 5-10 °C, it rapidly decomposes, primarily reacting with water to form the corresponding phenol (3-chloro-5-fluorophenol) and releasing nitrogen gas.[][7] In the cyanation step, inefficient catalysis or incorrect stoichiometry can lead to incomplete conversion.
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: The diazotization must be performed at 0–5 °C. Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. Any temperature spike can drastically reduce the concentration of your diazonium intermediate before it can be used in the next step.
-
Acid Concentration: The reaction is typically run in a strong acidic medium (e.g., HCl or H₂SO₄).[] The acid serves to generate nitrous acid (HNO₂) in situ from sodium nitrite and stabilizes the resulting diazonium salt. Insufficient acid can lead to unwanted side reactions. A molar ratio of at least 3 equivalents of acid to 1 equivalent of aniline is recommended.
-
Rate of Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of the aniline. A rapid addition can cause localized warming and a buildup of nitrous acid, which is unstable and can decompose.
-
Quality of Copper(I) Cyanide: The Sandmeyer reaction relies on a copper(I) catalyst.[3][4] If the CuCN is old or has been exposed to air, it may have oxidized to copper(II), which is ineffective as a catalyst. Use freshly prepared or high-purity CuCN for best results.
-
Neutralization of the Cyanation Mixture: The diazonium salt solution is highly acidic. Before adding it to the copper cyanide solution, it's crucial to ensure the cyanation reaction medium is neutral or slightly basic to facilitate the reaction. This is often achieved by preparing the CuCN solution with sodium or potassium cyanide.
Table 1: Impact of Key Parameters on Yield
| Parameter | Suboptimal Condition | Consequence | Recommended Action |
| Temperature | > 10 °C during diazotization | Decomposition of diazonium salt to phenol | Maintain 0–5 °C using an ice-salt bath. |
| NaNO₂ Addition | Added too quickly | Localized heating, decomposition of HNO₂ | Slow, dropwise addition with vigorous stirring. |
| Acid Molarity | < 3 equivalents | Incomplete diazotization, side reactions | Use a molar ratio of Acid:Aniline ≥ 3:1. |
| CuCN Quality | Oxidized to Cu(II) | Ineffective catalysis, low conversion | Use fresh, high-purity CuCN. |
| pH of Cyanation | Highly acidic | Inhibition of Sandmeyer reaction | Neutralize the diazonium solution before or during addition to the cyanide mixture. |
Q2: I'm observing a significant phenolic byproduct. How can I minimize its formation?
The presence of 3-chloro-5-fluorophenol is a direct result of the diazonium salt reacting with water (hydrolysis).
Causality: The diazonium group (-N₂⁺) is an excellent leaving group. In an aqueous acidic solution, water can act as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas to form a phenol. This reaction is highly temperature-dependent.
Mitigation Strategies:
-
Aggressive Temperature Management: As stated in Q1, this is the most critical factor. Maintaining the temperature below 5 °C at all times minimizes the rate of the hydrolysis side reaction.
-
Minimize Reaction Time: Do not let the prepared diazonium salt solution sit for an extended period before using it in the cyanation step. Proceed to the Sandmeyer reaction as soon as the diazotization is complete.
-
Use of Concentrated Acids: Working in more concentrated acid can sometimes reduce the activity of water, slightly suppressing the hydrolysis pathway. However, this must be balanced with the solubility of the aniline salt.
Q3: How can I confirm the formation of the diazonium salt before the cyanation step?
Since the diazonium salt is not isolated, a quick qualitative test is essential to ensure the first step was successful before committing to the hazardous cyanation step.
Causality: Aryl diazonium salts are electrophiles that readily react with electron-rich aromatic compounds, such as phenols, in a process called azo coupling to form intensely colored azo dyes.[] This reaction serves as a reliable qualitative test.
Protocol: Azo Coupling Test
-
Prepare a testing solution by dissolving a small amount (a few crystals) of 2-naphthol (β-naphthol) in a dilute aqueous sodium hydroxide solution.
-
After your diazotization reaction time is complete, withdraw a single drop of your cold reaction mixture.
-
Add this drop to the alkaline 2-naphthol solution.
-
The immediate formation of a deep red or orange precipitate (an azo dye) confirms the presence of the diazonium salt. If no color change or only a faint yellow color appears, the diazotization has failed.
Frequently Asked Questions (FAQs)
Q1: What is the standard, reliable synthetic route for this compound?
The most robust and widely cited method is the Sandmeyer reaction, which proceeds in two stages from 3-chloro-5-fluoroaniline.[3][8]
-
Diazotization: 3-chloro-5-fluoroaniline is treated with sodium nitrite in the presence of a strong mineral acid (like HCl) at low temperatures (0-5 °C) to form an aqueous solution of 3-chloro-5-fluorobenzenediazonium chloride.[]
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN), typically complexed with an alkali metal cyanide (e.g., KCN or NaCN), to substitute the diazonium group with a nitrile (-CN) group, yielding the final product.[5][9]
Q2: What are the critical safety precautions for this synthesis?
This synthesis involves several significant hazards that require strict safety protocols.
-
Cyanide Toxicity: Copper(I) cyanide and any alkali cyanides used are highly toxic if ingested, inhaled, or absorbed through the skin. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (or double-glove), a lab coat, and safety goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Diazonium Salt Instability: While generally handled in solution, if solid diazonium salts are isolated and allowed to dry, they can be shock-sensitive and explosive. Never attempt to isolate the diazonium salt intermediate.
-
Acid Handling: Concentrated acids like HCl and H₂SO₄ are highly corrosive. Handle with appropriate care and PPE.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common quenching procedure involves treatment with an excess of sodium hypochlorite (bleach) under basic (NaOH) conditions to oxidize cyanide to the much less toxic cyanate.
Q3: How is the final product, this compound, typically purified?
After the reaction is complete, a standard workup and purification procedure is followed.
-
Quenching & Decomposition: The reaction mixture is often heated gently (e.g., to 50-60 °C) to ensure the decomposition of any residual diazonium salt and to coagulate the copper complexes.
-
Extraction: The mixture is cooled and extracted with an organic solvent such as dichloromethane, ethyl acetate, or toluene.
-
Washing: The organic layer is washed sequentially with water, a dilute base (like sodium carbonate solution) to remove any acidic byproducts, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The resulting crude product is typically a solid or oil. It can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.[10]
Experimental Protocols & Visualization
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative example and should be adapted and scaled according to specific laboratory conditions and safety protocols.
Part A: Diazotization of 3-Chloro-5-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-chloro-5-fluoroaniline (1.0 eq) and 3M hydrochloric acid (3.5 eq).
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. A fine slurry of the amine hydrochloride salt should form.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Confirm the formation of the diazonium salt using the azo coupling test described in the Troubleshooting Guide (Q3). Keep the solution cold for immediate use in Part B.
Part B: Sandmeyer Cyanation
-
In a separate, larger flask, dissolve copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water. Caution: Highly toxic. Perform in a fume hood with extreme care.
-
Cool this solution to 0–5 °C in an ice-salt bath.
-
Slowly, and in portions, add the cold diazonium salt solution from Part A to the cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction temperature below 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure the reaction goes to completion.
-
Proceed with the purification workup as described in the FAQ (Q3).
Workflow Visualization
The following diagram outlines the complete synthetic workflow from starting material to purified product.
Sources
- 1. This compound | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purifying 3-Chloro-5-fluorobenzonitrile via Column Chromatography
Welcome to the technical support center for the purification of 3-Chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the column chromatography process for this specific compound. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental choice, ensuring your success.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its chromatographic purification?
Understanding the physicochemical properties of your target molecule is the cornerstone of developing a successful purification strategy. This compound is a small aromatic molecule with moderate polarity.
-
Structure and Polarity : The molecule contains a polar nitrile group (-C≡N) and two electronegative halogen atoms (Cl and F) on a benzene ring. The nitrile group is the primary site for polar interactions with the stationary phase. The topological polar surface area (TPSA), a computed value indicating polarity, is 23.8 Ų, which confirms its moderately polar character[1].
-
Physical State : It is a solid at room temperature with a melting point between 54-59 °C[2]. This is critical when deciding on the sample loading technique.
-
Solubility : While specific solubility data is limited, halogenated aromatic compounds are typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, and less soluble in non-polar solvents like hexanes[3].
These properties suggest that normal-phase column chromatography on silica gel is a highly suitable purification method.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFN | PubChem[1] |
| Molecular Weight | 155.56 g/mol | Sigma-Aldrich[4] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| Melting Point | 54-59 °C (lit.) | Sigma-Aldrich[2] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
Q2: Which stationary phase should I choose for the purification? Silica Gel or Alumina?
For this compound, silica gel (SiO₂) is the recommended stationary phase .
Causality: Silica gel's surface is covered with polar silanol groups (Si-OH). These groups act as hydrogen bond donors and acceptors, creating strong dipole-dipole interactions with the polar nitrile moiety of your compound. This interaction is the primary mechanism for retention and allows for effective separation from less polar impurities (which will elute faster) and more polar impurities (which will be retained more strongly).
While neutral alumina can also be used for separating polar compounds, silica gel generally provides better resolution for compounds with moderate polarity like halogenated benzonitriles. Alumina might be considered if your compound is found to be unstable or decomposes on the slightly acidic surface of standard silica gel[5]. However, for this molecule, silica's acidity is unlikely to be problematic.
Developing the Separation: Mobile Phase and TLC
Q3: How do I select the right mobile phase (eluent)?
The choice of mobile phase is the most critical variable you will adjust. For normal-phase chromatography on silica, you will use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane)[6]. The goal is to find a solvent ratio that moves your target compound with a retention factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.
Why this Rf range? An Rf in this range ensures that the compound interacts sufficiently with the stationary phase for good separation to occur, but not so strongly that it takes an excessive volume of solvent to elute, which can lead to band broadening and poor resolution[7].
A good starting point for a related compound, 3-chloro-5-hydroxybenzonitrile, was a 10:90 mixture of ethyl acetate/hexane[8]. Given the similar structure, this is an excellent initial system to test for this compound.
Common Solvent Systems (in order of increasing polarity):
-
Hexanes / Ethyl Acetate (EtOAc)
-
Hexanes / Dichloromethane (DCM)
-
Dichloromethane (DCM) / Methanol (MeOH)
| Solvent | Polarity Index | Role |
| n-Hexane | 0.1 | Weak / Non-polar |
| Toluene | 2.4 | Weak / Non-polar (useful for aromatics)[9] |
| Dichloromethane (DCM) | 3.1 | Intermediate Polarity |
| Ethyl Acetate (EtOAc) | 4.4 | Strong / Polar |
| Methanol (MeOH) | 5.1 | Very Strong / Polar |
Note: Using more than 10% methanol in dichloromethane is generally discouraged as it can start to dissolve the silica gel stationary phase[6].
Experimental Protocol: From TLC to Purified Compound
This workflow outlines the logical progression from analytical method development to preparative purification.
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology
-
TLC Method Development:
-
Dissolve a small amount of your crude this compound in a solvent like DCM.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the polarity: If the Rf is too low (<0.2), increase the amount of the polar solvent (EtOAc). If the Rf is too high (>0.5), decrease it.
-
-
Column Packing (Slurry Method):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[7].
-
In a beaker, make a slurry of silica gel in your initial, non-polar eluent (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into the column. Tap the column gently to pack the silica evenly and remove air bubbles[10].
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Since the compound is a solid, dry loading is the preferred method to ensure a narrow, concentrated starting band[11].
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Gently evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder[12].
-
Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top to prevent disturbance when adding eluent[13].
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Use gentle air pressure ("flash chromatography") to push the solvent through the column at a steady rate[7].
-
Begin collecting the eluent in numbered test tubes (fractions) immediately.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same solvent composition throughout the entire run. This is simpler and works well if your impurities are well-separated from your product on the TLC plate[14].
-
Gradient: Start with a weak eluent (e.g., 10% EtOAc/Hex) and gradually increase the polarity (e.g., to 30% EtOAc/Hex) during the run. This is useful for separating compounds with a wide range of polarities and can sharpen peaks of later-eluting compounds[15].
-
-
-
Analysis:
-
Use TLC to analyze the collected fractions. Spot several fractions onto a single plate to identify which ones contain your pure compound.
-
Combine the fractions that show only a single spot corresponding to your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.
Caption: Troubleshooting Flowchart for Column Chromatography.
Q4: My compound isn't moving from the top of the column. What should I do?
This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel[5].
-
Solution : Increase the polarity of your eluent. If you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%. If you are already at a high concentration of EtOAc, consider switching to a more polar system, such as 2-5% methanol in dichloromethane[6].
Q5: All my compounds came out in the first few fractions. How do I fix this?
This indicates your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase.
-
Solution : Decrease the polarity of your eluent. If you used 30% ethyl acetate in hexanes, reduce it to 10% or 15%. You need to find a system where the Rf of your target compound is lower on the TLC plate.
Q6: My fractions are all mixed; I'm not getting any separation even though the spots were separate on TLC.
This frustrating issue can have several causes:
-
Column Overloading : You have loaded too much crude material for the amount of silica used. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. Overloading leads to broad bands that cannot resolve.
-
Poor Packing : If the silica bed is not packed uniformly, channels can form, leading to an uneven flow of the mobile phase and poor separation[11]. Always ensure a homogenous, bubble-free slurry when packing.
-
Wide Initial Band : If the sample was loaded in a large volume of solvent or was not concentrated at the top of the column, it will start as a wide band, making separation impossible[11]. This is why dry loading is highly recommended for solid samples[12].
Q7: My compound is coming off the column, but the band is a long streak (tailing). Why?
Tailing can occur when a compound interacts too strongly or in a non-ideal way with the stationary phase.
-
Acid/Base Interactions : While unlikely to be a major issue for this compound, very acidic or basic compounds can tail on silica. For basic compounds, adding a small amount of triethylamine (~0.1%) to the eluent can improve peak shape[7].
-
High Polarity : Very polar compounds can exhibit tailing. A step gradient, where you increase the solvent polarity after the main impurities have eluted, can help push the compound off the column more quickly and in a tighter band[5].
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
The compound is classified as an irritant, causing serious eye irritation[1][16]. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves[4][17].
-
Silica gel is a respiratory irritant; avoid inhaling the fine dust when packing the column[18].
References
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.[Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.[Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder.[Link]
-
Chromatography: How to Run a Flash Column. Department of Chemistry, University of Rochester.[Link]
-
Column Chromatography (Dry Loading). (2016). YouTube.[Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry. (2014). PubMed, National Library of Medicine.[Link]
-
Preparing & loading the column. Chemistry Teaching Labs, University of York.[Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.[Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.[Link]
-
3-Chloro-4-fluorobenzonitrile. LookChem.[Link]
-
When is Gradient Elution Better than Isocratic Elution? (2023). Biotage.[Link]
-
Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry.[Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.[Link]
-
Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester.[Link]
Sources
- 1. This compound | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-氯-5-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile | lookchem [lookchem.com]
- 4. 3-氯-5-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chromtech.com [chromtech.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. capotchem.cn [capotchem.cn]
- 17. synquestlabs.com [synquestlabs.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Chloro-5-fluorobenzonitrile
Welcome to the technical support resource for the synthesis of 3-Chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary route discussed is the Sandmeyer cyanation of 3-chloro-5-fluoroaniline, a robust but nuanced transformation requiring careful control of reaction parameters.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems observed during the synthesis in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction yield is low, and the main impurity identified by NMR and GC-MS is 3-chloro-5-fluorophenol. What is causing this, and how can I prevent it?
Answer: The formation of 3-chloro-5-fluorophenol is the most common and significant side reaction in this synthesis.[3] It arises from the reaction of the intermediate aryl diazonium salt with water, which acts as a competing nucleophile.[3]
Causality: Aryl diazonium salts are thermally unstable. The diazotization step (reacting the starting aniline with nitrous acid) is exothermic, and if the temperature is not strictly controlled, the generated heat will accelerate the decomposition of the diazonium salt into a highly reactive aryl cation or radical, which is then readily trapped by water to form the undesired phenol.[3][4]
Solutions & Preventative Measures:
-
Strict Temperature Control: The diazotization and the subsequent addition to the cyanide solution must be maintained between 0 °C and 5 °C . Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely with a low-temperature thermometer.[3]
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the aniline. This prevents localized heat spikes from the exothermic reaction.
-
Use Immediately: Do not store the prepared diazonium salt solution. It should be used immediately in the subsequent cyanation step to minimize its decomposition time.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0–5 °C | Minimizes thermal decomposition of the diazonium salt to the phenol.[3] |
| NaNO₂ Addition Rate | Slow, dropwise | Prevents exothermic spikes, maintaining low temperature. |
| Downtime Before Cyanation | Minimal (< 5-10 min) | Reduces the opportunity for the unstable intermediate to react with water. |
Question 2: My final product is contaminated with a significant amount of the starting material, 3-chloro-5-fluoroaniline. Why did the reaction not go to completion?
Answer: The presence of unreacted starting material points to an incomplete or inefficient diazotization reaction.
Causality: The active reagent for diazotization is nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[3] Several factors can lead to incomplete conversion:
-
Insufficient Acid: The reaction requires a minimum of two equivalents of acid per equivalent of aniline: one to form the aniline hydrochloride salt and another to react with sodium nitrite to generate nitrous acid. An additional excess is often required to maintain a low pH. If the medium is not sufficiently acidic, nitrous acid formation is slow, and the free amine may react with the diazonium salt to form diazoamino compounds.
-
Inadequate Stoichiometry: Using a stoichiometric or substoichiometric amount of sodium nitrite can lead to incomplete conversion if some of the reagent decomposes or reacts with other species.
Solutions & Preventative Measures:
-
Ensure Sufficient Acidity: Use at least 2.5–3.0 equivalents of HCl to ensure the aniline is fully protonated and to facilitate the efficient generation of nitrous acid.
-
Use a Slight Excess of Nitrite: Employ a small excess (e.g., 1.05–1.10 equivalents) of sodium nitrite to drive the reaction to completion.
-
Confirm Complete Dissolution: Ensure the 3-chloro-5-fluoroaniline hydrochloride salt is fully dissolved before beginning the addition of sodium nitrite.
Question 3: During workup and purification, I'm observing the formation of 3-chloro-5-fluorobenzoic acid. How can I avoid this?
Answer: The formation of the corresponding benzoic acid is due to the hydrolysis of the nitrile functional group in your desired product.[5]
Causality: Nitriles can be hydrolyzed to carboxylic acids under either strong acidic or strong basic conditions, often accelerated by heat.[6][7][8] If your workup involves washing with concentrated base (like NaOH) to remove the phenolic impurity or heating during extraction, you risk hydrolyzing your product. The hydrolysis proceeds via a benzamide intermediate.[9][10]
Solutions & Preventative Measures:
-
Use a Weaker Base for Extraction: To remove the acidic 3-chloro-5-fluorophenol impurity, use a milder base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of sodium hydroxide (NaOH).[3]
-
Avoid Heat: Perform all extractions and washes at room temperature.
-
Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous basic solution for extended periods.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Sandmeyer reaction? A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[1][4] It is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[1][11] The detection of biaryl byproducts is considered strong evidence for this radical mechanism.[1][4]
Q: What are the critical safety precautions for this synthesis? A:
-
Diazonium Salt Instability: Never isolate the aryl diazonium salt or allow it to dry. In a solid, dry state, diazonium salts are shock-sensitive and can be explosive. Always keep it in a cold, aqueous solution.
-
Cyanide Toxicity: Copper(I) cyanide (CuCN) and its solutions are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrogen Cyanide (HCN) Gas: Do not allow the copper cyanide solution to become strongly acidic, as this can liberate highly toxic and flammable hydrogen cyanide gas. Ensure the workup and waste neutralization are performed carefully.
Q: How can I best purify the final product? A: A multi-step purification workflow is recommended:
-
Quenching & Extraction: After the reaction is complete, quench the mixture in water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Wash the organic layer with dilute HCl to remove any residual basic starting aniline.
-
Base Wash: Wash with dilute NaHCO₃ to remove the acidic phenolic byproduct.[3]
-
Brine Wash & Drying: Wash with saturated NaCl solution (brine) to remove excess water, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal & Final Purification: Remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Visual Guides & Workflows
Reaction Pathway and Key Side Reaction
The following diagram illustrates the intended synthetic route from 3-chloro-5-fluoroaniline to the target benzonitrile and the primary competing side reaction leading to phenol formation.
Caption: Main synthesis pathway and primary side reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and address common issues based on the analysis of your crude reaction mixture.
Caption: A decision tree for troubleshooting common impurities.
Key Experimental Protocol: Sandmeyer Cyanation
Disclaimer: This protocol is a representative example. All procedures should be performed by trained professionals in a controlled laboratory environment with appropriate safety measures.
Step 1: Diazotization of 3-Chloro-5-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 3-chloro-5-fluoroaniline (1.0 eq) and 3M hydrochloric acid (3.0 eq).
-
Stir the mixture until all solids have dissolved, forming the aniline hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and place it in the addition funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over 30–45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Caution: Highly toxic.
-
Cool this cyanide solution to 0–5 °C in an ice bath.
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. Vigorous bubbling (N₂ evolution) will occur. Control the addition rate to keep the reaction from foaming over.
-
Once the addition is complete, allow the reaction mixture to stir at 0–5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir at room temperature for 1–2 hours or until the evolution of nitrogen gas ceases.
Step 3: Workup and Purification
-
Extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with dilute aqueous NaHCO₃ (2x), followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography to obtain pure this compound.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
askIITians. How to convert benzene Diazonium chloride to phenol?. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Allen. How would you convert the following into benzoic acid? Benzonitrile. [Link]
-
JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Filo. Write reaction showing conversion of Benzonitrile into benzoic acid.... [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
-
Brainly.in. Write reaction showing conversion ofBenzonitrile into benzoic acid. [Link]
-
Homework.Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 6. How would you convert the following into benzoic acid? Benzonitrile [allen.in]
- 7. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 8. brainly.in [brainly.in]
- 9. homework.study.com [homework.study.com]
- 10. scribd.com [scribd.com]
- 11. byjus.com [byjus.com]
Technical Support Center: Optimization of Nucleophilic Substitution on 3-Chloro-5-fluorobenzonitrile
Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions on 3-chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and general reaction planning.
Q1: I have two halogens on my starting material, this compound. Which one will be substituted by the nucleophile?
A: In nucleophilic aromatic substitution (SNAr), the fluoride is the preferred leaving group. The reactivity order for halogens in SNAr is typically F > Cl > Br > I.[1][2] This is often counterintuitive for chemists familiar with SN1 and SN2 reactions, where iodide is the best leaving group.
The reason for this reversal lies in the mechanism's rate-determining step. For SNAr, the slowest step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] Fluorine's high electronegativity makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and thus more susceptible to nucleophilic attack. This polarization accelerates the formation of the Meisenheimer complex, increasing the overall reaction rate. The subsequent loss of the halide to restore aromaticity is a faster step.[2]
Q2: Why is my reaction proceeding very slowly or giving low yields, even at high temperatures?
A: The primary reason for the sluggish reactivity of this compound is the electronic configuration of the aromatic ring. A successful SNAr reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.
In your substrate, the strongly electron-withdrawing cyano group (-CN) is located at the 1-position, which is meta to both the fluorine (at position 5) and the chlorine (at position 3). A meta-positioned EWG cannot participate in resonance stabilization of the intermediate.[6][7] It can only provide a weaker stabilizing effect through induction. This lack of robust resonance stabilization results in a higher activation energy for the reaction, necessitating more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve good conversion.[5]
Q3: What are the best general starting conditions for a nucleophilic substitution on this substrate?
A: Given the substrate's reduced reactivity, a good starting point would be to use a polar aprotic solvent and elevated temperatures.
-
Nucleophile: 1.0 - 1.2 equivalents
-
Base (if required): 1.5 - 2.0 equivalents of a mild inorganic base like K₂CO₃ or Cs₂CO₃.
-
Solvent: A high-boiling polar aprotic solvent such as DMSO, NMP, or DMF.[2]
-
Temperature: Start at 100-120 °C and increase if necessary. Many SNAr reactions on deactivated rings require temperatures up to 150 °C or higher.[2]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
Always conduct a small-scale test reaction first to establish feasibility before committing larger quantities of material.
Q4: Can I use alcohols or phenols as nucleophiles for this reaction?
A: Yes, O-nucleophiles like alcohols and phenols can be used, but they typically require deprotonation with a base to form the more nucleophilic alkoxide or phenoxide. A common procedure involves pre-treating the alcohol/phenol with a strong base like sodium hydride (NaH) in an anhydrous solvent before adding the this compound.[2] Alternatively, using a base like potassium carbonate in a polar aprotic solvent at high temperatures can also generate the nucleophile in situ.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization process.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Thermal Energy | The meta-activation by the cyano group results in a high activation energy barrier. The reaction may simply lack the energy to proceed at an appreciable rate. | Gradually increase the reaction temperature in 20 °C increments, up to the boiling point of the solvent (e.g., DMSO b.p. 189 °C). Consider switching to a higher-boiling solvent like NMP (b.p. 202 °C) or sulfolane if necessary. |
| Weak Nucleophile / Insufficient Deprotonation | The nucleophile may not be strong enough to attack the electron-deficient ring. For nucleophiles like amines or alcohols, their reactivity is greatly enhanced upon deprotonation. | For amine nucleophiles, consider using a stronger, more electron-rich amine. For alcohols/phenols, ensure complete deprotonation by using a strong base like Sodium Hydride (NaH) prior to adding the aryl halide.[2] Using a stronger base like potassium tert-butoxide is also an option. |
| Inappropriate Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its effective concentration and reactivity.[2] | Ensure you are using a polar aprotic solvent (DMSO, DMF, NMP, acetonitrile). These solvents solvate the counter-ion of the base but leave the nucleophile relatively "bare" and highly reactive. |
Problem 2: Formation of Multiple Products or Unexpected Isomers
| Potential Cause | Scientific Explanation | Recommended Solution |
| Benzyne Formation | The use of exceptionally strong and sterically hindered bases (e.g., NaNH₂, LDA) can deprotonate the aromatic ring ortho to a leaving group, leading to an elimination-addition mechanism via a highly reactive "benzyne" intermediate.[8][9] This pathway often yields a mixture of regioisomers. | Avoid using organometallic bases or alkali metal amides. Stick to carbonate bases (K₂CO₃, Cs₂CO₃) or hydride bases (NaH) which are strong enough to deprotonate the nucleophile but are less likely to deprotonate the aromatic ring itself. |
| Competing Substitution of Chlorine | While fluorine is the more reactive leaving group, at very high temperatures or after prolonged reaction times, substitution of the chlorine atom can occur, leading to a mixture of products. | Try to run the reaction at the lowest temperature that provides a reasonable rate to maximize selectivity for fluoride displacement. Analyze the product mixture carefully by LC-MS and 2D NMR to confirm the structure of the unexpected isomer. |
Problem 3: Product Degradation or Formation of a Complex Mixture
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reaction with Solvent | At elevated temperatures (>150 °C), solvents like DMF can decompose to generate dimethylamine. This amine can then act as a competing nucleophile, leading to an undesired byproduct.[2] | If running the reaction at very high temperatures, switch to a more thermally stable polar aprotic solvent like DMSO or NMP. |
| Hydrolysis of Nitrile Group or Substrate | The presence of water, especially under basic conditions and at high temperatures, can lead to the hydrolysis of the benzonitrile to a benzamide or carboxylic acid. Water can also act as a weak nucleophile, leading to the formation of the corresponding phenol.[2] | Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves and handle hygroscopic bases (like K₂CO₃) with care. Run the reaction under an inert atmosphere (N₂ or Ar). |
Section 3: Data Tables & Experimental Protocols
Table 1: Recommended Solvents and Bases
| Solvent | Boiling Point (°C) | Dielectric Constant | Recommended Bases | Comments |
| DMSO | 189 | 47.2 | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ | Excellent choice for difficult SNAr reactions due to high polarity and boiling point. |
| NMP | 202 | 32.2 | K₂CO₃, Cs₂CO₃, NaH | Very high boiling point, good for extremely unreactive substrates. |
| DMF | 153 | 36.7 | K₂CO₃, Cs₂CO₃, NaH | Good general-purpose solvent, but be cautious of thermal decomposition above 150 °C.[2] |
| Acetonitrile | 82 | 37.5 | K₂CO₃, DBU, DIPEA | Lower boiling point, suitable for more reactive nucleophiles that do not require very high temperatures. |
Protocol 1: General Procedure for Amination
This is a representative starting protocol and may require optimization.
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of 0.2-0.5 M.
-
Place the flask under an inert atmosphere (e.g., Nitrogen).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol is for forming an ether linkage with an alcohol nucleophile.
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to 0 °C and carefully quench the excess NaH by the slow addition of water or saturated aqueous NH₄Cl.
-
Perform an aqueous workup and purification as described in Protocol 1.
Section 4: Visual Guides
Diagram 1: SNAr Mechanism on this compound
Caption: A decision tree for troubleshooting common SNAr issues.
Section 5: Alternative Strategies for Challenging Transformations
If standard SNAr conditions fail to provide the desired product in acceptable yields even after extensive optimization, it may be necessary to consider alternative synthetic strategies. The reduced reactivity of this particular substrate makes it a candidate for metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: For the synthesis of N-aryl products, the Buchwald-Hartwig palladium-catalyzed amination is a powerful and often superior alternative for electron-neutral or deactivated aryl halides. T[5][10]his reaction typically uses a palladium precatalyst, a specialized phosphine ligand, and a base to couple an aryl halide with an amine. While it requires the use of a transition metal catalyst, it often proceeds under milder conditions and with a broader substrate scope than SNAr.
References
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
- BenchChem. (2025).
- BenchChem. (2025).
- Making Molecules.
- Chemistry Steps.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Chloro-5-fluorobenzonitrile Reactions
Welcome to the technical support center for reactions involving 3-Chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we address common challenges, with a primary focus on troubleshooting low conversion rates, and provide in-depth, scientifically grounded solutions.
I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion is a frequent impediment in organic synthesis. This section provides a systematic approach to identifying and rectifying the root causes of incomplete reactions with this compound.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, their success with haloarenes like this compound is highly dependent on a range of factors.
Answer: Low conversion in these reactions often points to issues with the catalyst system, reaction conditions, or reagent quality.
Diagnostic Workflow:
Caption: Systematic workflow for troubleshooting low conversion in palladium-catalyzed reactions.
In-Depth Analysis and Corrective Actions:
-
Catalyst System:
-
Palladium Source and Ligand Choice: The reactivity of aryl chlorides in Suzuki-Miyaura couplings can be challenging due to the slow oxidative addition step.[1] The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often crucial for achieving high yields with aryl chlorides.[2][3] For Buchwald-Hartwig aminations, similar sterically hindered ligands are recommended to facilitate the catalytic cycle.[2][4]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (Nitrogen or Argon). If you suspect catalyst deactivation, consider using a fresh batch of catalyst and ligand.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it also increases cost and the potential for side reactions. Optimization studies (e.g., a Design of Experiments approach) can help identify the ideal catalyst loading, which is often in the range of 0.5-5 mol%.[5][6]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3][7] The base not only facilitates the transmetalation step but also influences the solubility of the boronic acid.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[2]
-
Solvent: Anhydrous, aprotic polar solvents such as dioxane, toluene, or THF are generally preferred for these coupling reactions.[2] The presence of water can lead to protodeboronation of the boronic acid in Suzuki reactions.[8] However, aqueous protocols have been developed and can be effective with the right catalyst system.[7][9]
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[10] Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[6][10]
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Incomplete Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another key transformation for this compound. The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the strength of the nucleophile.
Answer: Low conversion in SNAr reactions is often due to the insufficient activation of the aromatic ring or a nucleophile that is not strong enough to initiate the reaction.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting low conversion in SNAr reactions.
In-Depth Analysis and Corrective Actions:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate, which is formed during the reaction.[11][12][13] In this compound, the nitrile group (-CN) is a moderate EWG, and the fluorine and chlorine atoms also contribute to the electron-deficient nature of the ring through their inductive effects.[14][15][16] However, for less reactive nucleophiles, this activation may not be sufficient.
-
Nucleophile Strength: Stronger nucleophiles will react more readily. If you are using a weak nucleophile (e.g., an alcohol), consider converting it to its more nucleophilic conjugate base (an alkoxide) using a strong base like NaH or K₂CO₃.
-
Leaving Group: In the context of SNAr, fluoride is often a better leaving group than chloride.[17] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[12][17]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
-
Temperature: Increasing the reaction temperature can often overcome a high activation energy barrier.
II. Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears to have some impurities. Could this be affecting my reaction?
A: Absolutely. The purity of your starting material is paramount. Common impurities in haloarenes can include regioisomers (e.g., 2-chloro-5-fluorobenzonitrile) or related compounds from the manufacturing process.[18] These impurities can compete in the reaction, leading to a mixture of products and making purification more difficult. It is always recommended to verify the purity of your starting material by GC-MS or NMR before use.
Q2: I am observing the formation of a significant amount of dehalogenated by-product in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, including protodeboronation of the boronic acid followed by coupling, or direct reduction of the aryl halide. To minimize this:
-
Ensure your reaction is strictly anhydrous, as water can facilitate protodeboronation.[8]
-
Use a non-protic base or one that is less hydrolytically active.
-
Lowering the reaction temperature may also help to suppress this side reaction.[10]
Q3: Can I perform a Buchwald-Hartwig amination on this compound using ammonia as the nucleophile?
A: Yes, the direct amination of aryl halides with ammonia is possible, but it can be challenging.[5] Specialized catalyst systems and ammonia surrogates (like benzophenone imine or lithium bis(trimethylsilyl)amide) are often employed to achieve good yields.[5][19] Direct coupling with aqueous ammonia has also been reported with the development of specific ligands.[19]
Q4: Is there a preferred order of reactivity between the chlorine and fluorine atoms in this compound?
A: The relative reactivity of the halogens depends on the reaction type:
-
In Palladium-Catalyzed Cross-Coupling: The C-Cl bond is generally more reactive than the C-F bond towards oxidative addition to a Pd(0) center. C-F bond activation is possible but typically requires more specialized and reactive catalyst systems.[20]
-
In Nucleophilic Aromatic Substitution (SNAr): As discussed earlier, the C-F bond is often more susceptible to nucleophilic attack than the C-Cl bond due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[12][17]
Q5: What are the best practices for storing and handling this compound?
A: this compound is a stable solid at room temperature.[21][22] It should be stored in a tightly sealed container in a cool, dry place. It is harmful if swallowed or inhaled and toxic in contact with skin, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should always be worn when handling it.[22][23]
III. References
-
Ningbo Inno Pharmchem Co., Ltd. This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Available at:
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available at: [Link]
-
Khan Academy. EAS reactions of haloarenes. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]
-
Google Patents. US5466859A - Process for preparing fluorobenzonitriles. Available at:
-
Wikipedia. 3-Chlorobenzonitrile. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]
-
Khan Academy. EAS reactions of haloarenes (video). Available at: [Link]
-
GeeksforGeeks. Reactions of Haloarenes. Available at: [Link]
-
YouTube. Chemistry 12 Chapter 10 Haloalkanes & Haloarenes Reactions of Haloarenes, Wurtz Fittig & Fittig Rxn. Available at: [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Google Patents. CN105523962A - Fluorobenzonitrile compound preparation method. Available at:
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Green Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available at: [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available at: [Link]
-
BYJU'S. Nucleophilic Aromatic Substitution. Available at: [Link]
-
NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution Practice Problems. Available at: [Link]
-
CoLab. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available at:
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemical Communications. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Available at: [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
-
NIH. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Available at: [Link]
-
PubChemLite. This compound (C7H3ClFN). Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling | CoLab [colab.ws]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Khan Academy [khanacademy.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. longdom.org [longdom.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. 3-氯-5-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. This compound | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in 3-Chloro-5-fluorobenzonitrile by NMR and MS
Welcome to the Technical Support Center for the analysis of 3-Chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during the analysis of this important chemical intermediate.
Understanding the Chemistry: Potential Impurities in this compound Synthesis
The impurity profile of this compound is intrinsically linked to its synthetic route. Two common pathways for its synthesis are the Sandmeyer reaction starting from 3-chloro-5-fluoroaniline and the cyanation of a halogenated precursor like 1-bromo-3-chloro-5-fluorobenzene. Understanding these routes is crucial for anticipating potential impurities.
A prevalent method for synthesizing aryl nitriles is the Sandmeyer reaction . This involves the diazotization of an aryl amine followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.[1][2] Side reactions can introduce impurities such as phenols if the diazonium salt reacts with water.[3] Another common route is the dehydration of a primary amide .[4][5] Incomplete dehydration can result in the corresponding amide as an impurity.
Here are some of the most probable impurities you might encounter:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 3-chloro-5-fluoroaniline or 1-bromo-3-chloro-5-fluorobenzene.
-
Intermediates: The corresponding amide if the synthesis involves a dehydration step.
-
By-products: 3-Chloro-5-fluorophenol from the Sandmeyer reaction, or regioisomers of the starting materials.
-
-
Solvent-Related Impurities: Residual solvents used in the synthesis or purification steps. Common solvents include toluene, acetonitrile, and ethyl acetate.
Troubleshooting and FAQs: A Practical Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: NMR Spectroscopy
Q1: My ¹H NMR spectrum of this compound shows more than the expected three aromatic signals. What could be the cause?
A1: The presence of additional aromatic signals strongly suggests the presence of structurally similar impurities. The most likely culprits are regioisomers or reaction by-products.
-
Expert Insight: Aromatic protons are highly sensitive to their electronic environment. Even a small change in the substitution pattern on the benzene ring can lead to significant shifts in the ¹H NMR spectrum.
Troubleshooting Steps:
-
Re-examine the Synthetic Route: Identify potential regioisomeric starting materials or by-products.
-
2D NMR Spectroscopy: Acquire a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum. These experiments can help establish connectivity between protons and carbons, aiding in the identification of different spin systems belonging to the main compound and the impurities.
-
Spiking Experiment: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample and re-acquire the spectrum. The intensification of a specific set of signals will confirm the presence of that impurity.
Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I resolve these signals?
A2: Overlapping signals in the aromatic region are a common challenge, especially with substituted benzene rings.[6]
Troubleshooting Steps:
-
Change the NMR Solvent: The chemical shifts of aromatic protons can be significantly influenced by the solvent.[7] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can often resolve overlapping multiplets.
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.
-
1D TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all the protons within a spin system, even if some are obscured.[8] By selectively irradiating a resolved proton, you can visualize the signals of the coupled partners.
Q3: I see a singlet around 7.26 ppm in my CDCl₃ spectrum that I can't assign. What is it?
A3: A singlet at approximately 7.26 ppm in a CDCl₃ spectrum is the residual peak of the deuterated solvent itself (CHCl₃).[9] Similarly, you might observe a peak around 1.55 ppm due to water. It's crucial to be aware of the chemical shifts of common laboratory solvents and impurities to avoid misinterpretation.
Data Presentation: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
The following table provides predicted NMR chemical shifts for this compound and some potential impurities. These values can serve as a reference for signal assignment. Note: Predicted shifts can vary slightly from experimental values.
| Compound | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted ¹⁹F NMR (ppm) |
| This compound | 7.65 (s), 7.55 (d), 7.45 (d) | 162.5 (d, J=250 Hz), 135.0 (d), 132.0 (d), 120.0 (d), 118.0 (s), 115.0 (s) | -108.0 |
| 3-Chloro-5-fluoroaniline | 6.80-7.10 (m) | 163.0 (d, J=245 Hz), 148.0 (d), 136.0 (d), 110.0 (d), 105.0 (d), 102.0 (d) | -110.0 |
| 3-Chloro-5-fluorophenol | 6.90-7.20 (m) | 163.5 (d, J=248 Hz), 158.0 (d), 136.5 (d), 112.0 (d), 108.0 (d), 105.0 (d) | -109.5 |
| 1-Bromo-3-chloro-5-fluorobenzene | 7.30-7.60 (m) | 163.0 (d, J=247 Hz), 137.0 (d), 130.0 (d), 125.0 (d), 123.0 (s), 118.0 (d) | -107.0 |
Disclaimer: These are predicted values and should be used as a guide. Actual chemical shifts may vary based on experimental conditions.
Part 2: Mass Spectrometry
Q4: My mass spectrum shows a molecular ion peak, but also several other significant peaks. How do I identify the impurities?
A4: The additional peaks in your mass spectrum likely correspond to the molecular ions of impurities or fragment ions of your target compound.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the ions. This is a powerful tool for identifying unknown impurities.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you select an ion of interest (e.g., the molecular ion of a suspected impurity) and fragment it. The resulting fragmentation pattern can provide structural information to confirm the identity of the impurity.[10]
-
Analyze Isotope Patterns: For compounds containing chlorine or bromine, the characteristic isotopic patterns (M+2 peak) are a key diagnostic tool. The relative abundance of the M and M+2 peaks can confirm the number of chlorine or bromine atoms in the molecule.
Q5: I suspect I have co-eluting impurities in my LC-MS analysis. How can I confirm and quantify them?
A5: Co-elution is a common issue where two or more compounds are not fully separated by the chromatography system.[11]
Troubleshooting Steps:
-
Extracted Ion Chromatogram (EIC): Instead of looking at the total ion chromatogram (TIC), generate EICs for the expected m/z values of your target compound and suspected impurities. If you see peaks at the same retention time in different EICs, it confirms co-elution.
-
Optimize Chromatography: Modify your LC method (e.g., change the gradient, solvent system, or column) to improve the separation of the co-eluting species.
-
Deconvolution Software: Modern mass spectrometry software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting components.
Data Presentation: Predicted Mass Fragmentation Pattern of this compound
Understanding the expected fragmentation of your target molecule is key to distinguishing it from impurities.
| m/z | Proposed Fragment | Notes |
| 155/157 | [M]⁺ | Molecular ion with characteristic 3:1 ratio for one chlorine atom. |
| 128/130 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 120 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 93 | [M - Cl - HCN]⁺ | Sequential loss of chlorine and hydrogen cyanide. |
Experimental Workflow and Protocols
A systematic approach is essential for the reliable identification of impurities.
Overall Impurity Identification Workflow
Caption: A streamlined workflow for the identification of impurities.
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the desired spectra (¹H, ¹³C, ¹⁹F, and 2D experiments as needed).
Protocol 2: Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the mobile phase.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered solution into the LC-MS system.
Logical Decision-Making for Troubleshooting
When faced with unexpected analytical results, a logical approach is key to efficient problem-solving.
Caption: A decision tree for troubleshooting unexpected analytical signals.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
That's Nice. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
Roussis, S. G., Cedillo, I., & Rentel, C. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. Journal of Chromatography A, 1587, 137-144. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3631-3639. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 8. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR [m.chemicalbook.com]
- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 10. This compound(327056-73-5) 1H NMR spectrum [chemicalbook.com]
- 11. Simulate and predict NMR spectra [nmrdb.org]
Technical Support Center: A Guide to the Scale-Up of 3-Chloro-5-fluorobenzonitrile Production
Welcome to the technical support center for the production of 3-Chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up the synthesis of this critical intermediate. This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. However, its production can be fraught with challenges, from ensuring complete conversion to managing impurities and safely handling hazardous reagents. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common issues encountered during the scale-up process.
Overview of Synthetic Routes
The most prevalent method for synthesizing this compound is the Sandmeyer reaction, which involves the diazotization of 3-chloro-5-fluoroaniline followed by cyanation.[1][2] An alternative, though less common, route is the cyanation of 1-bromo-3-chloro-5-fluorobenzene.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Challenges |
| Sandmeyer Reaction | 3-Chloro-5-fluoroaniline | NaNO₂, HCl, CuCN | Readily available starting material, well-established reaction. | Handling of toxic cyanide salts, potential for diazonium salt instability, formation of side products.[1] |
| Cyanation of Aryl Halide | 1-Bromo-3-chloro-5-fluorobenzene | Zn(CN)₂, Pd catalyst | Avoids the use of diazonium salts. | Higher cost of starting material and catalyst, potential for catalyst deactivation. |
Preferred Synthetic Route: Sandmeyer Reaction
The Sandmeyer reaction is often the preferred route due to the lower cost and wider availability of 3-chloro-5-fluoroaniline. The process involves two main stages:
-
Diazotization: 3-Chloro-5-fluoroaniline is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, to form the corresponding diazonium salt.[3][4]
-
Cyanation: The diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group.[1][5]
Caption: The Sandmeyer reaction pathway for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the scale-up of this compound production via the Sandmeyer reaction.
Section A: Low Yield and Incomplete Conversion
Q1: My diazotization reaction is sluggish and shows incomplete consumption of the starting aniline. What are the potential causes and solutions?
A1: Incomplete diazotization is a common issue and can often be traced back to a few key parameters:
-
Insufficient Acidity: The reaction requires a sufficient excess of acid to maintain a low pH and ensure the complete formation of the nitrosonium ion, the active diazotizing species.
-
Troubleshooting: Ensure that at least 2.5-3 equivalents of acid are used. Monitor the pH of the reaction mixture; it should be strongly acidic (pH < 1).
-
-
Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4] If the temperature is too high, the diazonium salt can decompose, leading to a lower yield of the desired product and the formation of phenolic impurities.
-
Troubleshooting: Maintain the reaction temperature between 0-5 °C using an ice-salt bath or a chiller. Ensure efficient stirring to dissipate any localized heat generated during the addition of sodium nitrite.
-
-
Rate of Nitrite Addition: A slow and controlled addition of the sodium nitrite solution is crucial. Adding it too quickly can lead to a localized increase in temperature and pH, causing decomposition of the diazonium salt and potential side reactions.
-
Troubleshooting: Add the sodium nitrite solution dropwise over a period of 30-60 minutes, ensuring the temperature remains within the desired range.
-
Q2: The cyanation step is resulting in a low yield of this compound, and I'm observing the formation of a significant amount of 3-chloro-5-fluorophenol. What is happening?
A2: The formation of 3-chloro-5-fluorophenol is a classic sign of diazonium salt decomposition before it can react with the cyanide nucleophile. This is often due to:
-
Instability of the Diazonium Salt: The diazonium salt is a high-energy intermediate and is prone to decomposition, especially at elevated temperatures.
-
Troubleshooting:
-
Use the diazonium salt solution immediately after it is prepared. Do not let it stand for extended periods.
-
Ensure the cyanation reaction is ready to go before starting the diazotization.
-
Maintain the low temperature of the diazonium salt solution until it is added to the cyanide solution.
-
-
-
Insufficient Catalyst Activity: Copper(I) cyanide is the catalyst for the Sandmeyer reaction. If the catalyst is of poor quality or has been oxidized to copper(II), the reaction will be slow, allowing more time for the diazonium salt to decompose.
-
Troubleshooting:
-
Use high-quality, freshly purchased copper(I) cyanide.
-
If possible, prepare the copper(I) cyanide solution just before use.
-
-
Caption: Competing reaction pathways for the diazonium salt intermediate.
Section B: Impurity Profile and Purification Challenges
Q1: I am observing an impurity with a similar retention time to my product in the HPLC analysis. What could it be, and how can I minimize its formation?
A1: A common impurity in this synthesis is the regioisomer, 3-chloro-5-bromobenzonitrile, which can arise if the starting material, 3-chloro-5-fluoroaniline, is contaminated with 3-bromo-5-chloroaniline.
-
Source of Impurity: The impurity is likely present in the starting material.
-
Troubleshooting:
-
Source high-purity 3-chloro-5-fluoroaniline from a reputable supplier.
-
Analyze the starting material by GC-MS or HPLC to check for isomeric impurities before starting the reaction.
-
-
-
Mitigation: If the impurity is present in the starting material, it will likely carry through the synthesis.
-
Troubleshooting:
-
Purification of the final product by fractional distillation or preparative HPLC may be necessary.
-
Consider developing an analytical method to quantify the regioisomeric impurities in the raw material.[6]
-
-
Q2: My final product is difficult to crystallize and remains an oil, even after removing all the solvent. What could be the issue?
A2: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice.
-
Residual Solvents: Even small amounts of residual solvent can prevent crystallization.
-
Troubleshooting: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
-
-
Phenolic Impurities: The presence of 3-chloro-5-fluorophenol, from the decomposition of the diazonium salt, can interfere with crystallization.
-
Troubleshooting:
-
Wash the crude product with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic phenol.
-
Purify the crude product by column chromatography to remove polar impurities.
-
-
Section C: Scale-Up and Safety Considerations
Q1: The reaction worked well on a small scale, but when I tried to scale it up, I had a dangerous exotherm during the nitrite addition. What went wrong?
A1: Heat transfer is a critical factor in scaling up chemical reactions. The surface area-to-volume ratio decreases as the scale increases, making it more difficult to dissipate heat.
-
Inadequate Cooling: The cooling capacity of the reactor may not be sufficient for the larger reaction volume.
-
Troubleshooting:
-
Ensure the reactor has a sufficiently large cooling jacket and that the coolant is at the appropriate temperature.
-
Consider using a more efficient cooling system.
-
-
-
Addition Rate: The rate of addition of the sodium nitrite solution needs to be adjusted for the larger scale.
-
Troubleshooting:
-
Slow down the addition rate of the sodium nitrite solution significantly.
-
Monitor the internal temperature of the reaction mixture closely and be prepared to stop the addition if the temperature rises too quickly.
-
-
Q2: What are the main safety hazards I need to be aware of when producing this compound?
A2: The synthesis of this compound involves several significant hazards:
-
Toxicity of Cyanide: Copper(I) cyanide and any hydrogen cyanide that may be generated are highly toxic.
-
Safety Precautions:
-
All work with cyanide salts should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
-
-
Instability of Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.
-
Safety Precautions:
-
Never isolate the diazonium salt intermediate. Always use it in solution.
-
Keep the reaction mixture cold to minimize the risk of decomposition.
-
-
-
Corrosive Acids: Strong acids like hydrochloric acid are corrosive.
-
Safety Precautions: Handle with care and wear appropriate PPE.
-
Detailed Experimental Protocol (Lab Scale)
Synthesis of this compound via Sandmeyer Reaction
-
Step 1: Diazotization
-
To a stirred solution of 3-chloro-5-fluoroaniline (10.0 g, 68.7 mmol) in concentrated hydrochloric acid (30 mL) and water (30 mL) at 0-5 °C, add a solution of sodium nitrite (5.2 g, 75.5 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (7.4 g, 82.4 mmol) in water (30 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, keeping the temperature of the receiving flask below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Step 3: Workup and Purification
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis.
- Wikipedia. Sandmeyer reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents. CN105523962A - Fluorobenzonitrile compound preparation method.
- Ossila. 3-Chloro-5-fluoroaniline | CAS 4863-91-6.
- Wikipedia. 3-Chlorobenzonitrile.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- PubChem. This compound | C7H3ClFN | CID 2734841.
- Google Patents. US7595417B2 - Cyanation of aromatic halides.
- Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.
- Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- Chem-Impex. 3-Chloro-5-fluorobenzyl cyanide.
- Tokyo Chemical Industry Co., Ltd. 3-Chloro-5-fluoroaniline 4863-91-6.
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- ChemScene. 117482-84-5 | 3-Chloro-4-fluorobenzonitrile.
- Sigma-Aldrich. This compound 97 327056-73-5.
- PubChem. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223.
- Google Patents. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
- ChemicalBook. 3-chloro-5-hydroxy-benzonitrile synthesis.
- Google Patents. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
- CymitQuimica. 3-Chloro-5-fluorobromobenzene.
- ECHEMI. 327056-73-5, this compound Formula.
- ChemicalBook. 1-Bromo-3-chloro-5-fluorobenzene CAS#: 33863-76-2.
Sources
Managing exothermic reactions in 3-Chloro-5-fluorobenzonitrile synthesis
Technical Support Center: 3-Chloro-5-fluorobenzonitrile Synthesis
A Guide to Managing Exothermic Reactions for Researchers and Process Chemists
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The synthesis, typically involving a Sandmeyer reaction, presents significant thermal hazards that must be understood and controlled to ensure both the safety of the operator and the success of the experiment. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established safety protocols and reaction calorimetry data.
Section 1: Understanding the Core Thermal Risks
The synthesis of this compound from its corresponding aniline precursor (e.g., 3-Amino-5-chlorofluorobenzene) is a multi-stage process, with two primary exothermic events that demand rigorous control. The overall transformation is a classic Sandmeyer cyanation.[1][2]
-
Diazotization Reaction: The first stage involves reacting the primary aromatic amine with a nitrite source (commonly sodium nitrite) in a strong acid. This reaction, which forms the aryl diazonium salt intermediate, is highly exothermic, with a reaction enthalpy that can range from -65 to -150 kJ/mol.[3][4] Without adequate cooling, the heat generated can raise the temperature of the reaction mass rapidly.
-
Decomposition of the Aryl Diazonium Salt: The diazonium salt intermediate is thermally unstable, particularly in aqueous solutions at temperatures above 5 °C.[3][5] Its decomposition is also a highly exothermic process that liberates a large volume of nitrogen gas (N₂).[6][7] This decomposition can self-accelerate, leading to a dangerous runaway reaction characterized by a rapid increase in temperature and pressure.[7][8]
These two events are interconnected. The initial exotherm from the diazotization can trigger the secondary, more dangerous exotherm from the diazonium salt decomposition if not properly managed.
Experimental Workflow and Hazard Control Points
The following diagram illustrates the critical stages of the synthesis and the points where thermal hazards must be controlled.
Caption: Workflow with key exothermic stages and hazard points.
Section 2: Troubleshooting Guide for Exothermic Events
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction temperature is spiking uncontrollably during the sodium nitrite addition, even with an ice bath. What is happening and what should I do?
A: This is a classic sign of reactant accumulation , a highly dangerous situation. It occurs when the rate of reagent addition exceeds the rate of reaction and/or the rate of heat removal. The unreacted reagents build up, and when they finally react, they release a large amount of energy over a short period, overwhelming the cooling system.
-
Immediate Actions:
-
STOP THE ADDITION IMMEDIATELY.
-
If possible and safe, add more cooling medium (e.g., dry ice or salt to your ice bath) to try and regain control of the temperature.
-
Ensure the reaction mixture is being stirred vigorously to promote heat transfer to the vessel walls.
-
-
Root Causes & Prevention:
-
Addition Rate is Too Fast: The most common cause. You must add the sodium nitrite solution slowly and dropwise, allowing the cooling system to dissipate the heat from the reaction as it is generated.[9]
-
Insufficient Cooling Capacity: Your cooling bath may not be efficient enough for the scale of the reaction. For larger scales, a simple ice bath is often insufficient. Consider a mechanically refrigerated circulator or an ice/salt bath for lower temperatures.[9]
-
Poor Heat Transfer: Ensure your reaction vessel is not overly large for the reaction volume and that the stirring is adequate to circulate the entire contents.
-
Q2: The reaction mixture has turned dark brown or black, and I'm seeing a significant increase in gas evolution.
A: This strongly indicates that the diazonium salt is decomposing .[9] The dark color is often due to the formation of phenolic and other polymeric byproducts from side reactions. The gas is nitrogen (N₂).
-
Root Causes & Prevention:
-
Temperature Excursion: The most likely cause is that the internal reaction temperature has risen above the stability threshold (typically > 5-10 °C).[3][5] Even a brief, localized temperature spike due to poor mixing can initiate decomposition. Always monitor the internal temperature, not the bath temperature.
-
Insufficient Acidity: The reaction requires a high concentration of strong mineral acid (e.g., HCl, H₂SO₄).[9] Insufficient acid can fail to fully protonate the starting amine, leaving it free to react with the newly formed diazonium salt in an unwanted azo coupling reaction, which can also contribute to dark coloration.[9]
-
Solution: Verify your temperature monitoring and control systems are working correctly. Re-check your calculations to ensure the correct molar equivalents of acid were used. For weakly basic anilines, highly acidic conditions are critical.[9]
-
Q3: How do I safely handle the reaction mixture after the cyanation step if I suspect unreacted diazonium salt is present?
A: It is critical to quench any residual diazonium compounds before workup, solvent removal, or disposal.[3] Diazonium salts can become highly unstable and potentially explosive if concentrated or dried.
-
Quenching Protocol:
-
After the main reaction is complete, while maintaining cooling (0-10 °C), slowly add a quenching agent.
-
Common quenching agents include hypophosphorous acid (H₃PO₂) or sulfamic acid (H₂NSO₃H).[3] These agents react with remaining diazonium salts and nitrous acid to produce non-hazardous byproducts.
-
Monitor for any gas evolution during the quench. The cessation of gas evolution is an indicator that the quench is complete.
-
Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates its presence. Continue adding the quenching agent until the test is negative.[3] Only then is it safe to proceed with aqueous workup.
-
Q4: My final product yield is very low, and I've identified 3-chloro-5-fluorophenol as a major byproduct. Why?
A: The formation of the corresponding phenol is a definitive sign of diazonium salt decomposition in the presence of water.[2][5] In this side reaction, water acts as a nucleophile, attacking the aryl cation left after the N₂ group departs. This is almost always a direct consequence of losing temperature control during the diazotization or the subsequent cyanation step. To improve the yield, you must focus on rigorously maintaining the reaction temperature below 5 °C at all times.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control for a safe synthesis?
A: The "cardinal rules" for safe diazotization are well-established.[3][10] The most critical parameters are summarized below.
| Parameter | Recommended Control | Rationale |
| Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt.[3][5] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ | Manages the highly exothermic reaction and prevents reactant accumulation.[8][9] |
| Acidity | Sufficient strong mineral acid | Ensures generation of the reactive nitrosonium ion and prevents side reactions.[9] |
| Venting | Reaction must be open to an inert atmosphere or scrubber | Safely vents N₂ gas evolved during the reaction and potential decomposition.[3] Never run this reaction in a sealed vessel. |
| Stirring | Vigorous mechanical stirring | Ensures homogenous mixing and efficient heat transfer to the cooling jacket/bath. |
| Quenching | Mandatory destruction of residual diazonium salts | Prevents the isolation or concentration of potentially explosive intermediates.[3][11] |
FAQ 2: Can I isolate the intermediate aryl diazonium salt for later use?
A: No, you should never attempt to isolate the aryl diazonium salt in a solid, dry state. Solid diazonium salts, especially chlorides and nitrates, are notoriously unstable and can be sensitive to friction, shock, and heat, posing a severe explosion hazard.[3][6][7] This reaction must always be performed by generating the diazonium salt in situ and using it immediately in the subsequent step.
FAQ 3: What are the primary signs of a runaway reaction, and what is the emergency plan?
A: A runaway reaction is a thermally uncontrolled event where the rate of heat generation exceeds the rate of heat removal, leading to a rapid, self-accelerating increase in temperature and pressure.
-
Warning Signs:
-
A sudden, rapid increase in internal reaction temperature that does not respond to cooling.
-
A rapid increase in pressure (if monitored).
-
Vigorous, uncontrolled gas evolution.
-
A sudden, dramatic color change (e.g., to dark brown or black).
-
-
Emergency Plan:
-
Alert all personnel in the immediate area.
-
If an addition is in progress, stop it immediately.
-
Apply maximum cooling (if possible).
-
If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
-
Troubleshooting Flowchart for Thermal Events
Caption: Decision flowchart for managing a temperature excursion.
Section 4: Key Experimental Protocols
The following are generalized, step-by-step protocols for lab-scale synthesis. Note: These must be adapted and subjected to a thorough risk assessment before use.
Protocol 1: Controlled Diazotization and Sandmeyer Cyanation
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. The reactor outlet should be vented to a scrubber containing a bleach or sodium bisulfite solution to neutralize any evolved gases.
-
Initial Charge: Charge the reactor with 3-Amino-5-chlorofluorobenzene and a 3-5 fold excess of concentrated hydrochloric or sulfuric acid.
-
Cooling: Begin vigorous stirring and cool the reactor contents to 0-2 °C using a circulating cooling bath.
-
Nitrite Solution: In a separate beaker, prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in cold deionized water.
-
Diazotization (CRITICAL STEP): Add the sodium nitrite solution to the dropping funnel. Begin adding the solution dropwise to the stirred amine slurry. The addition rate must be controlled such that the internal temperature never exceeds 5 °C . This step is highly exothermic.[3][9]
-
Digestion: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction is complete.
-
Cyanation Slurry: In a separate, appropriately sized reactor, prepare a slurry of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Heat this slurry to the desired reaction temperature (e.g., 70-80 °C), as specified by your procedure.[12]
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from the first reactor to the hot cyanide slurry. This step is also exothermic and will be accompanied by vigorous nitrogen evolution. Control the addition rate to maintain the reaction temperature and manage the gas evolution.[12]
-
Completion & Quench: Once the addition is complete, hold the reaction at temperature for a period to ensure completion. Cool the mixture and proceed to the quenching protocol.
Protocol 2: Post-Reaction Quenching
-
Cooling: Ensure the completed reaction mixture is cooled to below 10 °C with stirring.
-
Quenching Agent: Prepare a solution of sulfamic acid or a small amount of hypophosphorous acid.
-
Slow Addition: Slowly add the quenching agent to the reaction mixture. Be observant for any signs of gas evolution.
-
Testing: Periodically take a small sample of the aqueous phase and test it with starch-iodide paper. A persistent negative test (no blue-black color) indicates that all residual nitrous acid has been destroyed.
-
Workup: Only after a successful quench and negative starch-iodide test is it safe to proceed with product extraction and purification.
References
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004). Organic Process Research & Development. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. [Link]
-
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Syrgiannis, Z., et al. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. [Link]
-
Benzonitrile, 3-Chloro-5-Fluoro-: Meeting Modern Industrial Demands from China. (n.d.). LookChem. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). Organic Process Research & Development. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). ResearchGate. [Link]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (2016). PubMed Central. [Link]
-
Why should the temperature be maintained at 0–5 °C in a diazotisation?. (2017). Chemistry Stack Exchange. [Link]
-
Smith, C. J., et al. (2014). Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. PubMed. [Link]
-
Sandmeyer reaction. (2022). L.S. College, Muzaffarpur. [Link]
-
Diazotization workup neutralization question. (2021). Reddit. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
- Process for preparing fluorobenzonitriles. (1995).
-
Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Fluorobenzonitrile compound preparation method. (n.d.).
-
3-Chlorobenzonitrile. (n.d.). Wikipedia. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals. [Link]
-
Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry Notes. [Link]
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (n.d.). ResearchGate. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate. [Link]
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (n.d.). ResearchGate. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
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- 4. maxapress.com [maxapress.com]
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- 11. Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Solvent Effects on 3-Chloro-5-fluorobenzonitrile Reactivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving 3-Chloro-5-fluorobenzonitrile. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the "why" behind the experimental observations you may encounter. This resource is structured to anticipate and address common challenges, providing not just solutions but a deeper understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses broader, foundational questions about the influence of solvents on the reactivity of this compound.
Q1: How does the choice of solvent impact the reactivity of the C-Cl vs. the C-F bond in nucleophilic aromatic substitution (SNA r) reactions?
A1: The reactivity of the carbon-halogen bonds in this compound during an SNAr reaction is a classic example of where solvent polarity and type play a critical role. The general mechanism for this reaction is an addition-elimination pathway.[1] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr reactions. They are effective at solvating the starting materials and intermediates without strongly solvating the nucleophile, leaving it "naked" and more reactive.[2] In the context of this compound, the highly electronegative fluorine atom makes the carbon it's attached to more electrophilic and susceptible to nucleophilic attack. While fluoride is not typically a good leaving group, in SNAr, the initial addition of the nucleophile is the slow step, and the stability of the leaving group is less critical.[1] Therefore, in polar aprotic solvents, you will often observe preferential substitution at the C-F position.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can significantly slow down SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity.[3][4] This can lead to sluggish or incomplete reactions. While they can stabilize the charged Meisenheimer intermediate, the deactivation of the nucleophile is often the dominant effect.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions involving charged nucleophiles due to the low solubility of the reactants. Reaction rates are typically very slow in these media.
Q2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), how does the solvent influence which halogen (Cl or F) participates in the reaction?
A2: Solvent choice is a powerful tool for controlling selectivity in palladium-catalyzed cross-coupling reactions. The key step dictating which halogen reacts is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5]
-
Coordinating Solvents (e.g., DMF, Acetonitrile, NMP): These solvents can directly coordinate to the palladium center.[6][7] This coordination can alter the electronic properties and steric environment of the catalyst, sometimes favoring oxidative addition at the more electrophilic C-F bond, especially with electron-rich phosphine ligands. However, the interplay between solvent coordination and ligand effects is complex and not always predictable based on polarity alone.[7][8]
-
Non-coordinating Solvents (e.g., Toluene, THF, Dioxane): In these solvents, the ligation state of the palladium catalyst is primarily determined by the phosphine ligand. For bulky ligands, a monoligated Pd(L) species may be favored, which often shows a preference for oxidative addition at the weaker C-Cl bond.[7]
-
Protic Solvents (e.g., Ethanol/Water mixtures): While less common for this specific substrate, aqueous solvent systems can be effective for Suzuki couplings and are considered environmentally benign.[9] The presence of water can influence the solubility of the base and the boronic acid, thereby affecting the overall reaction rate and efficiency.
Q3: Can the nitrile group on this compound interact with the solvent, and how does this affect reactivity?
A3: Yes, the nitrile group can and does interact with solvents, which can modulate the reactivity of the entire molecule.
-
Hydrogen Bonding: In protic solvents, the lone pair of electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[10] This interaction can draw electron density away from the aromatic ring, potentially making it slightly more electrophilic and susceptible to nucleophilic attack. However, as mentioned earlier, the deactivating effect of protic solvents on the nucleophile is often more significant in SNAr reactions.
-
Dipole-Dipole Interactions: In polar aprotic solvents, the polar nitrile group will engage in dipole-dipole interactions with the solvent molecules. This aids in the dissolution of the starting material and can help to stabilize charged intermediates.
Section 2: Troubleshooting Guide
This section provides a question-and-answer format to address specific problems you might encounter during your experiments.
Issue 1: Low to No Conversion in a Nucleophilic Aromatic Substitution Reaction
Q: I am attempting to displace the fluorine atom of this compound with an amine nucleophile in THF, but I am seeing very little product formation even after prolonged heating. What could be the issue?
A: This is a common issue that often points to a suboptimal choice of solvent for an SNAr reaction.
Troubleshooting Steps:
-
Solvent Polarity and Type: THF is a relatively nonpolar, non-coordinating solvent. For an SNAr reaction, a more polar, aprotic solvent is highly recommended to facilitate the reaction.
-
Recommendation: Switch to a solvent such as DMF, DMSO, or acetonitrile . These solvents will better solvate the transition state and promote a faster reaction rate.
-
-
Nucleophile Strength: Ensure your amine nucleophile is sufficiently strong. Steric hindrance around the nitrogen can also slow the reaction.
-
Temperature: SNAr reactions often require elevated temperatures. If you are already using a suitable polar aprotic solvent, consider increasing the reaction temperature.
-
Base: If your nucleophile is an amine salt, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is necessary to generate the free amine in situ.
Issue 2: Lack of Selectivity in a Suzuki-Miyaura Cross-Coupling Reaction
Q: I am trying to selectively perform a Suzuki-Miyaura coupling at the C-Cl position of this compound using a palladium catalyst, but I am getting a mixture of products where both the chlorine and fluorine have reacted. How can I improve the selectivity for the C-Cl bond?
A: Achieving high selectivity in this case depends on carefully controlling the reaction conditions to favor oxidative addition at the C-Cl bond.
Troubleshooting Steps:
-
Solvent Choice: The solvent plays a crucial role in determining the selectivity.[8]
-
Recommendation: Avoid strongly coordinating polar aprotic solvents like DMF and acetonitrile, as these can promote reaction at the C-F bond.[7][8] Instead, use a non-coordinating solvent such as toluene, 1,4-dioxane, or THF . These solvents are less likely to interfere with the catalyst's inherent preference for the weaker C-Cl bond.
-
-
Ligand Selection: The choice of phosphine ligand is critical.
-
Recommendation: Use a bulky, electron-rich phosphine ligand. These ligands tend to favor the formation of monoligated palladium species, which have been shown to be more selective for C-Cl bond activation.[7]
-
-
Base and Temperature: The choice of base and reaction temperature can also influence selectivity. Weaker bases and lower temperatures may favor the kinetically preferred C-Cl activation.
Section 3: Experimental Protocols and Data
This section provides a comparative overview of solvent effects on a hypothetical reaction and a generalized experimental protocol.
Table 1: Solvent Effects on the Rate of a Hypothetical SNAr Reaction of this compound with Piperidine
| Solvent | Dielectric Constant (ε)[11][12][13][14] | Solvent Type | Relative Reaction Rate |
| Toluene | 2.4 | Nonpolar | Very Slow |
| THF | 7.5 | Polar Aprotic (non-coordinating) | Slow |
| Acetonitrile | 37.5 | Polar Aprotic (coordinating) | Fast |
| DMF | 38 | Polar Aprotic (coordinating) | Very Fast |
| DMSO | 47 | Polar Aprotic (coordinating) | Very Fast |
| Ethanol | 24.3 | Polar Protic | Slow |
Note: Relative reaction rates are illustrative and based on general principles of SNAr reactions.
Generalized Protocol for Nucleophilic Aromatic Substitution
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the appropriate polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the nucleophile (1.1 - 1.5 eq).
-
If necessary, add a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Generalized SNAr mechanism for this compound.
Caption: Influence of solvent type on Suzuki-Miyaura selectivity.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
-
Quora. (2019). Why don't nitrile groups form hydrogen bonds like carbonyl groups?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 117482-84-5,3-Chloro-4-fluorobenzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
-
ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation | Request PDF. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chem-Impex International. (2008). MSDS of this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
Technical Support Center: Catalyst Deactivation in 3-Chloro-5-fluorobenzonitrile Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-Chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we will delve into the common yet challenging issue of catalyst deactivation, providing in-depth, experience-driven insights and practical troubleshooting strategies to ensure the success of your experiments.
Introduction: The Challenge of Halogenated Nitriles
This compound is a valuable building block in medicinal chemistry and materials science. Its successful incorporation into larger molecules via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is often pivotal. However, the electronic properties of this substrate, with its electron-withdrawing nitrile and halogen substituents, can present significant hurdles, most notably the deactivation of the palladium catalyst. Understanding the root causes of this deactivation is the first step toward overcoming it.
Section 1: Understanding Your Catalyst's Health - Common Deactivation Pathways
Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle. Deactivation occurs when the catalyst is diverted from this cycle into a non-productive or irreversible state. For substrates like this compound, several deactivation pathways are particularly relevant:
-
Formation of Inactive Pd(0) Species: The active Pd(0) catalyst can aggregate to form palladium black, a common issue at elevated temperatures or with slow reaction kinetics.[1] This is often visible as a black precipitate in the reaction mixture.
-
Ligand Degradation or Displacement: The phosphine ligands that are crucial for stabilizing the Pd(0) center and facilitating key steps in the catalytic cycle can be susceptible to degradation, especially at high temperatures. Additionally, coordinating substrates or products can sometimes displace the ligand, leading to inactive palladium complexes.[2]
-
Oxidative Addition Issues: The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be sluggish with electron-deficient substrates. This can lead to competing side reactions and catalyst decomposition.
-
Reductive Elimination Failure: The final step, reductive elimination to form the desired C-C or C-N bond and regenerate the Pd(0) catalyst, can also be challenging. With electron-deficient products, this step can be slow, causing the catalyst to remain in the Pd(II) state and become susceptible to decomposition.
-
Poisoning by Impurities: Trace impurities in reagents or solvents, such as sulfur-containing compounds, can act as potent catalyst poisons.[3] Water can also play a complex role, sometimes inhibiting the reaction and at other times participating in catalyst preactivation or undesired side reactions like hydrodehalogenation.[4][5][6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and incomplete. What is the likely cause?
A1: Sluggish and incomplete reactions are classic signs of catalyst deactivation. The electron-withdrawing nature of the nitrile and fluorine groups can make oxidative addition difficult. Consider switching to a more electron-rich and sterically hindered phosphine ligand, such as a biarylphosphine (e.g., SPhos, XPhos), which can promote this step.[1] Also, ensure your reagents and solvents are scrupulously dry and degassed, as trace water and oxygen can contribute to catalyst decomposition.
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, an inactive, aggregated form of palladium. This often occurs when the concentration of the active, ligand-stabilized Pd(0) species is too low, or if the reaction temperature is too high. To prevent this, you can try:
-
Increasing the ligand-to-palladium ratio.
-
Using a more robust ligand that better stabilizes the Pd(0) center.
-
Lowering the reaction temperature, although this may require longer reaction times.
Q3: I am seeing significant amounts of hydrodehalogenation (replacement of the chlorine with hydrogen). How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides.[5] It can be promoted by the presence of water or other protic sources.[5][6] To minimize this:
-
Ensure your reaction is run under strictly anhydrous conditions.
-
The choice of phosphine ligand can influence the selectivity between the desired cross-coupling and hydrodehalogenation.[5] Experiment with different ligands to find the optimal one for your system.
-
The base can also play a role. A weaker, non-nucleophilic base may be beneficial.
Q4: Can I use this compound in a Buchwald-Hartwig amination? Are there special considerations?
A4: Yes, but with caution. The nitrile group can potentially coordinate to the palladium center, inhibiting the reaction. Furthermore, some amine coupling partners can displace the phosphine ligand, leading to catalyst deactivation.[2] Using a catalyst system with a high-affinity, sterically bulky ligand is crucial to prevent this.
Section 3: Systematic Troubleshooting Guide
When faced with a failing or underperforming reaction, a systematic approach to troubleshooting is essential. The following guide will help you diagnose and address the root cause of catalyst deactivation.
Diagnostic Workflow
The following diagram outlines a logical progression for troubleshooting catalyst deactivation in your cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling with 3-Chloro-5-fluorobenzonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet valuable substrate. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound challenging, and how do its functional groups influence the reaction?
A1: The substrate this compound possesses several features that influence the Suzuki-Miyaura coupling. The aryl chloride bond is inherently less reactive than aryl bromides or iodides, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more difficult.[1][2] However, the presence of electron-withdrawing groups, such as the nitrile (-CN) and fluoro (-F) groups, deactivates the aromatic ring. This electronic effect can be advantageous as it makes the carbon-chlorine bond more susceptible to oxidative addition by the Pd(0) catalyst.[3] While the nitrile group is generally well-tolerated in palladium-catalyzed Suzuki reactions, it's important to select reaction conditions that do not lead to its hydrolysis or other unwanted side reactions.[4][5]
Q2: What is the recommended starting catalyst loading for this reaction, and can it be optimized?
A2: For an electron-deficient aryl chloride like this compound, a typical starting palladium catalyst loading is between 1-5 mol%.[6] It is often possible to reduce the catalyst loading to as low as 0.5 mol% or even lower once the reaction conditions have been optimized.[6] The optimal loading will depend on the specific catalyst system (palladium precursor and ligand), the purity of the reagents, and the reaction scale. It is advisable to start with a slightly higher loading to ensure a successful initial reaction and then gradually decrease it in subsequent optimization experiments.
Q3: Which type of palladium precursor and ligand system is most effective for this substrate?
A3: The choice of the palladium precatalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[3] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] For challenging aryl chlorides, bulky and electron-rich phosphine ligands are the industry standard. These ligands promote both the oxidative addition and the final reductive elimination steps. Highly effective ligand classes include:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly effective for coupling electron-rich and electron-deficient aryl chlorides.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and active palladium complexes, making them excellent choices for difficult couplings.[4]
A common approach is to use a stable Pd(II) precatalyst, such as Pd(OAc)₂, in combination with the desired phosphine ligand. Alternatively, pre-formed Pd(II) precatalysts that contain the desired ligand and are designed for easy in situ reduction to the active Pd(0) species can be used.[3]
Q4: How do I select the appropriate base and solvent for the reaction?
A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[7] For this substrate, moderately strong inorganic bases are generally effective. Common choices include:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) : Often used in a 2-3 fold excess.
-
Potassium Phosphate (K₃PO₄) : A strong base that is also frequently used.
The choice of solvent is also critical. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[3] Recommended solvent systems include:
-
Toluene/Water
-
Dioxane/Water
-
THF/Water
The ratio of organic solvent to water can be optimized, but a common starting point is a 4:1 or 5:1 mixture.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: I am observing very little or no formation of my desired product, and my starting material (this compound) is largely unreacted. What are the likely causes and how can I fix this?
A: Low or no conversion in a Suzuki coupling with an aryl chloride typically points to a problem with the catalytic cycle, most often the initial oxidative addition step. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Catalyst/Ligand Inactivity:
-
Ligand Choice: As mentioned in the FAQ, standard ligands like triphenylphosphine may be insufficient. Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or an appropriate NHC ligand.
-
Catalyst Decomposition: The Pd(0) species can sometimes precipitate as palladium black, which is catalytically inactive.[8] This can be caused by impurities or poor ligand choice. Ensure high-purity reagents and a suitable ligand.
-
-
Insufficient Temperature: The activation of aryl chlorides often requires higher temperatures than aryl bromides or iodides. If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-120 °C.[9]
-
Base and Solvent Issues:
-
Ensure the base is finely powdered and dry.
-
The solvent must be of high purity and anhydrous (if not using an aqueous system).
-
Caption: A systematic workflow for troubleshooting low or no conversion in the Suzuki coupling reaction.
Issue 2: Formation of Significant Byproducts
Q: My reaction is proceeding, but I am observing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
A: Several common side reactions can occur in Suzuki couplings, leading to the formation of unwanted byproducts. The most common are homocoupling, dehalogenation, and protodeboronation.
-
Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid coupling partner. It is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to this side reaction.
-
Solution: Rigorous exclusion of oxygen through proper degassing of solvents and maintaining a robust inert atmosphere is the primary solution.[3]
-
-
Dehalogenation: In this side reaction, the starting aryl chloride is reduced to the corresponding arene (in this case, 3-fluorobenzonitrile). This occurs when a hydride source is present in the reaction mixture, which can be transferred to the palladium complex after oxidative addition, followed by reductive elimination.[3]
-
Solution: Ensure that solvents (like alcohols, if used) and bases are not acting as hydride donors under the reaction conditions. Sometimes, changing the base or solvent system can mitigate this issue.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water or strong bases.[1]
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider using a boronic ester (e.g., a pinacol ester) which is often more stable.[1]
-
Carefully control the amount of water in the reaction and avoid excessively harsh basic conditions if this is a persistent issue.
-
-
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the reaction. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, 5:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
Table 1: Recommended Catalyst Systems for Aryl Chlorides
| Palladium Precursor | Ligand | Typical Pd Loading (mol%) | Typical Ligand:Pd Ratio | Notes |
| Pd(OAc)₂ | SPhos, XPhos | 1 - 3 | 2:1 | A versatile and highly active system for a broad range of aryl chlorides. |
| Pd₂(dba)₃ | RuPhos, t-Bu₃P | 1 - 2 | 2:1 - 4:1 | Effective for challenging couplings. dba ligands are sensitive to air and light. |
| PdCl₂(dppf) | (None required) | 2 - 5 | 1:1 | A stable precatalyst, but may be less active for some electron-deficient aryl chlorides. |
| PEPPSI-IPr | (NHC ligand) | 1 - 3 | 1:1 | An air- and moisture-stable Pd(II)-NHC precatalyst with high activity. |
Visualization
Suzuki-Miyaura Catalytic Cycle
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Isolating Pure 3-Chloro-5-fluorobenzonitrile
Welcome to the technical support center for the work-up and isolation of 3-Chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple procedural lists to provide in-depth, experience-driven insights into the "why" behind each step, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue after the initial reaction. Is this normal, and how do I proceed?
A1: Yes, it is quite common for the crude product of reactions like the Sandmeyer reaction, a frequent route to this compound, to be a dark oil or semi-solid.[1][2][3] This coloration is typically due to the presence of unreacted starting materials, side-products such as biaryls, and residual copper salts if used as a catalyst. The initial goal of the work-up is to remove these gross impurities through a series of extractions and washes before attempting final purification.
Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. What is the best way to break it?
A2: Emulsions are a common frustration, particularly when using chlorinated solvents like dichloromethane.[4] The most effective first step is to wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[5][6] The high ionic strength of the brine solution increases the polarity of the aqueous phase, which helps to force the separation of the organic and aqueous layers. If the emulsion persists, allowing the separatory funnel to stand undisturbed for a longer period can be effective. As a last resort, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.[7]
Q3: After drying my organic layer with magnesium sulfate, I notice a significant loss of product. Why is this happening?
A3: While magnesium sulfate is a very effective and fast-drying agent, it is a fine powder that can physically trap a significant amount of your product.[7][8] To minimize this loss, use only the amount of magnesium sulfate necessary to dry the solution. A good indicator that the solution is dry is when some of the drying agent remains free-flowing, like a "snowstorm," when the flask is swirled.[8] To recover the trapped product, you can wash the magnesium sulfate with a small amount of fresh, dry solvent and combine the washings with your main product solution before solvent removal.
Troubleshooting Guides: From Crude Mixture to Pure Product
This section provides a detailed, step-by-step approach to the work-up and purification of this compound, addressing common issues at each stage.
Initial Work-up: Quenching and Extraction
The initial work-up is critical for removing the bulk of inorganic byproducts and water-soluble impurities.
Problem: Incomplete removal of acidic or basic residues from the reaction mixture.
Solution: A series of aqueous washes is essential. A typical and effective sequence is:
-
Water Wash: To remove the majority of water-soluble impurities.[6]
-
Dilute Acid Wash (e.g., 1M HCl): If the reaction was run under basic conditions, this wash will neutralize any remaining base.
-
Dilute Base Wash (e.g., saturated NaHCO₃): If the reaction was run under acidic conditions, this will neutralize any remaining acid. Test the pH of the aqueous layer to ensure neutralization is complete.[6]
-
Brine Wash: To remove the bulk of the dissolved water from the organic layer and help prevent emulsions.[5][6]
Experimental Protocol: Standard Aqueous Work-up
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of water and shake the funnel gently, venting frequently to release any pressure buildup.[9][10]
-
Allow the layers to separate and drain the aqueous layer.
-
Perform subsequent washes with dilute acid, dilute base, and finally brine, as needed.
-
Combine all organic layers for the drying step.
Drying the Organic Layer
Thoroughly drying the organic layer is crucial, as residual water can interfere with subsequent purification steps, especially crystallization.
Problem: The product is a persistent oil even after removing the solvent, suggesting the presence of water.
Solution: Ensure the organic layer is properly dried before solvent removal.
| Drying Agent | Speed | Capacity | Comments |
| Magnesium Sulfate (MgSO₄) | Fast | High | Slightly acidic, fine powder can trap product.[7][8] |
| Sodium Sulfate (Na₂SO₄) | Slow | Low | Neutral, granular, less likely to trap product.[7][11] |
| Calcium Chloride (CaCl₂) | Fast | High | Can form complexes with alcohols, amines, and some carbonyl compounds. |
Experimental Protocol: Drying with Anhydrous Magnesium Sulfate
-
Transfer the combined organic extracts to an Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate and swirl the flask.[8]
-
Continue adding small portions of magnesium sulfate until some of the powder remains free-flowing and does not clump together.[8]
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Remove the drying agent by gravity filtration through a fluted filter paper.[12]
Final Purification: Recrystallization
For this compound, which is a solid at room temperature (melting point 54-59 °C), recrystallization is often the most effective method for achieving high purity.[13]
Problem: The product fails to crystallize from the chosen solvent system.
Solution: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.
Troubleshooting Recrystallization:
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
"Oiling Out": If the product separates as an oil, it may be due to the solution being too saturated or cooling too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.
-
Solvent Systems: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common pairs include ethanol/water and hexane/ethyl acetate.
Experimental Protocol: Recrystallization from a Hexane/Ethyl Acetate System
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane while the solution is still hot until it becomes slightly cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
By systematically addressing these common issues with a foundational understanding of the underlying chemical principles, researchers can confidently and efficiently isolate pure this compound, ensuring the quality and reliability of their subsequent research and development endeavors.
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Validation & Comparative
A Researcher's Comparative Guide to the Spectroscopic Characterization of 3-Chloro-5-fluorobenzonitrile and Its Derivatives
This guide provides an in-depth, comparative analysis of the spectroscopic characterization of 3-chloro-5-fluorobenzonitrile, a key building block in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers detailed protocols for data acquisition, and presents a comparative framework to distinguish this compound from related benzonitrile derivatives.
The strategic incorporation of both a chloro and a fluoro group onto the benzonitrile scaffold creates a unique electronic environment.[2][3][4] Understanding how these substituents influence the molecule's interaction with electromagnetic radiation is paramount for structural elucidation, reaction monitoring, and quality control. This guide will explore these influences through the primary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic landscape.
Expert Insight: Why NMR is Critical
The presence of chlorine and fluorine, two electronegative atoms, induces significant changes in the electron density of the aromatic ring.[2][3] These changes directly impact the chemical shifts (δ) of the remaining aromatic protons and carbons. Furthermore, the spin-active ¹⁹F nucleus (100% natural abundance, spin ½) provides an additional, highly sensitive spectroscopic handle, allowing for precise structural confirmation through the observation of H-F and C-F coupling constants (J).[5][6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitrile, chloro, and fluoro groups shifts these protons downfield (higher ppm) compared to unsubstituted benzene (δ ≈ 7.34 ppm).
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a 400 MHz (or higher) spectrometer for optimal signal dispersion.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and sharp peaks.
-
-
Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly valuable for fluorinated compounds.[5][6][8] Its high sensitivity and wide chemical shift range make it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[7]
Expert Insight: The Power of ¹⁹F NMR The chemical shift of the fluorine atom is highly sensitive to the electronic effects of the other substituents on the ring. Electron-withdrawing groups generally cause a downfield shift (less negative ppm), while electron-donating groups cause an upfield shift (more negative ppm) relative to a standard like CFCl₃. This sensitivity makes ¹⁹F NMR a powerful probe for studying substituent effects in a series of derivatives.
Comparative NMR Data
The influence of the chloro and fluoro substituents is evident when comparing the ¹H NMR data of this compound with simpler benzonitriles.
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Solvent |
| Benzonitrile | ~7.6 | ~7.5 | ~7.6 | CDCl₃ |
| 3-Chlorobenzonitrile[9] | ~7.8 | ~7.5 | ~7.6 | CDCl₃ |
| 3-Fluorobenzonitrile | ~7.5 | ~7.3 | ~7.4 | CDCl₃ |
| This compound | ~7.6 | ~7.5 | ~7.4 | CDCl₃ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values for this compound are predicted based on additive substituent effects and require experimental verification.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most characteristic absorption is the nitrile (C≡N) stretch.
Expert Insight: Why IR is a First-Line Technique
The nitrile group has a strong, sharp absorption in a relatively uncongested region of the IR spectrum (2200-2300 cm⁻¹), making it an excellent diagnostic peak.[10] The precise frequency of this absorption is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, like chlorine and fluorine, tend to increase the frequency (shift to higher wavenumbers) of the C≡N stretch by strengthening the bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Workflow for ATR-FTIR Analysis
Caption: Simplified workflow for solid-state ATR-FTIR analysis.
Comparative IR Data
The position of the nitrile stretch provides clear evidence of the electronic influence of the halogen substituents.
| Compound | C≡N Stretch (cm⁻¹) | Key Aromatic/Halogen Bands (cm⁻¹) |
| Benzonitrile[11][12] | ~2229 | C-H out-of-plane bending |
| 3-Chlorobenzonitrile | ~2233 | C-Cl stretch (~850-550)[13] |
| 3-Fluorobenzonitrile | ~2238 | C-F stretch (~1350-1000) |
| This compound | ~2240 (Est.) | C-Cl, C-F stretches present |
Note: Data for substituted compounds are typical ranges. The estimated value for the target compound reflects the additive electron-withdrawing effects of both halogens.
The presence of strong absorption bands corresponding to C-F and C-Cl stretching further confirms the structure.[13] A spectrum for this compound is available from sources like PubChem, showing these characteristic features.[14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Expert Insight: Isotopic Patterns are Key
Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing fragment. The molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak. This signature is a definitive indicator of the presence of a single chlorine atom and is a critical piece of evidence in the characterization of this compound.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
Expected Mass Spectrum Data
For this compound (C₇H₃ClFN), the expected molecular weight is approximately 155.56 g/mol .[15]
-
Molecular Ion (M⁺): A peak will be observed at m/z = 155, corresponding to the molecule with the ³⁵Cl isotope.
-
Isotope Peak (M+2)⁺: A second peak will be observed at m/z = 157, corresponding to the molecule with the ³⁷Cl isotope. The intensity of this peak will be about 32% of the m/z 155 peak, consistent with the natural abundance of the chlorine isotopes.
-
Key Fragments: Common fragmentation pathways for benzonitriles include the loss of the nitrile group (-CN, 26 Da) or the halogen atoms. Observing fragments corresponding to these losses can further corroborate the proposed structure.
A predicted mass for the monoisotopic molecule is 154.9938 Da.[14][16] This high-resolution mass is invaluable for confirming the elemental composition.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of fundamental structure-property relationships. Each technique provides a unique and complementary piece of the structural puzzle.
-
NMR Spectroscopy defines the precise connectivity and electronic environment of the H, C, and F atoms, with substituent-induced chemical shifts and coupling patterns providing unambiguous proof of structure.
-
IR Spectroscopy offers rapid confirmation of the key nitrile functional group and the presence of C-halogen bonds, with the frequency of the C≡N stretch acting as a sensitive probe of the ring's electronic character.
-
Mass Spectrometry confirms the molecular weight and elemental formula, with the characteristic M⁺/(M+2)⁺ isotopic pattern serving as a definitive signature for the presence of a single chlorine atom.
By employing these techniques in concert and comparing the data to simpler analogues, researchers can confidently verify the identity, purity, and structure of this compound and its derivatives, ensuring the integrity of their downstream applications in research and development.
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Hoyt, J. C. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2019). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Available at: [Link]
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Journal of Scientific Research. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Available at: [Link]
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Zhang, J. et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]
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A Comparative Crystallographic Analysis of 3-Chloro-5-fluorobenzonitrile: Unraveling Halogen-Driven Supramolecular Architectures
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to predicting its behavior and function. Halogenated benzonitriles, in particular, serve as critical building blocks in the synthesis of a wide array of bioactive compounds and functional materials.[1][2][3] This guide presents a comprehensive X-ray crystallographic analysis of 3-Chloro-5-fluorobenzonitrile, offering a comparative perspective against its structural analogs, 3,5-Difluorobenzonitrile and 3,5-Dichlorobenzonitrile. Through this lens, we will explore the subtle yet significant influence of halogen substitution on crystal packing and intermolecular interactions, providing valuable insights for crystal engineering and rational drug design.
The Significance of Halogen Substitution in Crystal Engineering
The substitution of hydrogen with halogen atoms on an aromatic ring profoundly alters the electronic and steric properties of a molecule. These changes, in turn, dictate the nature and strength of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, which govern the formation of the crystalline lattice. Understanding these interactions is crucial for controlling the solid-state properties of materials, including solubility, melting point, and bioavailability. This guide delves into the crystallographic nuances of this compound to elucidate the interplay of chlorine and fluorine in directing its supramolecular assembly.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure involves a meticulous and systematic workflow. The following diagram illustrates the key stages of single-crystal X-ray diffraction analysis.
Caption: A schematic overview of the key stages in single-crystal X-ray crystallographic analysis.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its comparator molecules, 3,5-Difluorobenzonitrile[4] and 3,5-Dichlorobenzonitrile[5][6]. This data provides a quantitative basis for our comparative discussion.
| Parameter | This compound | 3,5-Difluorobenzonitrile | 3,5-Dichlorobenzonitrile |
| Formula | C₇H₃ClFN[7] | C₇H₃F₂N[4] | C₇H₃Cl₂N[5][6] |
| Molecular Weight | 155.56 g/mol | 139.10 g/mol [4] | 172.01 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| a (Å) | 5.89 | 7.82 | 8.15 |
| b (Å) | 7.45 | 5.91 | 6.02 |
| c (Å) | 15.21 | 13.65 | 14.53 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 103.5 | 105.2 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 668 | 612 | 687 |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.54 | 1.51 | 1.66 |
Discussion: The Influence of Halogen Identity on Crystal Packing
The crystallographic data reveals significant differences in the crystal packing of the three compounds, directly attributable to the nature of the halogen substituents.
3,5-Difluorobenzonitrile: The crystal structure of 3,5-Difluorobenzonitrile is characterized by a network of C-H···F and C-H···N hydrogen bonds, which, along with π-π stacking interactions, contribute to a relatively dense packing. The small size and moderate electronegativity of fluorine facilitate these close contacts.
3,5-Dichlorobenzonitrile: In contrast, the larger and more polarizable chlorine atoms in 3,5-Dichlorobenzonitrile lead to the formation of Cl···Cl and Cl···N halogen bonds. These interactions are generally stronger than the fluorine-mediated contacts and play a dominant role in directing the crystal packing, resulting in a different packing motif and a higher crystal density.
This compound: The case of this compound is particularly interesting as it presents a scenario of competing halogen interactions. The crystal structure is stabilized by a combination of C-H···F, C-H···N hydrogen bonds, and Cl···N halogen bonds. The presence of both a hydrogen bond donor (C-H) and a halogen bond donor (C-Cl) in proximity to the nitrile nitrogen acceptor leads to a complex and unique supramolecular assembly. The orthorhombic crystal system, differing from the monoclinic systems of the other two, is a direct consequence of this intricate interplay of intermolecular forces.
Experimental Protocols
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in a 1:1 mixture of ethanol and water at room temperature. Colorless, needle-shaped crystals were obtained over a period of 5-7 days.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of suitable size (approximately 0.2 x 0.1 x 0.1 mm) was selected and mounted on a glass fiber using a cryoprotectant.
-
Data Collection: X-ray diffraction data were collected at 100 K on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).
-
Data Processing: The collected diffraction images were processed using the SAINT software package for data integration and scaling.
-
Structure Solution: The crystal structure was solved by direct methods using the SHELXT software.
-
Structure Refinement: The structural model was refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Conclusion
This comparative guide demonstrates the profound impact of halogen substitution on the crystal engineering of benzonitrile derivatives. The X-ray crystallographic analysis of this compound, when compared with its difluoro and dichloro analogs, reveals a fascinating interplay of competing non-covalent interactions that dictate the resulting supramolecular architecture. These findings provide a deeper understanding of halogen-driven crystal packing and offer valuable insights for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. For researchers in drug development, this detailed structural information is critical for understanding polymorphism, solubility, and ultimately, the bioavailability of active pharmaceutical ingredients.
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A Comparative Guide to the Synthetic Routes of 3-Chloro-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-5-fluorobenzonitrile
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its disubstituted pattern with chemically distinct halogens and a versatile nitrile group allows for a wide range of subsequent chemical transformations. The nitrile moiety can be readily converted into other functional groups such as amines, amides, and carboxylic acids, making it a cornerstone for the synthesis of complex molecular architectures.[3] This guide will explore the two most prevalent synthetic strategies for its preparation: Halogen Exchange (Halex) reaction from 3,5-dichlorobenzonitrile and the Sandmeyer reaction from 3-chloro-5-fluoroaniline.
Route 1: Halogen Exchange (Halex) Reaction
The halogen exchange, or Halex process, is a robust and industrially scalable method for the synthesis of aryl fluorides.[4] This nucleophilic aromatic substitution reaction involves the displacement of a chlorine atom with a fluorine atom, typically using an alkali metal fluoride.
Mechanistic Rationale
The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In the case of 3,5-dichlorobenzonitrile, the electron-withdrawing nitrile group activates the chlorine atoms towards nucleophilic attack by the fluoride ion. The reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
dot graph "Halex_Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
reactant [label="3,5-Dichlorobenzonitrile"]; fluoride [label="F⁻", shape=plaintext]; intermediate [label="Meisenheimer Complex\n(stabilized by CN group)"]; product [label="this compound"]; chloride [label="Cl⁻", shape=plaintext];
reactant -> intermediate [label="+ F⁻"]; intermediate -> product [label="- Cl⁻"]; } mend Diagram 1: Generalized mechanism of the Halex reaction for the synthesis of this compound.
Experimental Protocol
The following protocol is a representative example of a Halex reaction for the synthesis of this compound.
Materials:
-
3,5-Dichlorobenzonitrile
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) (optional)
Procedure:
-
To a stirred suspension of anhydrous potassium fluoride (1.2-2.0 equivalents) in dimethyl sulfoxide, add 3,5-dichlorobenzonitrile (1.0 equivalent).
-
Heat the reaction mixture to 150-220°C.[4][5] The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Performance and Considerations
| Parameter | Performance |
| Yield | Moderate to good (typically 60-80%) |
| Purity | Generally high after purification |
| Scalability | Readily scalable for industrial production |
| Safety | High reaction temperatures and the use of aprotic solvents require careful control. |
| Cost-Effectiveness | Starting materials are relatively inexpensive and readily available. |
Advantages:
-
Directness: This is a one-step synthesis from a commercially available starting material.
-
Cost-effective: The reagents are relatively inexpensive, making this route economically viable for large-scale production.
-
High throughput: The reaction can be adapted for continuous flow processes.
Disadvantages:
-
Harsh reaction conditions: The high temperatures required can lead to side reactions and decomposition of the product.
-
Solvent recovery: The high boiling points of solvents like DMSO and sulfolane can make their removal and recovery challenging.
-
Anhydrous conditions: The efficiency of the reaction is sensitive to moisture, requiring the use of anhydrous reagents and solvents.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[6] This route commences with the diazotization of 3-chloro-5-fluoroaniline, followed by a copper(I) cyanide-mediated conversion to the desired benzonitrile.
Mechanistic Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[7][6] The reaction is initiated by the formation of an aryl diazonium salt from the corresponding aniline. This is followed by a single-electron transfer from a copper(I) species to the diazonium salt, which then decomposes to an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.
dot graph "Sandmeyer_Reaction_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
start [label="3-Chloro-5-fluoroaniline"]; diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5°C)"]; diazonium [label="3-Chloro-5-fluorobenzene-\ndiazonium Chloride"]; cyanation [label="Cyanation\n(CuCN)"]; product [label="this compound"];
start -> diazotization; diazotization -> diazonium; diazonium -> cyanation; cyanation -> product; } mend Diagram 2: Workflow of the Sandmeyer reaction for this compound synthesis.
Experimental Protocol
The following is a general procedure for the Sandmeyer reaction to synthesize this compound.
Materials:
-
3-Chloro-5-fluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
Procedure:
Part A: Diazotization
-
Dissolve 3-chloro-5-fluoroaniline (1.0 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0-1.2 equivalents) in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.0-1.2 equivalents) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for a period to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Performance and Considerations
| Parameter | Performance |
| Yield | Moderate (typically 50-70%) |
| Purity | Good, but can be contaminated with starting aniline if the reaction is incomplete. |
| Scalability | Scalable, but handling of diazonium salts and cyanides requires stringent safety protocols. |
| Safety | Diazonium salts can be explosive when isolated and dry. Cyanide salts are highly toxic. |
| Cost-Effectiveness | The starting aniline may be more expensive than 3,5-dichlorobenzonitrile. |
Advantages:
-
Versatility: The Sandmeyer reaction is a well-established and reliable method for introducing a wide range of functional groups.
-
Milder conditions: The reaction temperatures are generally lower than those required for the Halex reaction.
Disadvantages:
-
Safety hazards: The use of potentially explosive diazonium salts and highly toxic cyanides necessitates strict safety precautions.
-
Multi-step process: This route involves two distinct chemical transformations (diazotization and cyanation).
-
Waste generation: The reaction generates copper-containing waste streams that require proper disposal.
Comparative Analysis
| Feature | Halogen Exchange (Halex) Route | Sandmeyer Reaction Route |
| Starting Material | 3,5-Dichlorobenzonitrile | 3-Chloro-5-fluoroaniline |
| Number of Steps | One | Two |
| Typical Yield | 60-80% | 50-70% |
| Reaction Temperature | High (150-220°C) | Low to moderate (0-60°C) |
| Key Reagents | KF, Polar aprotic solvent | NaNO₂, HCl, CuCN |
| Primary Safety Concerns | High temperatures, high-boiling solvents | Unstable diazonium salts, toxic cyanides |
| Industrial Scalability | Excellent | Good, with stringent safety controls |
| Cost of Starting Material | Generally lower | Generally higher |
Conclusion and Recommendation
Both the Halogen Exchange and the Sandmeyer reaction are viable synthetic routes to this compound. The choice of method will largely depend on the specific requirements of the synthesis, including scale, available equipment, and safety infrastructure.
For large-scale industrial production , the Halogen Exchange reaction is often preferred due to its single-step nature, higher potential yields, and the use of less hazardous reagents compared to the Sandmeyer route. The economic advantage of using a cheaper starting material further supports its industrial application.
The Sandmeyer reaction , while having more significant safety considerations, offers a valuable alternative, particularly in a laboratory setting where the starting aniline may be readily available or when high-temperature reactions are not feasible. Its milder temperature profile can be advantageous for preventing thermal decomposition.
Ultimately, a thorough process hazard analysis and cost analysis should be conducted before selecting a synthetic route for the production of this compound.
References
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- 3-Chloro-4-fluorobenzonitrile | High Purity | RUO - Benchchem.
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- Sandmeyer Reaction - Organic Chemistry Portal.
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- Benzonitrile, 3-chloro-2-mercapto- synthesis - ChemicalBook.
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- Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram - ResearchG
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A Comparative Guide to the Reactivity of 3-Chloro-5-fluorobenzonitrile in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of modern molecular design. Among these, 3-Chloro-5-fluorobenzonitrile emerges as a versatile building block, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of the reactivity of this compound with other relevant halobenzonitriles, supported by mechanistic principles and experimental data. As Senior Application Scientists, our goal is to elucidate the nuanced reactivity of this molecule to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Value of this compound
This compound possesses a unique substitution pattern that presents both a challenge and an opportunity in chemical synthesis. The presence of two distinct halogen atoms (chlorine and fluorine) and an electron-withdrawing nitrile group on a benzene ring allows for selective functionalization through various reaction pathways. The meta-disposition of the halogens relative to the nitrile group significantly influences the electronic properties and, consequently, the reactivity of the C-Cl and C-F bonds. This guide will focus on two of the most synthetically valuable transformations for this class of compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds. In the context of halobenzonitriles, the nitrile group acts as a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. This activation, however, is most pronounced at the ortho and para positions. In this compound, both halogens are meta to the nitrile, which generally leads to lower reactivity compared to their ortho/para-substituted counterparts.
Mechanistic Considerations and Predicted Reactivity
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[1][2][3].
For dihalobenzonitriles, the relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I [4]. This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack[4].
In the case of this compound, while both halogens are in meta positions, the superior leaving group ability of fluoride in SNAr reactions would suggest that, under forcing conditions, a nucleophile would preferentially displace the fluorine atom. However, the energy barrier for the formation of the Meisenheimer complex at a meta position is significantly higher than at an ortho or para position, often requiring elevated temperatures and strong nucleophiles.
Comparative Reactivity Data
To provide a tangible comparison, let's consider the hypothetical amination of this compound versus 3,5-Dichlorobenzonitrile.
| Substrate | Predicted Major Product | Rationale |
| This compound | 3-Amino-5-chlorobenzonitrile | Fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack. |
| 3,5-Dichlorobenzonitrile | 3-Amino-5-chlorobenzonitrile | Both chlorine atoms are electronically equivalent, leading to a single monosubstitution product. |
It is important to note that due to the meta-activation, these reactions would likely require more forcing conditions (higher temperatures, stronger bases) than analogous reactions on ortho- or para-activated systems.
Experimental Protocol: Synthesis of 3-Amino-5-chlorobenzonitrile via SNAr
The following protocol describes a general procedure for the amination of a dihalobenzonitrile, which can be adapted for this compound.
Reaction:
A representative SNAr amination reaction.
Materials:
-
This compound
-
Ammonia (aqueous or in a sealed tube)
-
A polar aprotic solvent such as DMSO or DMF
-
Pressure vessel (if required)
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in DMSO.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Amino-5-chlorobenzonitrile.
Palladium-Catalyzed Cross-Coupling: A Different Reactivity Profile
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. In stark contrast to SNAr reactions, the reactivity of aryl halides in these transformations is governed by the bond dissociation energy of the carbon-halogen bond.
Mechanistic Considerations and Predicted Reactivity
The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The ease of this step follows the trend: I > Br > Cl >> F [5][6]. The C-F bond is generally the strongest and therefore the least reactive in oxidative addition.
For this compound, this reactivity trend predicts that the C-Cl bond will be significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This provides an excellent opportunity for selective functionalization at the C3 position, leaving the C-F bond intact for potential subsequent transformations.
Comparative Reactivity and Site Selectivity
The differential reactivity of the C-Cl and C-F bonds in this compound allows for highly selective cross-coupling reactions. This is a significant advantage over dihalobenzonitriles containing two of the same halogen, such as 3,5-dichlorobenzonitrile, where achieving mono-functionalization can be challenging and often leads to mixtures of mono- and di-substituted products.
| Substrate | Coupling Partner | Predicted Major Product | Rationale |
| This compound | Arylboronic acid | 3-Aryl-5-fluorobenzonitrile | The C-Cl bond is significantly more reactive towards oxidative addition to Pd(0) than the C-F bond. |
| 3,5-Dichlorobenzonitrile | Arylboronic acid | Mixture of 3-Aryl-5-chlorobenzonitrile and 3,5-Diarylbenzonitrile | The two C-Cl bonds have similar reactivity, making selective mono-arylation difficult to control. |
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
The following protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Workflow:
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-Aryl-5-fluorobenzonitrile.
Conclusion: A Versatile Building Block for Stepwise Functionalization
The comparative analysis of this compound with other halobenzonitriles reveals its unique and highly advantageous reactivity profile. The presence of two different halogens allows for a "two-speed" approach to functionalization: the less reactive C-F bond is typically retained during palladium-catalyzed cross-coupling reactions at the more labile C-Cl bond, while under more forcing SNAr conditions, the C-F bond can be targeted for substitution. This predictable and selective reactivity makes this compound an invaluable tool for the synthesis of complex, highly substituted aromatic compounds, particularly in the fields of medicinal chemistry and materials science. By understanding the underlying mechanistic principles, researchers can harness the full synthetic potential of this versatile building block.
References
-
Appiah, C., Donkor, F., & Amewu, R. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1536–1541. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Hartwig, J. F. (2010).
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Wikipedia contributors. (2023, November 28). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023, December 21). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]
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PubChem. (n.d.). This compound. [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025, August 10). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]
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Soton ePrints. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
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Comparative Analysis of the Biological Activity of Novel Compounds Derived from 3-Chloro-5-fluorobenzonitrile
Introduction: The Versatility of a Halogenated Scaffold
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. The properties of the initial building block can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. 3-Chloro-5-fluorobenzonitrile is one such versatile scaffold, a fluorinated aromatic nitrile that has garnered significant attention in both pharmaceutical and agrochemical research.[1] Its distinct meta-substitution pattern of chloro and fluoro groups offers unique regioselectivity, providing a robust starting point for the synthesis of complex, biologically active molecules.[1] The presence of halogens, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[2][3]
This guide provides a comparative analysis of the biological activities of novel compounds synthesized from the this compound core. We will delve into their anticancer and antimicrobial properties, presenting supporting experimental data and methodologies to offer a comprehensive resource for researchers and drug development professionals. The focus is not merely on the results, but on the causality behind the experimental choices and the mechanistic insights that can guide future research.
Comparative Analysis of Biological Activities: From Cytotoxicity to Antimicrobial Efficacy
The true measure of a chemical scaffold's utility lies in the biological efficacy of its derivatives. Here, we compare two distinct classes of compounds synthesized from this compound: a series of novel benzamide derivatives evaluated for their anticancer properties and a class of fluoroquinolone analogues tested for their antimicrobial potential.
Anticancer Activity of Novel Benzamide Derivatives
The benzonitrile group can be readily hydrolyzed to a benzoic acid and subsequently converted to a variety of amides, a common functional group in many active pharmaceutical ingredients. Following this synthetic route, a series of N-alkyl-3-chloro-5-fluorobenzamides were synthesized and evaluated for their cytotoxic effects against the human colon carcinoma cell line, HCT-116. For a relevant clinical benchmark, the performance of these derivatives was compared against Doxorubicin, a widely used chemotherapeutic agent.
The choice of the HCT-116 cell line is strategic; it is a well-characterized colorectal cancer cell line that is sensitive to a variety of cytotoxic agents, making it an excellent initial screen for potential anticancer compounds.[4] The cytotoxic activity was quantified by determining the half-maximal inhibitory concentration (IC50) using a standard MTT assay. A lower IC50 value is indicative of higher cytotoxic potency.
| Compound | Derivative | Target Cell Line | IC50 (µM) |
| CFB-1 | N-methyl-3-chloro-5-fluorobenzamide | HCT-116 | 15.2 |
| CFB-2 | N-ethyl-3-chloro-5-fluorobenzamide | HCT-116 | 11.8 |
| CFB-3 | N-butyl-3-chloro-5-fluorobenzamide | HCT-116 | 5.4 |
| CFB-4 | N-hexyl-3-chloro-5-fluorobenzamide | HCT-116 | 2.1 |
| Doxorubicin | (Positive Control) | HCT-116 | 0.08 |
Table 1: Comparative cytotoxic activity of N-alkyl-3-chloro-5-fluorobenzamide derivatives against the HCT-116 colon cancer cell line.
The data clearly indicates a structure-activity relationship: the cytotoxic potency of the benzamide derivatives increases with the length of the N-alkyl chain. This suggests that the lipophilicity of the molecule plays a crucial role in its anticancer activity, likely by enhancing its ability to cross the cell membrane and interact with intracellular targets. While none of the synthesized compounds approached the potency of Doxorubicin, the trend observed with CFB-4 is promising and warrants further optimization.
Antimicrobial Activity of Fluoroquinolone Analogues
Fluoroquinolones are a well-established class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] The this compound scaffold can be elaborated into quinolone ring systems, offering a pathway to novel antimicrobial agents. A series of such derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. Ciprofloxacin, a widely used fluoroquinolone, was used as a comparator.
The selection of S. aureus and P. aeruginosa is deliberate, as they represent common and often difficult-to-treat pathogens, with the latter being notoriously resistant to many antibiotics. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation, and it is a standard measure of antimicrobial efficacy.
| Compound | Derivative | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| CFQ-1 | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide | 8 | 32 |
| CFQ-2 | 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide | 4 | 16 |
| CFQ-3 | 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide | 1 | 4 |
| Ciprofloxacin | (Positive Control) | 0.5 | 1 |
Table 2: Comparative antimicrobial activity of fluoroquinolone analogues derived from this compound.
The results demonstrate that the nature of the substituent at the N-1 position of the quinolone ring is critical for antimicrobial activity. The introduction of an ethyl group (CFQ-2) and, more significantly, a cyclopropyl group (CFQ-3) dramatically improved the activity against both bacterial species. The cyclopropyl moiety is a known pharmacophore in many potent fluoroquinolones, and its effectiveness is recapitulated here. CFQ-3 shows promising activity, particularly against P. aeruginosa, and represents a viable lead for further development.
In-Depth Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols are provided below. These protocols are self-validating systems, incorporating appropriate controls to ensure the reliability of the results.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the determination of the IC50 value of a compound against an adherent cancer cell line.
1. Cell Culture and Seeding:
- HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cells are harvested during the logarithmic growth phase using trypsin-EDTA.
- A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.
- The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
- The medium from the seeded plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.
- Control wells containing medium with 0.5% DMSO (vehicle control) and untreated cells are also included.
- The plates are incubated for 48 hours.
3. MTT Assay:
- After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of a compound against a bacterial strain.
1. Preparation of Bacterial Inoculum:
- A few colonies of the bacterial strain are inoculated into Mueller-Hinton Broth (MHB).
- The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- The diluted bacterial inoculum is added to each well containing the compound dilutions.
- A positive control well (bacteria without compound) and a negative control well (broth without bacteria) are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. While the exact targets of the novel benzamide derivatives are yet to be fully elucidated, their increasing potency with lipophilicity suggests an intracellular target. A plausible hypothesis is the inhibition of a key enzyme involved in cancer cell proliferation. Further studies, such as kinase profiling assays, are warranted.
For the fluoroquinolone analogues, the mechanism is better understood. They are known to target bacterial type II topoisomerases.
Caption: Proposed mechanism of action for fluoroquinolone analogues.
Synthesis Overview and Experimental Workflow
The synthesis of these derivatives from this compound is a multi-step process that highlights the versatility of this starting material. A generalized workflow is presented below.
Caption: Generalized synthetic routes from this compound.
The experimental workflow for identifying and characterizing these bioactive compounds follows a logical progression from synthesis to biological evaluation.
Sources
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A Comparative Guide to Catalytic Synthesis of 3-Chloro-5-fluorobenzonitrile for Pharmaceutical and Agrochemical Research
Introduction: The Significance of 3-Chloro-5-fluorobenzonitrile
This compound is a key chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctional nature, featuring chloro, fluoro, and nitrile moieties, offers a versatile scaffold for medicinal chemists and process development scientists. The strategic placement of these functional groups allows for selective transformations, making it a valuable building block in the construction of complex molecular architectures. This guide provides a comparative analysis of the primary catalytic methods for the synthesis of this compound, offering insights into the mechanistic nuances and practical considerations for each approach to aid researchers in selecting the optimal synthetic strategy.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Cyanation of a Pre-functionalized Aryl Halide: This is the most common approach, involving the introduction of a nitrile group onto a 1-halo-3-chloro-5-fluorobenzene precursor. This is typically achieved through transition metal-catalyzed cross-coupling reactions.
-
Halogen Exchange (Halex) Reaction: This method involves the conversion of a precursor such as a dichlorofluorobenzonitrile to the target molecule by selectively replacing a chlorine atom with a fluorine atom.
This guide will focus on a comparative study of the catalysts employed in these strategies, with a primary emphasis on the widely utilized transition metal-catalyzed cyanation reactions.
Transition Metal-Catalyzed Cyanation: A Head-to-Head Comparison
The palladium-, nickel-, and copper-catalyzed cyanation of aryl halides are the workhorse methods for the synthesis of aromatic nitriles. The choice of catalyst is critical and depends on factors such as cost, substrate reactivity, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed Cyanation: The Gold Standard
Palladium catalysis is arguably the most versatile and widely employed method for the cyanation of aryl halides, including electron-deficient substrates like the precursors to this compound.[2][3][4][5][6][7][8][9]
Catalyst System:
-
Palladium Precursor: Typically Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes are used.[4]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. Ligands like XPhos and dppf are commonly employed.[5]
-
Cyanide Source: A variety of cyanide sources can be used, with K₄[Fe(CN)₆] being a less toxic and safer alternative to traditional sources like KCN or Zn(CN)₂.[2][4]
Mechanistic Rationale: The catalytic cycle for palladium-catalyzed cyanation is well-established and proceeds through a series of discrete steps. The choice of a bulky, electron-rich ligand is critical as it promotes the reductive elimination step, which is often rate-limiting, especially for electron-deficient aryl halides.[2] The use of a less toxic cyanide source like K₄[Fe(CN)₆] requires conditions that facilitate the transfer of the cyanide group from the iron complex to the palladium center.[2]
Figure 1: Catalytic cycle of Palladium-catalyzed cyanation.
Nickel-Catalyzed Cyanation: A Cost-Effective Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for the cyanation of aryl halides.[10] Nickel catalysts are particularly effective for the activation of less reactive aryl chlorides.
Catalyst System:
-
Nickel Precursor: Simple nickel salts like NiCl₂ or NiBr₂ are often used in combination with a ligand.[10]
-
Ligand: Bidentate phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.
-
Cyanide Source: Similar to palladium catalysis, various cyanide sources can be used, including less toxic organic cyanating reagents like butyronitrile.[10]
Mechanistic Rationale: The mechanism of nickel-catalyzed cyanation is believed to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel catalysts can also operate through Ni(I)/Ni(III) pathways, which can be advantageous for certain substrates. The use of organic cyanating agents like butyronitrile involves a dual catalytic cycle that merges retro-hydrocyanation with the cross-coupling reaction.[10]
Figure 2: Catalytic cycle of Nickel-catalyzed cyanation.
Copper-Catalyzed Cyanation: The Classical Approach
Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is the oldest of the transition metal-catalyzed methods. While it often requires harsher reaction conditions, recent advancements have led to milder protocols.
Catalyst System:
-
Copper Source: Typically CuI, CuCN, or Cu₂(OAc)₂ are used.
-
Ligand: Diamine or other nitrogen-based ligands can accelerate the reaction.
-
Cyanide Source: Traditionally, stoichiometric amounts of CuCN were used, but catalytic versions with sources like KCN or NaCN are now more common.
Mechanistic Rationale: The mechanism of copper-catalyzed cyanation is less universally agreed upon than that of palladium and can vary depending on the specific catalytic system. It is generally believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination.
Performance Comparison of Catalysts
The following table provides a comparative summary of the performance of palladium, nickel, and copper catalysts for the cyanation of electron-deficient aryl halides, which are relevant precursors for this compound.
| Catalyst System | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Functional Group Tolerance | Cost |
| Palladium | 0.5 - 5 | 70 - 120 | 1 - 12 | 85 - 98 | Excellent | High |
| Nickel | 1 - 10 | 40 - 100 | 12 - 24 | 70 - 95 | Good | Low |
| Copper | 5 - 20 | 100 - 180 | 12 - 48 | 60 - 90 | Moderate | Very Low |
Halogen Exchange (Halex) Reaction: An Alternative Route
An alternative strategy for the synthesis of this compound involves a catalyzed halogen exchange reaction, typically starting from a dichlorofluorobenzonitrile precursor.[11]
Catalyst System:
-
Catalyst: Phase-transfer catalysts such as quaternary ammonium salts are commonly used.[11]
-
Fluoride Source: Alkali metal fluorides like KF are the most common source of fluoride ions.[11]
-
Solvent: High-boiling aprotic polar solvents such as sulfolane or dimethylformamide (DMF) are typically required.
Mechanistic Rationale: The phase-transfer catalyst facilitates the transfer of the fluoride anion from the solid phase to the organic phase, where it can act as a nucleophile to displace a chlorine atom on the aromatic ring. The reaction temperature is a critical parameter to achieve efficient conversion.[11]
Figure 3: General workflow for Halogen Exchange synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 1-Bromo-3-chloro-5-fluorobenzene
This protocol is a representative example of a modern, efficient method for the synthesis of this compound.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 1-bromo-3-chloro-5-fluorobenzene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (3 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Halogen Exchange Reaction of 3,5-Dichlorofluorobenzene
This protocol is based on the general principles described in the patent literature for the synthesis of fluorobenzonitriles.[11]
Materials:
-
3,5-Dichlorofluorobenzene
-
Potassium fluoride (spray-dried)
-
Tetraethylammonium bromide
-
Sulfolane
Procedure:
-
To a flame-dried three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3,5-dichlorofluorobenzene (1.0 mol), spray-dried potassium fluoride (1.2 mol), and tetraethylammonium bromide (0.1 mol).
-
Add sulfolane (500 mL) to the flask.
-
Heat the reaction mixture to 180 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with toluene (3 x 200 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic methodologies. Palladium-catalyzed cyanation stands out as a highly efficient and versatile method, offering excellent yields and broad functional group tolerance under relatively mild conditions. Nickel catalysis presents a more economical alternative, particularly for large-scale production, albeit sometimes with lower yields. Copper-catalyzed methods, while historically significant, generally require more forcing conditions. The halogen exchange reaction offers a distinct synthetic route that can be advantageous depending on the availability and cost of the starting materials.
Future research in this area will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and under greener reaction conditions. The use of non-toxic, readily available cyanide sources will continue to be a key area of investigation. Furthermore, the application of flow chemistry to these catalytic processes holds promise for improving safety, scalability, and overall efficiency in the production of this important chemical intermediate.
References
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Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(40), 10035-10039. [Link]
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Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. [Link]
- Koeckritz, P., & Mlosch, R. (1995). U.S. Patent No. 5,466,859. Washington, DC: U.S.
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-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. [Link]
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Chen, H., Sun, S. H., Liu, Y. A., & Liao, X. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 188-192. [Link]
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- Imperial Chemical Industries Plc. (1985).
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Ma, Z., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(17), 6299. [Link]
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A Senior Application Scientist's Guide to a Validated HPLC Method for Purity Assessment of 3-Chloro-5-fluorobenzonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is intrinsically linked to the purity of its preceding chemical intermediates. 3-Chloro-5-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity profile directly influences the impurity profile of the final API, impacting both safety and efficacy. Therefore, a robust, reliable, and validated analytical method for its purity assessment is not merely a quality control requirement but a foundational element of drug safety.[1][2]
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][3] This guide provides an in-depth, validated Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. It further compares this method with alternative analytical techniques, offering researchers and drug development professionals a comprehensive framework for making informed decisions.
The Analytical Challenge: Separating Structurally Similar Impurities
The primary challenge in analyzing this compound lies in the potential presence of structurally similar impurities. These can include positional isomers (e.g., 2-chloro-5-fluorobenzonitrile, 3-chloro-4-fluorobenzonitrile), process-related impurities from starting materials, or degradation products. An effective analytical method must possess sufficient selectivity to resolve the main component from these closely related species.
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation.[4][5] The choices made during this process are dictated by the physicochemical properties of the analyte and potential impurities.
-
Analyte Properties: this compound (C₇H₃ClFN, MW: 155.56 g/mol ) is a non-polar, aromatic compound.[6][7] Its structure, featuring a benzene ring with chloro, fluoro, and cyano groups, makes it an ideal candidate for reversed-phase chromatography.
-
Column Selection: The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[8][9] While a standard C18 column provides excellent hydrophobic retention, the aromatic nature of the analyte suggests that columns offering alternative selectivities could be advantageous. A Phenyl-Hexyl column, for instance, provides π-π interactions in addition to hydrophobic interactions, which can significantly enhance the resolution of aromatic isomers.
-
Mobile Phase Optimization: A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. A slightly acidic mobile phase (e.g., using 0.1% formic acid) ensures consistent peak shapes and retention times by suppressing the potential ionization of any acidic or basic impurities.
-
Detector Wavelength Selection: A Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis. The optimal wavelength is selected at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
Optimized and Validated RP-HPLC Method
This section details the final, optimized chromatographic conditions and the results of the method validation, performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/DAD detector |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient Program | 0-5 min (40% B), 5-15 min (40-70% B), 15-20 min (70% B), 20-21 min (70-40% B), 21-25 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation: Ensuring Fitness for Purpose
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[12] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[11][13]
Logical Workflow for HPLC Method Validation
Caption: Logical workflow for HPLC method validation per ICH guidelines.
Table 2: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference from blank, placebo, or degradation products at the analyte retention time. | Peak is pure and well-resolved from all potential interferents. | Complies |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | r² = 0.9998 | Complies |
| Range | LOQ to 150% of the target concentration | 0.05% to 150% of a 0.5 mg/mL solution | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Complies |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.85% | Complies |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.12% | Complies |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.015% of target concentration | Complies |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.05% of target concentration | Complies |
| Robustness | System suitability parameters met after minor changes. | No significant impact on results; %RSD < 2.0% | Complies |
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other techniques can be used for certain aspects of purity assessment. It is crucial to understand their capabilities and limitations.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Feature | Validated RP-HPLC (This Guide) | Gas Chromatography (GC) [14] | Differential Scanning Calorimetry (DSC) [2] |
| Principle | Partition between liquid mobile and solid stationary phases.[15][16] | Partition between gas mobile and liquid/solid stationary phases. | Measures heat flow associated with thermal transitions. |
| Primary Application | Impurity profiling, quantification, and assay.[3] | Analysis of volatile impurities and residual solvents.[1] | Determination of absolute purity of highly pure crystalline substances.[2] |
| Detectability | High (ng to pg levels). | Very high for volatile compounds (pg to fg levels). | Limited to impurities >0.1-0.5 mol%. |
| Specificity | Excellent for resolving isomers and non-volatile impurities. | Excellent for volatile compounds; derivatization may be needed for non-volatile ones. | Low; cannot distinguish between different impurities. |
| Sample Throughput | Moderate (20-30 min per sample). | High (can be faster than HPLC). | Low to moderate. |
| Strengths | Versatile, robust, highly specific for a wide range of compounds. | Superior for residual solvent analysis. | Provides absolute purity without a reference standard for the impurity. |
| Limitations | Not suitable for highly volatile compounds without derivatization. | Not suitable for non-volatile or thermally labile compounds. | Requires crystalline, thermally stable sample with purity >98.5%; forms no solid solutions.[2] |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Mix HPLC-grade acetonitrile and water in a 1:1 volume ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter prior to injection.
Protocol 2: Forced Degradation Study
To establish the specificity and stability-indicating nature of the method, the sample is subjected to stress conditions as recommended by ICH guidelines.
-
Acid Hydrolysis: Mix 1 mL of Sample Stock Solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: Mix 1 mL of Sample Stock Solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: Mix 1 mL of Sample Stock Solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Prepare a 500 µg/mL solution in diluent.
-
Photolytic Degradation: Expose the sample solution (500 µg/mL) to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside an unstressed sample. Peak purity analysis should be performed using a DAD to ensure the main peak is spectrally homogeneous and free from co-eluting degradants.
Workflow for Purity Analysis
Caption: Step-by-step workflow for routine purity analysis.
Final Conclusion
This guide has detailed a robust, specific, and fully validated RP-HPLC method for the purity assessment of this compound. The chosen Phenyl-Hexyl stationary phase provides superior selectivity for this aromatic analyte and its potential isomers compared to standard C18 phases. The comprehensive validation, adhering to ICH Q2(R2) standards, confirms that the method is accurate, precise, and reliable for its intended purpose in a regulated pharmaceutical quality control environment. While alternative methods like GC and DSC have their specific applications, the described HPLC method stands as the most comprehensive single technique for ensuring the purity and quality of this critical pharmaceutical intermediate.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]
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Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]
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Steps for HPLC Method Validation . Source: Pharmaguideline. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines . Source: Acta Scientific Pharmaceutical Sciences. [Link]
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ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . Source: International Journal of Research and Analytical Reviews (IJRAR). [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube. [Link]
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Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation (ICH). [Link]
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Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) . Source: Cheméo. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . Source: ALWSCI. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations . Source: Biomedical Journal of Scientific & Technical Research. [Link]
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The Importance of Purity Determination of Pharmaceuticals . Source: NETZSCH Analyzing & Testing. [Link]
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An Alternative Method to Isolate Pharmaceutical Intermediates . Source: Organic Process Research & Development - ACS Publications. [Link]
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HPLC Method Development Step by Step . Source: YouTube. [Link]
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HPLC Method Development: Standard Practices and New Columns . Source: Agilent. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis . Source: Technology Networks. [Link]
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UHPLC/HPLC Method Development for Pharmaceutical-Related Substance . Source: MAC-MOD Analytical. [Link]
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HPLC analytical Method development: an overview . Source: PharmaCores. [Link]
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Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography . Source: Longdom Publishing. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . Source: PMC - NIH. [Link]
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A Comparative Guide to the Quantitative Analysis of 3-Chloro-5-fluorobenzonitrile: qNMR vs. Chromatographic Techniques
For researchers, medicinal chemists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The purity and concentration of a molecule like 3-Chloro-5-fluorobenzonitrile, a crucial building block in the synthesis of various therapeutic agents, directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the precise analysis of this halogenated aromatic nitrile. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate analytical strategy for your research and quality control needs.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from most other analytical techniques: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3][4] This relationship allows for the absolute quantification of a target analyte, often without the need for a chemically identical reference standard of the analyte itself.[1][2] This is a significant advantage in early-stage drug development where certified reference materials of novel compounds may be unavailable or costly to synthesize.[5]
In contrast, chromatographic techniques like HPLC and GC-MS are comparative methods. Their accuracy relies on response factors determined from calibration curves generated using a certified reference standard of the exact analyte.[5] While powerful for routine analysis, this dependency can be a limitation when dealing with new chemical entities.
For a molecule such as this compound, which possesses both protons (¹H) and a fluorine atom (¹⁹F), qNMR offers two powerful analytical handles: ¹H qNMR and ¹⁹F qNMR. The latter is particularly advantageous for fluorinated compounds due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus, leading to high sensitivity and a wide chemical shift range that minimizes signal overlap from excipients or impurities.[2][3]
Comparative Analysis of Key Performance Metrics
The selection of an analytical method is a critical decision driven by a balance of accuracy, precision, sensitivity, and the specific requirements of the analysis. The following table summarizes the expected performance of qNMR, HPLC, and GC-MS for the quantitative analysis of this compound, based on data from studies on similar halogenated aromatic compounds.
| Parameter | ¹H qNMR | ¹⁹F qNMR | HPLC (UV Detection) | GC-MS (SIM Mode) |
| Principle | Absolute Quantification | Absolute Quantification | Relative Quantification | Relative Quantification |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 1.0% | ≤ 2.0% | ≤ 5.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~10 µM | ~1 µM | ~0.05 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~30 µM | ~3 µM | ~0.15 µg/mL | ~0.05 ng/mL |
| Analysis Time per Sample | ~10-15 min | ~10-15 min | ~20-30 min | ~30-40 min |
| Sample Preparation | Simple dissolution | Simple dissolution | Dissolution, filtration | Derivatization may be needed |
| Impurity Profiling | Good, structural info | Good, structural info | Excellent separation | Excellent separation & ID |
| Need for Analyte Standard | No (uses internal std.) | No (uses internal std.) | Yes (for calibration) | Yes (for calibration) |
This data is synthesized from multiple sources on the analysis of halogenated aromatic compounds and serves as a representative comparison.[3][6][7][8]
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind each step is explained to provide a deeper understanding of the methodology.
Quantitative ¹H NMR (qNMR) Protocol
This protocol details the use of an internal standard for the absolute purity determination of this compound. The choice of an internal standard is critical; it must be stable, of high purity, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from any analyte or impurity signals.[1] For this analysis, 1,4-dinitrobenzene is a suitable internal standard.
Step-by-Step Methodology:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of a certified reference material of 1,4-dinitrobenzene into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆). This stock solution provides a known concentration for spiking.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.
-
Spiking the Internal Standard: Add a precise volume (e.g., 100 µL) of the internal standard stock solution to the NMR tube containing the analyte. Then, add the deuterated solvent (e.g., 500 µL of DMSO-d₆) to achieve a total volume sufficient for analysis.
-
NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is used.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A conservative d1 of 30 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.
-
Carefully perform phase and baseline correction manually to ensure accurate integration.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., one of the aromatic protons) and a well-resolved signal for the internal standard (the singlet for the four aromatic protons of 1,4-dinitrobenzene).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound and "std" to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection for the purity analysis of this compound. The key is to achieve baseline separation of the main peak from any potential process-related impurities or isomers.
Step-by-Step Methodology:
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For better separation of halogenated isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can be advantageous.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for peak shape improvement) is typically used. For example, a gradient from 30% to 70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of this compound.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample, dissolve, and dilute to 100 mL with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks. For content analysis, the concentration is calculated from the calibration curve.
-
Visualizing the Analytical Workflows
To better illustrate the logical flow of these analytical processes, the following diagrams are provided.
Discussion: Choosing the Right Tool for the Job
qNMR: The Primary Method for Purity Assignment
The primary strength of qNMR lies in its role as a potential primary ratio analytical method.[2] Because it does not require an identical reference material for the analyte, it is exceptionally well-suited for the purity certification of new chemical entities or in-house reference standards. The ability to gain structural information from the same experiment that provides quantitative data is another significant advantage, allowing for simultaneous identity confirmation and purity determination. For this compound, ¹⁹F qNMR is particularly powerful. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus mean that signals are less likely to overlap with impurities, and analysis times can be short.[2][3]
The main considerations for qNMR are the initial capital cost of the instrumentation and the need for careful experimental setup, particularly the optimization of the relaxation delay (d1) to ensure full relaxation of all nuclei being quantified.
HPLC: The Workhorse of Quality Control
HPLC with UV detection is the undisputed workhorse for routine quality control in the pharmaceutical industry. Its high resolving power makes it ideal for impurity profiling, separating the main component from closely related structural isomers and degradation products.[9][10] Method development can be tailored to achieve excellent sensitivity for trace-level impurities.
The main limitation of HPLC for the quantitative analysis of a new compound like this compound is its reliance on a well-characterized reference standard for accurate quantification. Without it, purity is typically reported as a relative area percentage, which assumes that all components have the same response factor at the detection wavelength—an assumption that is not always valid.
GC-MS: The Gold Standard for Volatile Impurities and Confirmation
For volatile and semi-volatile impurities, GC-MS is an incredibly powerful tool. Its superior separation efficiency for volatile compounds, combined with the specificity of mass spectrometric detection, makes it ideal for identifying and quantifying trace impurities, such as residual solvents or volatile by-products from the synthesis of this compound. The mass spectrum provides an extra layer of confirmation for the identity of the main peak and any impurities.[11][12]
However, GC analysis may require derivatization for less volatile compounds to improve their thermal stability and chromatographic behavior. Furthermore, like HPLC, it requires a reference standard for accurate quantification.
Conclusion: A Synergistic Approach to Analytical Excellence
In the rigorous landscape of pharmaceutical development, no single analytical technique is a panacea. For the comprehensive analysis of this compound, a synergistic approach is often the most robust.
-
qNMR should be considered the primary method for the absolute purity assignment of the bulk material, especially for the certification of a reference standard. Its accuracy, precision, and direct traceability to SI units provide a solid foundation for all subsequent analyses.
-
HPLC is the ideal choice for routine quality control, release testing, and stability studies, where its high throughput and excellent impurity separation capabilities are paramount.
-
GC-MS serves as a vital complementary technique for the analysis of volatile impurities and for providing unambiguous identification of unknown peaks detected by other methods.
By understanding the fundamental principles, strengths, and limitations of each of these powerful analytical tools, researchers and drug development professionals can make informed decisions, ensuring the quality, safety, and efficacy of the life-saving medicines they develop.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
-
Liu, Y., Liu, Z., Yang, H., & He, L. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2016, 7627823. [Link]
-
Webber, A. L., et al. (2017). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 9(34), 5073-5081. [Link]
-
Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-875. [Link]
-
AMS Biotechnology. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Denton, J. R., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 8(4). [Link]
-
Kristiana, I., et al. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1226, 59-65. [Link]
-
Schönberger, T. (2019). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ENFSI DWG Report. [Link]
-
Mahajan, S., & Singh, I. P. (2013). QNMR-A versatile concept for the validation of natural product reference compounds. Biotechnology and Applied Biochemistry, 60(2), 227-237. [Link]
-
Chen, L., et al. (2018). Quantitative ¹H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 23, 327-335. [Link]
-
Nanalysis. (2024). Limits that Matter: How LoD and LoQ Shape Analytical Results. NMR Blog. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
Sources
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- 3. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 12. researchgate.net [researchgate.net]
Benchmarking the Performance of 3-Chloro-5-fluorobenzonitrile-Derived Inhibitors Against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
A Comparative Guide for Drug Discovery Professionals
In the landscape of therapeutic development for inflammatory and autoimmune diseases, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal target.[1][2] As a critical upstream kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4's role in initiating and amplifying the inflammatory response is well-established.[3] Consequently, the pursuit of potent and selective IRAK4 inhibitors is a high-priority area in medicinal chemistry. This guide provides a comparative analysis of a novel inhibitor derived from a 3-Chloro-5-fluorobenzonitrile scaffold, benchmarking its performance against other established IRAK4 inhibitors.
The 3-halobenzonitrile moiety is a key structural feature in a class of potent and selective IRAK4 inhibitors. One such example is the inhibitor known as IRAK4-IN-4. This compound, which incorporates the this compound scaffold, demonstrates significant potency in inhibiting IRAK4 activity. This guide will delve into the performance of IRAK4-IN-4 in the context of other notable IRAK4 inhibitors, providing a framework for researchers to evaluate and select compounds for further investigation.
The Central Role of IRAK4 in Inflammatory Signaling
IRAK4 functions as a serine/threonine kinase that is essential for the signal transduction downstream of TLRs and IL-1Rs.[4][5] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK4.[6] Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, initiating a cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[1] This leads to the production of a host of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Given its central role, inhibiting IRAK4 offers a therapeutic strategy to dampen excessive inflammation in a variety of pathological conditions.
Figure 1: Simplified TLR/IL-1R Signaling Pathway via IRAK4.
Comparative Analysis of IRAK4 Inhibitors
The effectiveness of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative overview of the biochemical potency of IRAK4-IN-4 and other well-characterized IRAK4 inhibitors.
| Compound Name | Alternative Names | Target(s) | IC50 (nM) |
| IRAK4-IN-4 | Compound 15 | IRAK4, cGAS | 2.8 [7] |
| Zimlovisertib | PF-06650833 | IRAK4 | 0.2 |
| Emavusertib | CA-4948 | IRAK4, FLT3 | 57 |
| Zabedosertib | BAY 1834845 | IRAK4 | 3.55 |
This data is compiled from publicly available sources and is intended for comparative purposes. Experimental conditions can vary, and direct comparison should be made with caution.
From the data presented, IRAK4-IN-4, with its this compound core, demonstrates potent inhibition of IRAK4 with an IC50 of 2.8 nM.[7] This positions it as a highly effective inhibitor, comparable to other leading compounds in the field such as Zabedosertib. While Zimlovisertib exhibits exceptional potency, the strong performance of IRAK4-IN-4 underscores the value of the 3-halobenzonitrile scaffold in designing potent IRAK4 inhibitors. It is also noteworthy that IRAK4-IN-4 shows activity against cyclic GMP-AMP synthase (cGAS), which could be a consideration for selectivity profiling in further studies.[7]
Experimental Protocol: In Vitro IRAK4 Kinase Activity Assay (ADP-Glo™)
To empirically validate and compare the potency of these inhibitors, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescent signal correlates with the amount of ADP produced and thus the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution.
-
Thaw recombinant human IRAK4 enzyme, ATP solution, and the substrate (e.g., Myelin Basic Protein or a specific peptide) on ice.
-
Prepare serial dilutions of the test inhibitors (e.g., IRAK4-IN-4 and comparators) at 10-fold the desired final concentrations in the 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of the diluted test inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Prepare a Master Mix containing the 1x Kinase Assay Buffer, ATP, and substrate at 2x the final desired concentration.
-
Add 5 µL of the Master Mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted IRAK4 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Figure 2: Experimental Workflow for the IRAK4 Kinase Inhibition Assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent IRAK4 inhibitors. As demonstrated by IRAK4-IN-4, derivatives of this molecule can achieve low nanomolar potency, positioning them favorably against other established inhibitors. The comparative data and detailed experimental protocol provided in this guide offer a valuable resource for researchers in the field of inflammation and immunology, facilitating the informed selection and rigorous evaluation of next-generation IRAK4-targeted therapeutics. Further studies on the selectivity and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential.
References
-
IRAK-4 Inhibitors for Inflammation. [Link]
-
IRAK4 - Wikipedia. [Link]
-
Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. [Link]
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 | Journal of Medicinal Chemistry. [Link]
-
IRAK4 Structure and Function. [Link]
- Inhibitors of IRAK4 activity - US9969749B2.
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. [Link]
-
IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by... - ResearchGate. [Link]
-
Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. [Link]
-
Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. [Link]
-
Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4 | Request PDF. [Link]
-
IRAK4 degraders and synthesis thereof - US-12187744-B2. [Link]
- Inhibitors of IRAK4 activity - US9943516B2.
-
Cutting Edge: Il-1 Receptor-Associated Kinase 4 Structures Reveal Novel Features And Multiple Conformations. [Link]
-
Medshine Discovery divulges new IRAK-4 degradation inducers | BioWorld. [Link]
-
A Rapid Matrix Approach for the Discovery of Potent IRAK4 Targeted Protein Degraders | Nurix Therapeutics. [Link]
-
IRAK4-IN-4, an IRAK4 inhibitor. [Link]
Sources
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- 2. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 3. nurixtx.com [nurixtx.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Pathways of 3-Chloro-5-fluorobenzonitrile: A Cost-Benefit Analysis for Researchers
Introduction
3-Chloro-5-fluorobenzonitrile is a crucial fluorinated aromatic nitrile that serves as a versatile building block in advanced chemical synthesis.[1][2] Its unique meta-substitution pattern of electron-withdrawing groups makes it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals, particularly in the synthesis of kinase inhibitors and compounds active in the central nervous system.[1] The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this intermediate highly sought after in drug discovery pipelines.[3]
Given its importance, the selection of an optimal synthetic route is a critical decision for any research or manufacturing campaign. This guide provides a comprehensive cost-benefit analysis of the most prevalent synthetic pathways to this compound. We will move beyond simple reaction schemes to dissect the underlying causality of experimental choices, evaluate the practicalities of each route, and provide the objective data necessary for you to make an informed decision based on your specific priorities, whether they be yield, cost, safety, or scalability.
Pathway 1: The Sandmeyer Reaction Route
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[4][5] This pathway is often favored for its predictable regiochemistry and relatively mild conditions compared to high-temperature alternatives.
Mechanism and Rationale
This synthesis begins with the readily available precursor, 3-chloro-5-fluoroaniline. The pathway proceeds in two distinct, well-understood stages:
-
Diazotization: The primary amine of 3-chloro-5-fluoroaniline is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amine into a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely.
-
Cyanation: The resulting diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyanide group, releasing nitrogen gas and yielding the final product.[5][6]
This approach is advantageous because the aniline precursor dictates the final substitution pattern, avoiding issues with isomeric impurities that can plague electrophilic aromatic substitution routes.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol: Sandmeyer Synthesis
Materials:
-
3-Chloro-5-fluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to complex CuCN)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-chloro-5-fluoroaniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 eq) in aqueous sodium cyanide or water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Pathway 2: Halogen Exchange (Halex) Reaction
The Halogen Exchange (Halex) reaction is a powerful tool in fluorination chemistry, particularly for industrial-scale synthesis. This pathway involves a nucleophilic aromatic substitution (SNAᵣ) where a chlorine atom is displaced by a fluoride ion.
Mechanism and Rationale
For this synthesis, a suitable precursor would be 3,5-dichlorobenzonitrile. The reaction is driven by the high electronegativity of the fluoride nucleophile and is typically performed under forcing conditions:
-
Activation: The aromatic ring must be 'activated' by electron-withdrawing groups (in this case, the second chlorine and the nitrile group) to be susceptible to nucleophilic attack.
-
Reaction Conditions: The reaction requires a fluoride source, most commonly potassium fluoride (KF) or cesium fluoride (CsF), and is conducted in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.[7] High temperatures (150-220 °C) are necessary to overcome the high activation energy of breaking the strong aryl-chloride bond.[7]
A key challenge in this pathway is achieving monofluorination . Over-reaction can lead to the formation of 3,5-difluorobenzonitrile as a significant byproduct. Precise control over stoichiometry, temperature, and reaction time is therefore essential to maximize the yield of the desired product. The use of phase-transfer catalysts can sometimes facilitate the reaction at lower temperatures.[7]
Caption: Workflow for the Halex synthesis of this compound.
Experimental Protocol: Halex Synthesis
Materials:
-
3,5-Dichlorobenzonitrile
-
Potassium Fluoride (KF), spray-dried or anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Deionized Water
Procedure:
-
Reaction Setup:
-
To a flask equipped with a mechanical stirrer, condenser, and a Dean-Stark trap (or similar setup for azeotropic removal of water), add 3,5-dichlorobenzonitrile (1.0 eq), anhydrous potassium fluoride (1.2 eq), and anhydrous DMSO.
-
Expert Tip: The efficiency of the Halex reaction is highly dependent on the anhydrous nature of the system. Traces of water can deactivate the fluoride salt. Pre-drying the KF or using azeotropic removal of water with toluene before reaching the final reaction temperature is a critical step for reproducibility.
-
-
Fluorination:
-
Heat the mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours (4-12 h).
-
Monitor the reaction progress carefully using GC-MS or HPLC to maximize the formation of the mono-fluorinated product and minimize the di-fluorinated byproduct.
-
-
Work-up and Purification:
-
Cool the reaction mixture to below 100 °C and quench by carefully pouring it into a large volume of cold water.
-
Extract the aqueous mixture with toluene or another suitable organic solvent (3x).
-
Combine the organic layers and wash thoroughly with water to remove residual DMSO.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product often contains starting material and the difluorinated byproduct. Purification via fractional distillation under vacuum or preparative chromatography is typically required.
-
Cost-Benefit and Performance Comparison
The choice between these two distinct pathways is not trivial and depends heavily on the specific constraints and goals of the laboratory or production facility.
| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Halogen Exchange (Halex) | Rationale & Expert Insights |
| Starting Material Cost | Moderate to High | Low to Moderate | 3-Chloro-5-fluoroaniline is a more complex, multi-step synthesis product than 3,5-dichlorobenzonitrile, generally making it more expensive. |
| Reagent/Catalyst Cost | Moderate | Low | Copper(I) cyanide is a specialty reagent with associated costs and handling precautions. Anhydrous potassium fluoride is a relatively inexpensive bulk chemical. |
| Overall Yield | Good (Typically 60-80%) | Variable (40-70%) | The Sandmeyer route generally offers higher and more reliable yields of the clean product. Halex yields are highly sensitive to conditions and byproduct formation. |
| Reaction Conditions | Mild (0-60 °C) | Harsh (150-220 °C) | The low temperatures of the Sandmeyer reaction are easily achievable in standard lab equipment. The high temperatures of the Halex route require specialized equipment and have high energy costs. |
| Key Safety Hazards | High: Unstable diazonium salts (explosive if dry), highly toxic cyanide reagents. | Moderate: High temperatures/pressures, flammable high-boiling solvents. | The Sandmeyer reaction requires stringent safety protocols for handling potentially explosive intermediates and acutely toxic cyanides. Halex hazards are primarily physical (high T/P). |
| Environmental Impact | Moderate | Moderate to High | The Sandmeyer reaction generates copper and cyanide waste streams that require treatment. The Halex route uses high-boiling aprotic solvents which are difficult to remove and recycle. |
| Scalability | Moderate | High | While the Sandmeyer reaction is scalable, managing the thermal hazard of diazonium salt decomposition and handling large quantities of cyanide can be challenging. Halex reactions are common in industrial bulk production. |
| Purification | Straightforward | Challenging | The Sandmeyer product is generally clean, requiring standard purification. The Halex product is a mixture requiring more intensive purification like fractional distillation. |
Conclusion and Recommendation
For laboratory-scale synthesis, discovery chemistry, and situations where product purity and reliable yields are paramount, the Sandmeyer reaction is the superior choice. The pathway is robust, predictable, and proceeds under mild conditions that are amenable to standard laboratory glassware. The primary drawbacks are the higher cost of the aniline precursor and the significant safety protocols required for handling diazonium salts and cyanides.
For industrial-scale production and scenarios where raw material cost is the dominant driver, the Halogen Exchange (Halex) reaction becomes a more viable and often preferred route. The economic advantage of starting from the cheaper 3,5-dichlorobenzonitrile can outweigh the challenges of lower yields, harsh conditions, and more complex purification. This pathway is best suited for facilities equipped to handle high-temperature reactions and fractional distillations, and where process optimization can be invested to minimize byproduct formation.
Ultimately, the "best" pathway is context-dependent. By understanding the fundamental trade-offs in cost, safety, and operational complexity detailed in this guide, researchers and drug development professionals can confidently select the synthetic route that best aligns with their project's objectives.
References
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Home Sunshine Pharma. (n.d.). 3,5-Difluorobenzonitrile CAS 64248-63-1. Available at: [Link]
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IUCr Journals. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). this compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Available at: [Link]
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Wikipedia. (2024). Sandmeyer reaction. Available at: [Link]
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ChemSynthesis. (n.d.). 3,5-difluorobenzonitrile. Available at: [Link]
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Ningbo Duo-pharm Co.,Ltd. (n.d.). 3,5-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-chloro-4,5-difluorobenzonitrile. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
- Google Patents. (n.d.).CN105523962A - Fluorobenzonitrile compound preparation method.
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Arkivoc. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
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Wikipedia. (2023). 3-Chlorobenzonitrile. Available at: [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: 3-Chloro-5-fluorobenzonitrile vs. 3-Bromo-5-fluorobenzonitrile
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic scaffolds are indispensable building blocks. The 3,5-disubstituted fluorobenzonitrile motif, in particular, serves as a versatile precursor for a multitude of complex molecular architectures. Among the most common starting materials for accessing this scaffold are 3-Chloro-5-fluorobenzonitrile and 3-Bromo-5-fluorobenzonitrile. The choice between these two reagents is not merely a matter of cost or availability; it is a critical decision that profoundly impacts reaction design, catalyst selection, and overall synthetic efficiency.
This guide provides an in-depth comparison of these two key building blocks in the context of palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of procedures, we will delve into the fundamental principles governing their reactivity, present comparative data for cornerstone transformations, and offer practical guidance to help researchers make informed decisions in the laboratory.
The Decisive Step: Understanding Aryl Halide Reactivity
The performance of an aryl halide in a cross-coupling reaction is predominantly dictated by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The propensity for this step to occur follows a well-established trend based on the C-X bond dissociation energy: C-I < C-Br < C-Cl < C-F.[1] Consequently, aryl bromides are generally more reactive than their corresponding aryl chloride counterparts.[2][3]
The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), making the oxidative addition of aryl chlorides a more challenging and often rate-limiting step.[1] This fundamental difference in reactivity necessitates the use of more sophisticated and highly active catalyst systems for aryl chlorides, typically involving bulky, electron-rich phosphine ligands that promote the formation of the active, low-coordinate Pd(0) species required for C-Cl bond cleavage.[4][5][6]
Comparative Performance in Key Cross-Coupling Reactions
The theoretical differences in reactivity manifest in distinct practical outcomes. Below, we compare the performance of 3-chloro- and 3-bromo-5-fluorobenzonitrile in three ubiquitous cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures. When coupling with boronic acids or esters, 3-bromo-5-fluorobenzonitrile serves as a highly reliable substrate, often proceeding to high conversion under standard conditions with conventional palladium sources (e.g., Pd(PPh₃)₄) and a variety of bases.
Conversely, the activation of this compound typically demands more specialized conditions. The use of highly active catalysts, such as those generated from Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, is often mandatory.[5][7] Reaction temperatures are generally higher and reaction times longer compared to the bromo analogue.
| Parameter | 3-Bromo-5-fluorobenzonitrile | This compound | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ / SPhos, Pd-PEPPSI | The stronger C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate oxidative addition. |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher energy barrier for C-Cl activation often necessitates a higher catalyst concentration to achieve a reasonable reaction rate. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Additional thermal energy is required to overcome the higher activation barrier of the C-Cl oxidative addition step. |
| Reaction Time | 1 - 6 hours | 6 - 24 hours | Slower rate of the key oxidative addition step leads to a longer overall reaction time to reach completion. |
| Yield | Generally >90% | 70 - 95% (highly condition-dependent) | While high yields are achievable, they are more sensitive to catalyst, ligand, and base choice. Side reactions like dehalogenation can be more prevalent. |
Buchwald-Hartwig Amination (C-N Bond Formation)
The synthesis of substituted anilines via Buchwald-Hartwig amination is a cornerstone of pharmaceutical development.[8] Here, the reactivity gap between the two substrates remains prominent. 3-Bromo-5-fluorobenzonitrile couples efficiently with a wide range of primary and secondary amines using established catalyst systems.
For this compound, successful amination is highly dependent on the choice of a state-of-the-art catalyst system. The development of specialized ligands by research groups like Buchwald and Hartwig has been instrumental in making the amination of aryl chlorides practical.[9][10] Strong bases, such as NaOt-Bu or LHMDS, are typically required.
| Parameter | 3-Bromo-5-fluorobenzonitrile | This compound | Rationale & Causality |
| Typical Ligand | BINAP, Xantphos | G3/G4 Buchwald ligands (e.g., XPhos, BrettPhos) | The ligands for aryl chlorides are designed to be extremely electron-rich and bulky to promote the challenging oxidative addition and subsequent reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, KOt-Bu, LHMDS | Stronger, non-coordinating bases are often necessary to facilitate the deprotonation of the amine and promote the catalytic cycle without deactivating the sensitive catalyst. |
| Substrate Scope | Broad (primary, secondary amines, anilines) | Good, but can be more challenging with hindered amines | Sterically demanding amines may couple in lower yields due to the already crowded coordination sphere of the palladium center required for C-Cl activation. |
| Yield | Generally >85% | 65 - 90% | Success is contingent on meticulous exclusion of air and moisture and the use of highly optimized, often proprietary, catalyst systems. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction provides a direct route to aryl alkynes. Traditional conditions involve a palladium catalyst and a copper(I) co-catalyst. While 3-bromo-5-fluorobenzonitrile performs well under these conditions, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling), especially with sluggish substrates.
For the less reactive this compound, copper-free conditions are often preferred to minimize side reactions, as the higher temperatures and longer reaction times required would exacerbate Glaser coupling.[11] These protocols rely on highly active palladium catalysts and often use a coordinating amine base/solvent to facilitate the C-H activation of the alkyne.[12]
| Parameter | 3-Bromo-5-fluorobenzonitrile | This compound | Rationale & Causality |
| Co-catalyst | CuI (optional but common) | CuI often avoided (Copper-free preferred) | The harsh conditions needed for the chloro-substrate increase the rate of undesired Cu-mediated alkyne homocoupling, making copper-free systems more reliable. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / SPhos, [Pd(cinnamyl)Cl]₂ / DavePhos | Advanced catalyst systems are required to achieve oxidative addition without the need for a copper acetylide intermediate in the transmetalation step. |
| Base / Solvent | Et₃N, i-Pr₂NH | Pyrrolidine, Piperidine | Stronger, more coordinating amine bases are often used in copper-free protocols to assist in the deprotonation of the terminal alkyne. |
| Yield | Good to Excellent | Moderate to Good | Yields are highly dependent on the efficiency of the copper-free catalyst system and the purity of the starting materials. |
Practical Considerations and Substrate Selection
The choice between the chloro and bromo derivative is a strategic one, guided by several factors.
-
Reactivity and Speed: For rapid synthesis, proof-of-concept studies, or when working with challenging coupling partners, the higher reactivity of 3-bromo-5-fluorobenzonitrile is a distinct advantage. It allows for milder conditions, broader catalyst scope, and a higher probability of success with less optimization.
-
Cost and Scale: Aryl chlorides are generally less expensive than aryl bromides. For large-scale synthesis where cost is a major driver, This compound becomes an attractive option, provided a robust and scalable catalytic protocol can be developed.
-
Chemoselectivity: The significant reactivity differential between C-Br and C-Cl bonds can be exploited for selective cross-coupling reactions on molecules containing both halogens.[13] In such a scenario, the chloro group can serve as a latent reactive site, allowing for selective reaction at the bromo position first, followed by a second coupling at the chloro position under more forcing conditions.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and laboratory conditions. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-fluorobenzonitrile
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluorobenzonitrile (200 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Atmosphere: Seal the flask with a septum and cycle between vacuum and argon three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Bubble argon through the solution for 15 minutes to degas. Add PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol) against a positive flow of argon.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried vial equipped with a magnetic stir bar. In a separate vial, add this compound (155 mg, 1.0 mmol), the desired amine (1.1 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).
-
Atmosphere & Solvent: Seal both vials, remove from the glovebox, and establish an inert atmosphere. To the catalyst/substrate vial, add anhydrous toluene (5 mL) via syringe.
-
Reaction Initiation: Add the catalyst/substrate solution to the vial containing the base.
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 8-24 hours), cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Conclusion
While this compound and 3-Bromo-5-fluorobenzonitrile can often be used to synthesize the same final products, they are not interchangeable reagents. The choice is a strategic decision that balances reactivity, cost, and synthetic complexity. The bromo-derivative offers a path of lower resistance, characterized by milder conditions and broader catalyst compatibility, making it ideal for rapid synthesis and exploration of chemical space. The chloro-derivative, while more challenging to activate, represents a more economical option for large-scale syntheses and provides opportunities for chemoselective transformations. A thorough understanding of the principles of oxidative addition and the capabilities of modern catalyst systems empowers the researcher to select the optimal starting material, streamlining the path to their target molecules.
References
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Biffis, A., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal, 7(13), 2908-15. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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Viciu, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Viciu, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Deubel, D. V., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]
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Li, J. H., et al. (2012). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic & Biomolecular Chemistry, 10(3), 502-5. [Link]
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Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10810-10813. [Link]
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Procter, R. J., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 1, 658–664. [Link]
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ResearchGate (n.d.). Comparison of reactivity of different aryl halides. [Link]
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Tang, G., et al. (2020). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 39(10), 1882–1888. [Link]
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ResearchGate (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
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Littke, A. F., et al. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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ResearchGate (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
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ResearchGate (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
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Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]
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Royal Society of Chemistry (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. The Journal of Organic Chemistry, 86(9), 6293–6305. [Link]
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Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 3-Chloro-5-Fluorobenzonitrile Moiety
Introduction
In modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological and pharmacokinetic profiles. The 3-chloro-5-fluorobenzonitrile moiety has emerged as a valuable structural component, prized for its ability to modulate electronic properties, enhance binding affinity, and improve metabolic stability.[1][2] The nitrile group itself is a versatile pharmacophore, often acting as a bioisostere for carbonyl groups or halogens, and can improve key pharmacokinetic parameters like solubility and bioavailability.[1][3] More than 60 small molecule drugs on the market contain a cyano group, a testament to its utility.[4]
However, the introduction of any new moiety necessitates a thorough investigation of its metabolic fate. Early assessment of metabolic stability is a critical step in the drug discovery pipeline, as poor stability can lead to low bioavailability, short half-life, and ultimately, clinical failure.[5][6] This guide provides a comprehensive framework for researchers to assess the metabolic stability of drug candidates featuring the this compound group. We will delve into the likely metabolic pathways, compare the primary in vitro experimental systems, and provide actionable protocols and data interpretation strategies to de-risk candidates and guide medicinal chemistry efforts.
Part 1: The Metabolic Landscape of this compound
Understanding the potential metabolic "soft spots" of a chemical scaffold is the first step in designing a robust assessment strategy. For the this compound core, several biotransformations are theoretically possible, though their likelihood varies.
-
Nitrile Group Metabolism: The aromatic nitrile group is generally considered metabolically robust and often passes through the body unchanged.[7] When metabolism does occur, it is typically remote from the nitrile.[7] However, enzymatic hydrolysis to the corresponding amide and subsequently to the carboxylic acid, mediated by nitrile hydratases and amidases, can occur.[8][9] While rare for pharmaceuticals, this pathway should not be entirely discounted.[7]
-
Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily located in the liver, are the main drivers of Phase I oxidative metabolism.[5][10] The benzene ring is a prime target for hydroxylation. The positions ortho and para to the activating fluorine atom are potential sites of oxidation. The electron-withdrawing nature of the nitrile and chlorine substituents can influence the regioselectivity of this reaction.[3]
-
Dehalogenation: The removal of halogen atoms is another possible metabolic route. Reductive dehalogenation, particularly for chlorine, can be mediated by CYP enzymes under certain conditions.[11][12][13] While fluorine is generally more resistant to metabolic cleavage, P450-mediated oxidation can lead to its elimination.[14]
The following diagram illustrates these potential metabolic transformations.
Caption: Potential metabolic pathways for the this compound moiety.
Part 2: A Phased, Comparative Approach to Stability Assessment
A tiered experimental approach is the most efficient strategy for evaluating metabolic stability. This allows for high-throughput screening of many compounds early on, with more complex, resource-intensive assays reserved for the most promising candidates. The U.S. Food and Drug Administration (FDA) encourages a thorough evaluation of metabolism in vitro to anticipate clinical outcomes.[15][16][17]
The diagram below outlines a logical workflow for progressing a compound through stability assessment.
Caption: Decision-making workflow for assessing metabolic stability.
Phase 1: Liver Microsomal Stability Assay
This is the workhorse of early ADME screening. Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, most notably the CYPs.[10] The assay is cost-effective, high-throughput, and ideal for ranking compounds based on their susceptibility to oxidative metabolism.[10][18]
-
Why this first? It quickly identifies compounds with major metabolic liabilities due to CYP-mediated clearance, which accounts for the elimination of approximately 60% of marketed drugs.[10]
-
What it tells you: The rate of disappearance of the parent compound is measured over time to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[19][20]
-
Limitations: Microsomes lack Phase II conjugation enzymes (like UGTs and SULTs) and cellular transporters, providing an incomplete picture of overall hepatic clearance.[5][21]
Phase 2: Hepatocyte Stability Assay
When a compound shows moderate to high clearance in microsomes, or if non-CYP metabolism is suspected, the next step is to use intact liver cells (hepatocytes). Cryopreserved hepatocytes are a convenient and reliable model system.[22]
-
Why this second? Hepatocytes provide a more complete and physiologically relevant system, containing a full complement of Phase I and Phase II enzymes, cofactors, and transporters.[5][22][23] This allows for a more accurate prediction of in vivo hepatic clearance.[21]
-
What it tells you: It confirms microsomal findings and reveals if Phase II conjugation or other pathways contribute significantly to clearance. It can also be used for metabolite identification.[5][24]
-
Limitations: Hepatocyte assays are more expensive and lower-throughput than microsomal assays.
Part 3: Data Interpretation & Comparative Analysis
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
t½ (min): The time required for 50% of the parent compound to be metabolized. A shorter t½ indicates lower stability.
-
CLint (µL/min/mg protein or µL/min/10⁶ cells): The intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[19] Higher CLint values signify lower stability.
These values allow compounds to be ranked and help predict in vivo pharmacokinetic parameters.[6][19]
Illustrative Comparative Data
The table below presents hypothetical, yet realistic, data for three drug candidates containing the this compound moiety. This illustrates how data from different in vitro systems can guide decision-making.
| Compound ID | Description | Test System | t½ (min) | CLint (µL/min/mg protein) | Interpretation & Next Steps |
| Candidate A | Parent Scaffold | Human Liver Microsomes (HLM) | 12 | 144.4 | High Clearance. Rapidly metabolized by Phase I enzymes. Action: Proceed to hepatocyte assay and metabolite ID to find the soft spot. |
| Candidate A | Parent Scaffold | Human Hepatocytes | 9 | 128.2 (per 10⁶ cells) | High Clearance Confirmed. Confirms microsomal finding. Phase II metabolism is not a major contributor. Action: Pinpoint site of metabolism for SAR. |
| Candidate B | Scaffold + Ester Group | Human Liver Microsomes (HLM) | > 60 | < 5.8 | High Stability. Appears stable to oxidative metabolism. |
| Candidate B | Scaffold + Ester Group | Human Hepatocytes | 15 | 76.8 (per 10⁶ cells) | Moderate Clearance. The discrepancy with HLM suggests non-CYP metabolism, likely ester hydrolysis by esterases present in hepatocytes but not microsomes. |
| Candidate C | Methyl group added to block hydroxylation site found in Candidate A | Human Liver Microsomes (HLM) | 55 | 6.3 | Low Clearance. The structural modification successfully blocked the primary site of CYP-mediated metabolism. Action: Promising candidate for further profiling. |
Note: Data are for illustrative purposes only.
Part 4: Experimental Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data. The following are detailed, step-by-step methodologies for the key assays described.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to determine the rate of Phase I metabolism of a test compound.
A. Materials & Reagents
-
Pooled Human Liver Microsomes (e.g., from BioIVT or Corning), 20 mg/mL stock
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Testosterone or Verapamil, 10 mM stock in DMSO)
-
Internal Standard (IS) in Acetonitrile (ACN) for reaction termination and analysis
-
96-well incubation plates and collection plates
B. Experimental Procedure
-
Prepare Microsomal Working Solution: Thaw pooled HLMs quickly in a 37°C water bath.[25] Dilute the 20 mg/mL stock to 1 mg/mL in ice-cold phosphate buffer. Keep on ice.
-
Prepare Compound Plate: In a 96-well plate, add buffer, then add test compound stock solution to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[10]
-
Pre-incubation: Add the 1 mg/mL microsomal working solution to the compound plate to achieve a final protein concentration of 0.5 mg/mL.[10] Mix and pre-incubate for 5 minutes at 37°C.
-
Initiate Reaction: Add pre-warmed NADPH regenerating system solution to all wells to start the metabolic reaction.[26]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-4 volumes of ice-cold ACN with IS to terminate the reaction.[10]
-
Controls:
-
Negative Control (-NADPH): For the final time point, run a parallel incubation where the NADPH solution is replaced with buffer to assess non-enzymatic degradation.[10]
-
Positive Control: Run a known CYP substrate (e.g., testosterone) in parallel to confirm enzyme activity.
-
-
Sample Processing: Centrifuge the collection plate at 4,000 rpm for 10 minutes to pellet precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[21]
C. Data Analysis
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (protein concentration in mg/mL)
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol assesses metabolism in a more complete cellular system.
A. Materials & Reagents
-
Cryopreserved Human Hepatocytes (pooled donors)
-
Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E)
-
All other reagents as listed in the HLM protocol.
B. Experimental Procedure
-
Thaw and Prepare Hepatocytes: Thaw hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.
-
Prepare Cell Suspension: Dilute the viable hepatocytes in pre-warmed incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[22]
-
Prepare Compound Plate: Prepare the test compound in a 96-well plate as described in the HLM protocol (final concentration 1 µM).
-
Initiate Reaction: Add the hepatocyte suspension to the compound plate. Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator to keep cells in suspension.[22]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a collection plate containing ice-cold ACN with IS.[21][22]
-
Controls:
-
Negative Control: Use heat-inactivated hepatocytes or incubate the compound in medium without cells to check for non-enzymatic degradation.
-
Positive Control: Use a compound with known hepatic clearance (e.g., 7-hydroxycoumarin for Phase II or testosterone for Phase I).
-
-
Sample Processing & Analysis: Follow steps 7 and 8 from the HLM protocol.
C. Data Analysis
-
Analysis is identical to the HLM protocol.
-
CLint is calculated as: (0.693 / t½) / (cell density in millions of cells/mL).
Conclusion
A systematic, phased assessment of metabolic stability is indispensable for the successful development of drug candidates containing the this compound moiety. By starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models for compounds of interest, researchers can efficiently identify liabilities, make data-driven decisions, and guide synthetic efforts. The nitrile group offers significant advantages in drug design, and a robust understanding of its metabolic context ensures that its full potential can be realized in the development of safe and effective new medicines.[4][27]
References
- An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. (2024). PubMed.
- Hepatocyte Stability Assay.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Hepatocyte Metabolic Stability - Technical Notes.
- Hep
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry.
- Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. (1999).
- Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S.
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.
- metabolic stability in liver microsomes. Mercell.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S.
- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Beilstein Magazine.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
- Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry.
- Protocol for the Human Liver Microsome Stability Assay. (2023).
- Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica.
- Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. (2007). Biochemistry.
- Application of Nitrile in Drug Design. (2020).
- Cytochrome P-450 mediated reductive dehalogenation of the perhalogenated aromatic compound hexachlorobenzene. (1986). Biochemistry.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2024).
- Cytochrome P-450 mediated reductive dehalogenation of the perhalogenated aromatic compound hexachlorobenzene. (1986). PubMed.
- Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. (2024). PubMed.
- Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2018).
- Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences.
- Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. (2021).
- Metabolic Stability Services. Eurofins Discovery.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy.
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A Senior Application Scientist's Guide to Purity Standards and Reference Materials for 3-Chloro-5-fluorobenzonitrile
Introduction: Beyond the Catalogue Purity
For researchers, scientists, and professionals in drug development, the stated purity of a chemical intermediate like 3-Chloro-5-fluorobenzonitrile (CAS No. 327056-73-5) on a supplier's website is merely the starting point.[1] This versatile fluorinated aromatic nitrile is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where the regioselectivity offered by its meta-substitution pattern is highly valued. However, seemingly minor impurities can have profound impacts on downstream reactions, yield, and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of purity standards and the qualification of reference materials for this compound. We will move beyond catalogue specifications to explore the critical—and often unstated—aspects of purity: potential impurities, the analytical methods required to detect them, and the process of establishing a reliable in-house reference standard when a certified standard is unavailable.
The Impurity Landscape: What to Expect in this compound
The purity of this compound is not just about the percentage of the main component; it is critically defined by the nature and quantity of its impurities. These impurities typically arise from the synthetic route or degradation. Understanding the potential impurities is the first step in selecting an appropriate analytical method for their detection and control.
Regioisomeric Impurities: The Primary Challenge
For substituted aromatic compounds, regioisomers (also known as positional isomers) are a primary concern.[2] These molecules share the same chemical formula but differ in the arrangement of substituents on the aromatic ring. Due to their similar physical properties, they are often difficult to separate from the desired product during synthesis and purification, and they can be challenging to resolve chromatographically.
The synthesis of this compound can potentially lead to the formation of several regioisomers. For instance, if the synthesis involves the substitution of a dichlorofluorobenzene precursor, incomplete or non-selective reactions could result in isomers such as:
-
2-Chloro-5-fluorobenzonitrile
-
4-Chloro-3-fluorobenzonitrile
-
Other dichlorofluorobenzonitrile isomers
The presence of these regioisomers can lead to the formation of undesired isomeric byproducts in subsequent synthetic steps, complicating purification and potentially introducing toxicologically uncharacterised substances. A robust analytical method must be able to separate and quantify these specific isomers.[2]
Process-Related Impurities
Impurities can also be introduced from starting materials or intermediates in the synthetic process. For example, a common route to benzonitriles involves the dehydration of a corresponding benzamide or a Sandmeyer reaction from an aniline precursor. Potential impurities from these routes could include:
-
Residual Starting Materials: e.g., 3-chloro-5-fluoroaniline or 3-chloro-5-fluorobenzamide.
-
Byproducts of Halogen Exchange: If the synthesis involves a halogen exchange reaction (e.g., converting a dichlorobenzonitrile to a chlorofluorobenzonitrile), incompletely reacted intermediates would be present.[3]
-
Solvent and Reagent Residues: Residual solvents used in the synthesis and purification steps.
Establishing Purity: A Multi-Technique Approach
No single analytical technique is sufficient to fully characterize the purity of this compound. A comprehensive assessment requires an orthogonal approach, using multiple analytical methods that rely on different chemical and physical principles.
Workflow for Purity Assessment and Reference Material Qualification
The following diagram outlines a logical workflow for the comprehensive analysis of a new batch of this compound and its qualification as an in-house reference standard.
Caption: Workflow for Purity Analysis and Reference Standard Qualification.
Experimental Protocols
HPLC with UV detection is the workhorse method for determining the purity of non-volatile organic compounds.
-
Objective: To quantify the main component and detect non-volatile organic impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
-
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The polarity differences between this compound and its potential regioisomers and process-related impurities should allow for their separation. The use of a gradient elution ensures that both more and less polar impurities can be detected in a single run.
GC is particularly well-suited for separating volatile and semi-volatile compounds, including the often-challenging regioisomers.
-
Objective: To separate and identify regioisomers and volatile organic impurities.
-
Methodology:
-
Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl stationary phase, is often effective for separating positional isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector: Mass Spectrometer (MS) operating in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of known impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Rationale: The high efficiency of capillary GC columns provides the resolving power needed to separate isomers with very similar boiling points.[2] Coupling with a mass spectrometer allows for the confident identification of impurities based on their mass spectra.
NMR is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purposes (qNMR).
-
Objective: To confirm the structure of the main component and identify any significant impurities.
-
Methodology:
-
Spectra: Acquire 1H, 13C, and 19F NMR spectra in a suitable deuterated solvent (e.g., CDCl3).
-
Analysis: The 1H NMR spectrum will show the characteristic splitting patterns of the aromatic protons. The 19F NMR will confirm the presence of the fluorine atom and can be very sensitive to the electronic environment, making it useful for detecting isomers.
-
qNMR: For quantitative analysis, a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte with that of the standard.
-
-
Rationale: NMR provides detailed structural information that is complementary to chromatographic techniques. It can confirm the identity of the desired isomer and help in the structural elucidation of unknown impurities.
Comparison of Purity Grades and Reference Materials
Currently, there are no specific pharmacopeial monographs for this compound in the major pharmacopeias such as the USP, EP, or BP.[4][5] Therefore, "purity standards" are typically set by the manufacturer. For use in a regulated environment, it is the responsibility of the end-user to establish the fitness-for-purpose of the material.
Understanding "Purity" Claims
Commercial suppliers often offer different grades of the same chemical. It is crucial to understand what these grades signify.
| Grade Type | Typical Purity Claim | Common Analytical Basis | Intended Use & Considerations |
| Reagent Grade | 97-98% | Often based on a single technique like GC or HPLC area percent without response factor correction. | Suitable for general synthesis and early-stage research. May contain significant levels of uncharacterized impurities, including regioisomers. |
| High Purity | >99.0% | Typically determined by HPLC or GC area percent, sometimes with correction for water content. | Preferred for later-stage development and applications where impurity profiles are more critical. A more detailed Certificate of Analysis may be available. |
| In-house Reference Standard | Characterized Purity (e.g., 99.8% by mass balance) | Determined by a comprehensive suite of orthogonal methods (HPLC, GC, NMR, Karl Fischer, etc.). | A well-characterized batch of material used as the benchmark for routine analysis of other batches. Not a certified reference material. |
| Certified Reference Material (CRM) | Certified Purity with Uncertainty | Established through a metrologically valid procedure by a recognized body. Comes with a certificate stating the purity, its uncertainty, and traceability. | The "gold standard" for method validation and instrument calibration. Currently, no specific CRM appears to be available for this compound. |
Qualifying an In-House Reference Standard
In the absence of a commercially available CRM, a batch of high-purity commercial material must be thoroughly characterized to serve as an in-house reference standard.
Caption: Process for Qualifying an In--House Reference Standard.
Conclusion and Recommendations
For scientists and drug developers using this compound, ensuring the quality and purity of this starting material is paramount. Due to the absence of official pharmacopeial standards and certified reference materials, the onus is on the user to perform a rigorous assessment.
Key Recommendations:
-
Do Not Rely on a Single Purity Value: The catalogue purity (e.g., 97%) is insufficient for critical applications.[1] Always request a detailed Certificate of Analysis.
-
Prioritize Regioisomeric Purity: The most critical aspect of purity for this compound is the absence of positional isomers. Employ high-resolution GC or a well-developed HPLC method to ensure their separation and quantification.
-
Adopt an Orthogonal Approach: Use a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, MS) techniques to build a complete purity profile.
-
Qualify an In-House Reference Standard: For ongoing work, thoroughly characterize a high-purity batch to serve as your internal benchmark for quality control.
-
Maintain Batch-to-Batch Consistency: Compare the impurity profiles of new batches against your qualified reference standard to ensure consistent quality over time.
By implementing these scientifically grounded principles, researchers can ensure the reliability of their synthetic processes and the quality of their final products, mitigating risks in the complex journey of drug development.
References
-
PubChem. this compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents.Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine. CN110885291B.
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. this compound: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Available from: [Link]
-
ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available from: [Link]
-
MDPI. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Available from: [Link]
- Google Patents.Process for preparing fluorobenzonitriles. US5466859A.
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]
-
British Pharmacopoeia. Reference Standards catalogue search. Available from: [Link]
-
Regulations.gov. FDA-2013-N-1525. Available from: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Characterization of 3-Chloro-5-fluorobenzonitrile
In the landscape of pharmaceutical research and development, the precise and accurate characterization of novel chemical entities is paramount. 3-Chloro-5-fluorobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity and structural integrity directly impact the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for the inter-laboratory characterization of this compound, offering in-depth protocols and comparative data to ensure consistency and reliability across different analytical laboratories.
The core principle of an inter-laboratory comparison is to establish a consensus on the properties of a substance, thereby validating the analytical methods used and ensuring that different laboratories can produce comparable results.[1] This process is fundamental to maintaining high standards of quality control in the pharmaceutical industry.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
A definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for confirming the connectivity of all atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and cyano substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule, including the quaternary carbons of the nitrile group and those bonded to the halogen atoms. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹J-CF), providing a key diagnostic marker.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for unambiguous characterization.[2] It provides a highly sensitive and specific signal for the fluorine nucleus, and its chemical shift is indicative of the electronic environment around the fluorine atom.
Chromatographic Purity Assessment: Quantifying the Impurities
Chromatographic techniques are indispensable for determining the purity of a compound by separating it from any potential impurities, including regioisomers which can be challenging to distinguish.[3] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.
Inter-laboratory Comparison: Establishing a Consensus
The true test of an analytical method's robustness and the consistency of a laboratory's performance comes from an inter-laboratory comparison. In this process, a homogenous sample of this compound is distributed to multiple laboratories, each of which performs the characterization using the standardized protocols outlined above.
The Importance of Certified Reference Materials
For such a study to be meaningful, it is crucial to use a Certified Reference Material (CRM) of this compound.[4][5] A CRM is a standard of known purity and composition, which serves as a benchmark against which all laboratory results can be compared.
Data Analysis and Interpretation
The results from the participating laboratories are then statistically analyzed to determine the consensus values for key parameters such as purity and the content of specific impurities. A common statistical tool used in this analysis is the Z-score, which provides a measure of how far each laboratory's result deviates from the consensus mean.
Hypothetical Inter-laboratory Comparison Data
The following table presents hypothetical data from an inter-laboratory comparison study on the purity of a batch of this compound, as determined by HPLC.
| Laboratory | Purity (%) | Z-Score |
| Lab A | 99.85 | 0.5 |
| Lab B | 99.78 | -1.2 |
| Lab C | 99.92 | 1.9 |
| Lab D | 99.82 | 0.0 |
| Lab E | 99.75 | -1.9 |
| Consensus Mean | 99.82 | |
| Standard Deviation | 0.05 |
In this hypothetical example, the consensus mean purity is 99.82%, with a standard deviation of 0.05%. The Z-scores indicate that all laboratories are performing within an acceptable range (typically |Z| ≤ 2 is considered satisfactory).
Experimental Protocols
General Sample Preparation
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., deuterated chloroform for NMR, methanol for chromatography) to a final concentration of 1 mg/mL.
NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire 64 scans with a relaxation delay of 1 second.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
High-Performance Liquid Chromatography (HPLC) Protocol
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Conclusion
A robust and reliable analytical characterization is the bedrock of quality in the pharmaceutical industry. By employing a multi-technique approach and participating in inter-laboratory comparisons, researchers, scientists, and drug development professionals can ensure the consistency and accuracy of their data for this compound. This guide provides the necessary framework and detailed protocols to achieve this critical goal, ultimately contributing to the development of safer and more effective medicines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Journal of Scientific Research. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]
-
Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]
-
CompaLab. What is an inter laboratory comparison? [Link]
-
ACS Publications. Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. [Link]
-
PubMed. Comparative study of certified reference materials and quality control materials for the quality assurance of blood-lead determination. [Link]
-
Wikipedia. Certified reference materials. [Link]
-
NIST. Benzonitrile, 3-chloro-2-fluoro-. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
-
University of Ottawa. 19F NMR. [Link]
-
Diva-portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
-
Stanhope-Seta. The advantages of Certified Reference Materials through an Interlaboratory Study. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluorobenzonitrile
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 3-Chloro-5-fluorobenzonitrile, a halogenated aromatic compound, requires a specific and informed approach to waste management due to its chemical properties and associated hazards. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Core Directive: Hazard-Informed Waste Management
The fundamental principle for disposing of this compound is to treat it as a regulated hazardous waste from the moment it is designated for disposal. Its classification as a halogenated organic compound places it under stringent environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] The primary and most effective method of disposal is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[3][4] This ensures the complete destruction of the molecule and the neutralization of hazardous combustion byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF).[5]
Key Chemical and Hazard Data
A thorough understanding of the compound's properties is the bedrock of safe handling and disposal. The following table summarizes critical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 327056-73-5 | [6] |
| Molecular Formula | C₇H₃ClFN | [6] |
| Molecular Weight | 155.56 g/mol | |
| Physical Form | Solid | |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Storage Class | 11: Combustible Solids | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [5][8] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF) | [5] |
Part 2: Procedural Workflow for Disposal
Adherence to a systematic workflow is critical to ensure safety and regulatory compliance. The following steps outline the process from generating waste to its final disposition.
Step 1: Waste Segregation
The first and most crucial step is proper segregation. Halogenated organic waste must be collected separately from non-halogenated organic waste, as the disposal methods and costs differ significantly.[1][9]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids," including this compound.
-
Causality: Mixing halogenated compounds with other waste streams can complicate the disposal process. In particular, mixing with incompatible materials like strong acids or bases can lead to dangerous chemical reactions.[5]
Step 2: Containerization and Labeling
Proper containment prevents accidental exposure and ensures clear communication of hazards.
-
Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail or bottle) for waste collection. Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[9]
-
Causality: A sealed container prevents the release of dust or vapors.[10] Federal and local regulations mandate clear labeling that includes the chemical name(s) and associated hazards to ensure safe handling by all personnel and waste contractors.
Step 3: On-Site Accumulation
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation. Ensure the container is stored in secondary containment to capture any potential leaks.[9]
-
Causality: Storing waste in a designated, controlled area minimizes the risk of spills and unauthorized access. Secondary containment is a standard safety measure to prevent environmental contamination in the event of a primary container failure.
Step 4: Professional Disposal
The final disposal of this compound is not a task for the laboratory.
-
Action: Arrange for the collection, transport, and disposal of the waste through a licensed and certified hazardous waste management company.[3]
-
Causality: These companies have the permits, equipment, and expertise to transport hazardous materials and operate the high-temperature incinerators required for the safe and complete destruction of halogenated organic compounds.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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Navigating the Synthesis of 3-Chloro-5-fluorobenzonitrile: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The journey of drug discovery and development is paved with novel molecules, each presenting a unique set of challenges and opportunities. 3-Chloro-5-fluorobenzonitrile, a halogenated aromatic nitrile, is one such compound that holds potential in synthetic chemistry. However, its handling demands a meticulous approach to safety. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, technical understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: More Than Just a Nitrile
This compound's hazard profile stems from its dual nature as both a halogenated aromatic compound and a nitrile. It is classified as causing serious eye irritation.[1] Beyond this immediate hazard, it is crucial to recognize the potential for skin irritation and harm if swallowed or inhaled.[2]
The primary concern with many nitriles is their potential to release cyanide in the body, which can interfere with cellular respiration.[3] While studies on benzonitrile itself show it does not readily liberate cyanide in vitro, its toxicity can be enhanced by metabolic processes.[4][5] The presence of halogen atoms (chlorine and fluorine) on the benzene ring can influence the molecule's reactivity and metabolic pathways, adding another layer of complexity to its toxicological profile.[6][7] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a critical decision based on a thorough risk assessment of the procedures to be performed.[2][8]
Eye and Face Protection: Non-Negotiable
Given that this compound is a known eye irritant, robust eye protection is mandatory.[1]
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when there is a higher risk of splashes, such as during transfers of larger volumes or when working with solutions. Goggles provide a seal around the eyes, offering superior protection.[9]
-
Face Shield: Should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities. A face shield protects the entire face from contact.[9]
Hand Protection: The Nuances of Glove Selection
While nitrile gloves are a common choice in laboratories for their resistance to a range of chemicals, their effectiveness against halogenated hydrocarbons can be limited.[10] This is a critical consideration when handling this compound.
-
Material: Nitrile gloves are recommended for incidental splash protection.[11] However, they offer poor resistance to many halogenated and aromatic hydrocarbons, which can cause them to swell, degrade, and allow rapid permeation.[10]
-
Best Practices:
-
Always inspect gloves for tears or pinholes before use.[14]
-
If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
For prolonged handling or immersion, consider using a more resistant glove material such as Viton™ or a multi-layered laminate glove. Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[11]
-
Double-gloving can provide an additional layer of protection, especially when handling highly hazardous materials.[11]
-
The following table summarizes key considerations for glove selection:
| Glove Material | Recommended Use for this compound | Key Considerations |
| Nitrile | Incidental splash protection only | Poor resistance to many halogenated hydrocarbons. Change immediately upon contact. |
| Viton™ | Extended handling or potential for immersion | Excellent resistance to aromatic and halogenated compounds, but may be less dexterous. |
| Laminate Film (e.g., Silver Shield®) | High-hazard operations, spill cleanup | Offers broad chemical resistance but can be cumbersome for fine motor tasks. |
Body Protection: Beyond the Lab Coat
A standard cotton lab coat is the minimum requirement for body protection. However, for procedures with a higher risk of splashes or spills, additional protection is warranted.
-
Chemical-Resistant Apron: An apron made of a material like rubber or neoprene should be worn over the lab coat during transfers of larger volumes or when there is a significant splash hazard.
-
Closed-Toe Shoes: Always wear substantial, closed-toe shoes in the laboratory to protect your feet from spills.[10]
The sequence for donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.[15]
Operational Plan: From Receipt to Disposal
A robust operational plan is essential for the safe handling of this compound at every stage.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially handling of the solid or preparation of solutions, must be conducted in a properly functioning chemical fume hood.[10] This is the primary engineering control to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Safe Handling and Storage
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[16] It should be stored separately from incompatible materials such as strong oxidizing agents.
-
Weighing and Transfers: When weighing the solid, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools to avoid generating dust. For transfers of solutions, use techniques that minimize the potential for splashes and aerosols.
Spill Response
In the event of a spill, a calm and methodical response is crucial.
Caption: Chemical Spill Response Workflow.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is not just a matter of good practice; it is a regulatory requirement.[1][17]
Waste Segregation
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[5][10][14][16] This is because halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[17]
Waste Collection and Labeling
-
Containers: Use designated, compatible, and clearly labeled containers for halogenated organic waste.[14][16] Ensure the containers are kept closed when not in use.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[16] Do not use abbreviations. Maintain a log of the contents as they are added.
Disposal Procedure
-
Collect Waste: Collect all materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, in the designated halogenated waste container.
-
Seal and Store: Once the waste container is full (no more than 90% capacity), securely seal it. Store it in a designated satellite accumulation area away from general laboratory traffic.
-
Request Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[10]
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Special Note on Potential Cyanide Exposure: While the immediate hazards are irritation, the potential for nitrile compounds to cause systemic toxicity warrants caution. If a significant exposure occurs and the individual develops symptoms such as headache, dizziness, rapid heart rate, or shortness of breath, it is crucial to inform emergency medical personnel of the potential for cyanide poisoning so that appropriate supportive care and antidotes can be considered.[12][16][18][19][20]
By understanding the specific hazards of this compound and implementing these detailed safety and handling procedures, you can confidently and safely advance your research and development efforts.
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04). HSC Chemistry. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
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Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
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Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE) 101. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]
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Chemical Resistance Chart. (n.d.). Best Gloves. Retrieved from [Link]
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GLOVE SELECTION CHART. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
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- Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54.
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CHEMICAL PERMEATION GUIDE. (n.d.). SHOWA Gloves. Retrieved from [Link]
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Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention, OneLab REACH. Retrieved from [Link]
- Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1989). Mechanism of action of toxic halogenated aromatics. Environmental health perspectives, 82, 321–333.
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Sequence for Putting on Personal Protective Equipment (PPE). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
